MEL24
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C17H18N4O3 |
|---|---|
Peso molecular |
326.35 g/mol |
Nombre IUPAC |
1,3-dimethyl-5-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C17H18N4O3/c1-20-15(22)12(16(23)21(2)17(20)24)14-13-10(7-8-18-14)9-5-3-4-6-11(9)19-13/h3-6,12,14,18-19H,7-8H2,1-2H3 |
Clave InChI |
FOUOSAVQDWJOGI-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)C(C(=O)N(C1=O)C)C2C3=C(CCN2)C4=CC=CC=C4N3 |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of MEL24, an MDM2-MdmX E3 Ligase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
MEL24 is a small molecule inhibitor that targets the E3 ubiquitin ligase activity of the Mouse Double Minute 2 (MDM2) and MDM4 (MdmX) hetero-complex. By inhibiting this complex, this compound prevents the ubiquitination and subsequent proteasomal degradation of the tumor suppressor protein p53. This leads to the accumulation and activation of p53, resulting in cell cycle arrest and apoptosis in cancer cells with wild-type p53. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailed experimental protocols for its characterization, and a summary of its activity in various cancer cell lines.
Core Mechanism of Action
This compound functions as a potent and specific inhibitor of the MDM2-MdmX E3 ubiquitin ligase complex.[1][2] In normal physiological conditions, MDM2, in complex with its homolog MdmX, acts as the primary negative regulator of p53. The MDM2-MdmX complex ubiquitinates p53, marking it for degradation by the proteasome and thereby maintaining low intracellular levels of p53.[1][2][3]
This compound disrupts the catalytic activity of the MDM2-MdmX complex, preventing the transfer of ubiquitin to p53.[1][4] This inhibition of p53 ubiquitination leads to the stabilization and accumulation of p53 protein within the cell.[5] The elevated levels of active p53 can then transcriptionally activate its downstream target genes, which are involved in critical cellular processes such as cell cycle arrest (e.g., p21) and apoptosis (e.g., PUMA, BAX).[6] Consequently, this compound's inhibition of the MDM2-MdmX complex restores the tumor-suppressive function of p53, leading to reduced cell survival and an increased sensitivity to DNA-damaging agents in cancer cells harboring wild-type p53.[5]
Signaling Pathway
The signaling pathway initiated by this compound converges on the activation of the p53 tumor suppressor pathway. The following diagram illustrates the key molecular events following treatment with this compound.
Caption: Signaling pathway of this compound action.
Quantitative Data
The biological activity of this compound has been quantified in various assays and cell lines. The following tables summarize the key quantitative data.
| Parameter | Value | Assay | Cell Line | Reference |
| ED50 | 9.2 µM | Cell-based Mdm2 stability assay | 293T | [5] |
| EC50 | 9.2 µM (3.0 µg/mL) | Cell-based auto-ubiquitination assay | Mdm2(wt)-luciferase stable cell line | [7] |
Table 1: In Vitro Efficacy of this compound.
| Cell Line | Cancer Type | p53 Status | Effect of this compound | Reference |
| HCT116 | Colon Carcinoma | Wild-type | Increased levels of Mdm2, p53, and MdmX; p53 activation | [5] |
| U2OS | Osteosarcoma | Wild-type | Elevation of p53 levels | [7] |
| RKO | Colon Carcinoma | Wild-type | Induction of cell death; elevation of p53 levels | [7] |
| MEF | Mouse Embryonic Fibroblast | Wild-type | Induction of cell death | [7] |
Table 2: Cellular Activity of this compound in Various Cancer Cell Lines.
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.
Cell-Based Mdm2 Auto-Ubiquitination Assay
This assay is designed to identify inhibitors of MDM2's E3 ligase activity by measuring the stability of an Mdm2-luciferase fusion protein.
Caption: Workflow for the cell-based Mdm2 auto-ubiquitination assay.
Protocol:
-
Cell Seeding: Seed a stable cell line expressing wild-type Mdm2 fused to luciferase (Mdm2(wt)-luciferase) in 384-well plates.
-
Compound Treatment: Treat the cells with varying concentrations of this compound or other test compounds for 2 hours. Include a no-treatment control (DMSO).
-
Cell Lysis: After the incubation period, lyse the cells by adding a luminescence buffer.
-
Luminescence Reading: Measure the luminescence signal using a microplate reader (e.g., Victor3 Plate Reader).
-
Data Analysis: Normalize the luminescence readings of treated cells to the no-treatment control. The EC50 value, the concentration at which 50% of the maximum effect is observed, can be calculated using appropriate software (e.g., GraphPad Prism).[7]
Western Blot Analysis of p53 and Mdm2 Stabilization
This protocol is used to qualitatively and quantitatively assess the effect of this compound on the protein levels of p53, Mdm2, and MdmX.
Protocol:
-
Cell Culture and Treatment: Culture relevant cancer cell lines (e.g., HCT116) to approximately 70-80% confluency. Treat the cells with this compound (e.g., 15 µM) for a specified time (e.g., 6 hours).[5]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer:
-
Prepare protein samples by mixing 20-40 µg of protein with Laemmli sample buffer and boiling for 5 minutes.
-
Load the samples onto a 4-20% Tris-glycine polyacrylamide gel and run at 100-120 V.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[6]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p53, Mdm2, MdmX, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[6][8]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.[6]
-
-
Detection and Quantification:
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.[9]
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for the desired duration (e.g., 24, 48, or 72 hours).[9][10]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[11][12]
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS) to each well to dissolve the formazan crystals.[12]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Conclusion
This compound is a promising anti-cancer agent that functions by inhibiting the Mdm2-MdmX E3 ligase complex, leading to the stabilization and activation of the p53 tumor suppressor. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the mechanism of action of this compound and similar compounds. The quantitative data presented underscore its potential as a therapeutic strategy for cancers with wild-type p53. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic utility of this compound.
References
- 1. Discovery of Mdm2-MdmX E3 Ligase Inhibitors Using a Cell-Based Ubiquitination Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Mdm2-MdmX E3 Ligase Inhibitors Using a Cell-Based Ubiquitination Assay [ouci.dntb.gov.ua]
- 3. Molecular and Biochemical Techniques for Deciphering p53-MDM2 Regulatory Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. columbia.edu [columbia.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. protocols.io [protocols.io]
- 12. broadpharm.com [broadpharm.com]
The Discovery and Evolution of MEL24: A Technical Guide to a Novel Mdm2 E3 Ligase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
The discovery of small molecule inhibitors targeting the E3 ubiquitin ligase Mdm2 has opened new avenues in cancer therapy. By disrupting the Mdm2-p53 interaction, these inhibitors can reactivate the tumor suppressor functions of p53. This technical guide provides an in-depth overview of the discovery, history, and mechanism of action of MEL24, a notable Mdm2 E3 ligase inhibitor. It details the experimental methodologies employed in its identification and characterization, presents quantitative data on its activity, and illustrates the key signaling pathways and experimental workflows involved.
Introduction: The Mdm2-p53 Axis as a Therapeutic Target
The tumor suppressor protein p53 plays a critical role in maintaining genomic integrity by orchestrating cellular responses to stress, including cell cycle arrest, apoptosis, and DNA repair.[1] The E3 ubiquitin ligase Mdm2 is a primary negative regulator of p53.[2] Mdm2 binds to the N-terminal transactivation domain of p53, inhibiting its transcriptional activity and promoting its ubiquitination and subsequent proteasomal degradation.[2] In many cancers where p53 remains wild-type, Mdm2 is overexpressed, leading to the functional inactivation of p53 and promoting tumor progression.[1] This dependency makes the Mdm2-p53 interaction a compelling target for therapeutic intervention. The development of small molecules that inhibit Mdm2's E3 ligase activity or its interaction with p53 can restore p53 function, leading to tumor cell death.
Discovery of this compound: A High-Throughput Cell-Based Approach
This compound was identified through a novel high-throughput cell-based screen designed to detect inhibitors of Mdm2's E3 ligase activity.[3] This assay was based on the principle of Mdm2 auto-ubiquitination, a process by which Mdm2 regulates its own stability.
The Screening Assay
The screening assay utilized a clever reporter system. A fusion protein of wild-type Mdm2 and luciferase (Mdm2-luc) was engineered. The inherent E3 ligase activity of the Mdm2 portion of the fusion protein leads to its own ubiquitination and rapid degradation, resulting in a low luciferase signal. In contrast, a catalytically inactive mutant, Mdm2(C464A)-luciferase, is stable and produces a high luciferase signal.[4] Small molecules that inhibit the E3 ligase activity of Mdm2 would therefore prevent the degradation of the Mdm2-luciferase fusion protein, leading to an increase in the luminescent signal.[3]
A large chemical library was screened using this assay, and compounds that significantly increased the luminescence of the Mdm2(wt)-luciferase were identified as potential hits.[3] Among these hits, two structurally related compounds, designated MEL23 and this compound, were selected for further characterization.[3]
Quantitative Data on this compound Activity
The inhibitory activity of this compound has been quantified in various assays. The following tables summarize the available data.
| Compound | Assay Type | Cell Line | EC50 | Reference |
| This compound | Cell-based Mdm2 auto-ubiquitination | 293T | 9.2 µM | [5] |
| This compound | Cell-based Mdm2 auto-ubiquitination | - | 3.0 µg/mL (9.2 µM) | [1] |
| Compound | Cell Line | Parameter | Value | Reference |
| This compound | U2OS, RKO, HCT116 | Protein Level Increase | Mdm2 and p53 | [1] |
| This compound | HCT116 | Protein Level Increase | MdmX | [5] |
| This compound | RKO, MEF | Cell Death Induction | Yes | [1] |
Experimental Protocols
High-Throughput Screening for Mdm2 E3 Ligase Inhibitors
This protocol is based on the methodology described by Herman et al. (2011).[3]
Objective: To identify small molecule inhibitors of Mdm2 E3 ligase activity.
Materials:
-
293T cells stably expressing Mdm2(wt)-luciferase fusion protein.
-
384-well white, clear-bottom tissue culture plates.
-
Compound library.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Seed 293T-Mdm2(wt)-luciferase cells into 384-well plates and incubate overnight.
-
Add compounds from the chemical library to the wells at a final concentration of approximately 5 µM. Include appropriate controls (e.g., DMSO as a negative control and a known proteasome inhibitor like MG132 as a positive control).
-
Incubate the plates for a defined period (e.g., 4-6 hours) to allow for compound activity.
-
Add luciferase assay reagent to each well to lyse the cells and initiate the luminescent reaction.
-
Measure the luminescence in each well using a plate-reading luminometer.
-
Identify hits as compounds that cause a statistically significant increase in luminescence compared to the negative control.
In-Cell Ubiquitination Assay
Objective: To determine the effect of this compound on the ubiquitination of Mdm2 and p53 in cells.
Materials:
-
Human cancer cell line (e.g., U2OS or RKO).
-
Plasmid encoding HA-tagged ubiquitin.
-
This compound.
-
Proteasome inhibitor (e.g., MG132).
-
Lysis buffer.
-
Antibodies against Mdm2, p53, and HA-tag.
-
Protein A/G agarose beads.
-
SDS-PAGE and Western blotting reagents.
Procedure:
-
Transfect cells with the HA-ubiquitin plasmid.
-
Treat the transfected cells with this compound or DMSO (vehicle control) for a specified time.
-
Add a proteasome inhibitor (MG132) for the last few hours of the treatment to allow ubiquitinated proteins to accumulate.
-
Lyse the cells and perform immunoprecipitation using an anti-p53 or anti-Mdm2 antibody.
-
Elute the immunoprecipitated proteins and resolve them by SDS-PAGE.
-
Perform a Western blot using an anti-HA antibody to detect ubiquitinated forms of the target protein. A ladder of higher molecular weight bands indicates polyubiquitination.
Signaling Pathways and Experimental Workflows
The Mdm2-p53 Signaling Pathway and the Impact of this compound
The following diagram illustrates the core Mdm2-p53 signaling pathway and how this compound intervenes. In normal, unstressed cells, Mdm2 keeps p53 levels low. Upon cellular stress, this interaction is disrupted, allowing p53 to activate downstream targets that lead to cell cycle arrest or apoptosis. This compound mimics this disruption by inhibiting Mdm2's E3 ligase activity.
Caption: Mdm2-p53 pathway and this compound's point of intervention.
High-Throughput Screening Workflow for this compound Discovery
The following diagram outlines the logical workflow of the high-throughput screen that led to the identification of this compound.
Caption: Workflow for the discovery of this compound.
Conclusion and Future Directions
This compound represents a significant advancement in the development of Mdm2 inhibitors. Its discovery through an innovative cell-based high-throughput screen highlights the power of mechanism-based drug discovery. By inhibiting the E3 ligase activity of the Mdm2-MdmX complex, this compound effectively stabilizes p53, leading to the activation of its downstream targets and subsequent anti-tumor effects.[3]
While this compound has demonstrated promising preclinical activity, further research is warranted.[1] Future studies should focus on optimizing its potency and pharmacokinetic properties to enhance its therapeutic potential. Additionally, exploring combination therapies with conventional chemotherapeutics or other targeted agents could lead to synergistic anti-cancer effects and overcome potential resistance mechanisms. The continued investigation of this compound and similar compounds holds great promise for the development of novel and effective cancer treatments.
References
The Role of MEL24 in the p53 Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the function and mechanism of MEL24, a small molecule inhibitor, within the p53 signaling pathway. The content herein is curated for an audience with a professional background in cellular biology, oncology, and pharmacology. This document details the mechanism of action of this compound, presents quantitative data on its efficacy, outlines key experimental protocols for its study, and provides visual representations of its role in the p53 pathway and associated experimental workflows.
Introduction
The p53 tumor suppressor protein is a critical regulator of cellular stress responses, including cell cycle arrest, apoptosis, and DNA repair. Its activity is tightly controlled by the E3 ubiquitin ligase MDM2, which in complex with its homolog MDMX, targets p53 for ubiquitination and subsequent proteasomal degradation. In many cancers with wild-type p53, the p53 pathway is inactivated through the overexpression of MDM2 or MDMX. Consequently, the inhibition of the MDM2-MDMX complex presents a promising therapeutic strategy for reactivating p53 function in these tumors.
This compound is a small molecule identified as an inhibitor of the MDM2-MDMX E3 ligase activity.[1] Unlike inhibitors that block the p53-MDM2 protein-protein interaction, this compound directly targets the enzymatic function of the MDM2-MDMX complex.[1][2] This guide will explore the technical details of this compound's function and its utility as a tool for studying the p53 signaling pathway and as a potential anti-cancer agent.
Quantitative Data on this compound Activity
The efficacy of this compound has been quantified in various assays, primarily focusing on its ability to inhibit MDM2-MDMX E3 ligase activity and its downstream effects on cell viability.
| Assay Type | Cell Line / System | Parameter | Value | Reference |
| Cell-Based Auto-ubiquitination | 293T | EC50 | 9.2 µM | [1][3] |
| Cell Viability | HCT116 (p53+/+) | Treatment | 15 µM for 6 hours | [3] |
| Protein Stabilization | HCT116 (p53+/+) | Effect | Increased p53 levels | [3] |
| Protein Stabilization | HCT116 (p53+/+) | Effect | Increased Mdm2 levels | [3] |
| Protein Stabilization | HCT116 (p53+/+) | Effect | Increased MdmX levels | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments used to characterize the function of this compound.
Cell-Based MDM2 Auto-Ubiquitination Assay
This assay is designed to identify and characterize inhibitors of MDM2's E3 ligase activity by measuring the stability of an MDM2-luciferase fusion protein.
a. Cell Culture and Transfection:
-
293T cells are cultured in DMEM supplemented with 10% fetal bovine serum.
-
Cells are seeded in 384-well plates.
-
Cells are transfected with a plasmid encoding a wild-type MDM2-luciferase fusion protein. A mutant MDM2(C464A)-luciferase, which lacks E3 ligase activity, is used as a control.
b. Compound Treatment:
-
24 hours post-transfection, cells are treated with varying concentrations of this compound or a DMSO control.
c. Luciferase Assay:
-
After a 2-hour incubation with the compound, cells are lysed with a luminescence buffer.
-
Luminescence is measured using a plate reader.
-
An increase in luminescence in cells expressing wild-type MDM2-luciferase indicates inhibition of auto-ubiquitination and degradation.
In-Cell p53 Ubiquitination Assay
This assay determines the effect of this compound on the ubiquitination of p53 within a cellular context.
a. Cell Culture and Transfection:
-
H1299 cells (p53-null) are cultured in a suitable medium.
-
Cells are co-transfected with plasmids encoding Flag-Mdm2, p53, and HA-ubiquitin.
b. Treatment:
-
8 hours post-transfection, cells are treated with 10 µg/ml (31 µM) of this compound or a DMSO control for 16 hours.
c. Immunoprecipitation and Western Blotting:
-
Cells are lysed, and HA-ubiquitinated proteins are immunoprecipitated using an anti-HA antibody.
-
The immunoprecipitated samples and total cell lysates are resolved by SDS-PAGE and analyzed by Western blotting using an anti-p53 antibody to detect ubiquitinated p53.
Cell Viability Assay
This assay measures the effect of this compound on the survival of cancer cells.
a. Cell Seeding:
-
HCT116 (p53 wild-type) cells are seeded in 96-well plates.
b. Compound Incubation:
-
Cells are treated with a dose range of this compound for a specified period (e.g., 6 hours).
c. Viability Measurement:
-
Cell viability is assessed using a standard method such as the MTT or CellTiter-Glo assay, which measures metabolic activity as an indicator of cell viability.
-
Results are normalized to DMSO-treated control cells.
Visualizations: Pathways and Workflows
Signaling Pathway of this compound in p53 Regulation
Caption: Mechanism of this compound-induced p53 activation.
Experimental Workflow for Cell-Based Ubiquitination Assay
Caption: Workflow for the cell-based MDM2 auto-ubiquitination assay.
Conclusion
This compound serves as a valuable chemical probe for dissecting the p53 signaling pathway and represents a class of potential anti-cancer therapeutics that function by inhibiting the MDM2-MDMX E3 ligase complex.[1][4] Its mechanism of action, which involves the stabilization of p53 through the inhibition of its ubiquitination, leads to p53-dependent cell death in cancer cells with a wild-type p53 status.[2] The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the study and application of this compound and similar molecules. Further research into the in vivo efficacy and safety profile of this compound and its analogs is warranted to determine their clinical potential.
References
- 1. Discovery of Mdm2-MdmX E3 Ligase Inhibitors Using a Cell-Based Ubiquitination Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of Mdm2-MdmX E3 ligase inhibitors using a cell-based ubiquitination assay - PubMed [pubmed.ncbi.nlm.nih.gov]
MEL24 Inhibitor: A Technical Guide to Target Specificity and Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
MEL24 is a small molecule inhibitor targeting the E3 ubiquitin ligase activity of the Mouse double minute 2 homolog (MDM2)-MDMX complex. By inhibiting this complex, this compound prevents the ubiquitination and subsequent proteasomal degradation of the tumor suppressor protein p53. This leads to the accumulation of p53, activation of p53-mediated signaling pathways, and ultimately, cell cycle arrest and apoptosis in cancer cells with wild-type p53. While initial findings suggest that this compound is specific for MDM2, a comprehensive public profile of its broader target selectivity and off-target effects is not yet available. This guide provides a detailed overview of the known on-target effects of this compound, the associated signaling pathway, and a comprehensive framework of recommended experimental protocols for rigorously defining its target specificity and potential off-target activities. This document is intended to serve as a technical resource for researchers and drug development professionals working with or developing inhibitors of the MDM2-p53 axis.
On-Target Activity and Mechanism of Action
This compound's primary mechanism of action is the inhibition of the E3 ubiquitin ligase activity of the MDM2-MDMX heterodimer. This inhibition leads to the stabilization and accumulation of p53, a critical tumor suppressor protein that is often inactivated in cancer through MDM2-mediated degradation.
Quantitative Data on this compound Activity
The following table summarizes the known quantitative data for this compound. It is important to note that publicly available data on the broader selectivity of this compound is limited. The subsequent table provides a template for how the selectivity of an MDM2 inhibitor like this compound would be presented, with hypothetical data for illustrative purposes.
Table 1: Known Quantitative Activity of this compound
| Parameter | Value | Cell Line/Assay Condition | Reference |
| EC50 | 9.2 μM (3.0 µg/mL) | Cell-based MDM2 auto-ubiquitination assay in 293T cells | [1] |
| Effective Concentration | 15 µM | For observing increased levels of Mdm2, p53, and MdmX in HCT116 cells | [2] |
Table 2: Representative Selectivity Profile for an MDM2 Inhibitor (Hypothetical Data for this compound)
| E3 Ligase Target | Family | IC50 (µM) | Fold Selectivity vs. MDM2 |
| MDM2 | RING | 0.5 | 1 |
| MDMX | RING | > 50 | > 100 |
| c-IAP1 | RING | > 50 | > 100 |
| XIAP | RING | > 50 | > 100 |
| Parkin | RING-in-between-RING | > 50 | > 100 |
| Nedd4L | HECT | > 50 | > 100 |
| Smurf2 | HECT | > 50 | > 100 |
| E6AP | HECT | > 50 | > 100 |
The MDM2-p53 Signaling Pathway
This compound intervenes in the critical MDM2-p53 signaling pathway. The following diagram illustrates the mechanism of action of this compound in reactivating p53.
Experimental Protocols for Specificity and Off-Target Assessment
Rigorous evaluation of an inhibitor's specificity is paramount in drug development. While this compound is reported to be MDM2-specific, comprehensive profiling is necessary to identify potential off-target interactions that could lead to unforeseen side effects or provide opportunities for drug repurposing. The following sections detail established experimental workflows and protocols for this purpose.
Workflow for Assessing Target Specificity and Off-Target Effects
The following diagram outlines a comprehensive workflow for characterizing the specificity and off-target profile of a small molecule inhibitor like this compound.
Detailed Experimental Protocols
This assay was utilized in the initial discovery of this compound and is a robust method for identifying inhibitors of MDM2's E3 ligase activity in a cellular context.
-
Principle: A fusion protein of MDM2 and luciferase is expressed in cells. The auto-ubiquitination activity of MDM2 leads to the degradation of the fusion protein, resulting in a low luciferase signal. Inhibition of MDM2's E3 ligase activity stabilizes the fusion protein, leading to an increase in the luciferase signal. A control construct with a catalytically inactive MDM2 mutant (e.g., C464A) is used to identify compounds that non-specifically affect luciferase expression or stability.
-
Protocol Outline:
-
Cell Seeding: Seed 293T cells stably expressing either MDM2-luciferase or MDM2(C464A)-luciferase in 384-well plates.
-
Compound Treatment: Add this compound or other test compounds at various concentrations to the cells and incubate for a defined period (e.g., 2-6 hours).
-
Cell Lysis and Luminescence Reading: Lyse the cells using a luciferase assay buffer.
-
Data Analysis: Measure the luminescence signal using a plate reader. Calculate the EC50 value by plotting the luminescence signal against the compound concentration.
-
This biochemical assay directly measures the ability of an inhibitor to block the ubiquitination of p53 by the MDM2-MDMX complex.
-
Principle: Recombinant E1, E2, MDM2, MDMX, ubiquitin, and p53 are incubated in the presence of ATP. The ubiquitination of p53 is detected by Western blotting.
-
Protocol Outline:
-
Reaction Setup: In a reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT, 5 mM ATP), combine recombinant human E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5b/c), biotinylated-ubiquitin, MDM2, MDMX, and the p53 substrate.
-
Inhibitor Addition: Add this compound or a vehicle control (DMSO) to the reaction mixture.
-
Incubation: Incubate the reaction at 30-37°C for 1-2 hours.
-
Quenching and Detection: Stop the reaction by adding SDS-PAGE loading buffer. Separate the reaction products by SDS-PAGE and transfer to a nitrocellulose membrane.
-
Western Blotting: Probe the membrane with an anti-p53 antibody to visualize the ubiquitination ladder of p53. The intensity of the higher molecular weight ubiquitinated p53 bands will be reduced in the presence of an effective inhibitor.
-
-
Principle: This is a competition binding assay where the ability of a test compound to displace a proprietary ligand from the active site of a large panel of kinases is measured.
-
Protocol Outline (Conceptual):
-
Assay Setup: A panel of DNA-tagged kinases is incubated with an immobilized, active-site directed ligand.
-
Competition: this compound is added at a fixed concentration (e.g., 1 or 10 µM).
-
Quantification: The amount of each kinase bound to the immobilized ligand is quantified using qPCR of the DNA tags. A reduction in the amount of bound kinase indicates that the test compound has bound to and inhibited that kinase.
-
Data Analysis: Results are typically presented as a percentage of control, with lower percentages indicating stronger binding of the inhibitor to the kinase.
-
-
Principle: This method assesses target engagement in intact cells or cell lysates. The binding of a ligand (inhibitor) to its target protein often increases the thermal stability of the protein.
-
Protocol Outline:
-
Cell Treatment: Treat intact cells or cell lysates with this compound or a vehicle control.
-
Heating: Heat aliquots of the treated samples to a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells (if treated intact) and centrifuge to separate soluble proteins from aggregated, denatured proteins.
-
Detection: Analyze the amount of the target protein (MDM2) remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.
-
Data Analysis: A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement.
-
Potential Off-Target Effects of MDM2 Inhibitors
While specific off-target data for this compound is not publicly available, studies on other MDM2 inhibitors, such as the nutlins, provide insights into potential off-target activities that should be investigated for any new compound in this class.
-
Inhibition of ABC Transporters: Nutlin-3a and its less active enantiomer, Nutlin-3b, have been shown to inhibit the Breast Cancer Resistance Protein (BCRP/ABCG2), an ATP-binding cassette (ABC) transporter involved in multidrug resistance. This effect is independent of p53.
-
Modulation of other p53 Family Members: Nutlin-3 has been reported to disrupt the interaction between MDM2 and p73, another member of the p53 family, leading to the stabilization and activation of p73.
-
p53-Independent Cytotoxicity: At higher concentrations, MDM2 inhibitors can exhibit cytotoxic effects in p53-null cells, suggesting engagement with other cellular targets. For example, some second-generation MDM2 inhibitors show a biphasic dose-response curve, with the high-concentration effect likely reflecting off-target toxicity.
Conclusion
This compound is a valuable tool compound for studying the MDM2-p53 signaling axis and holds potential as a therapeutic agent. Its primary on-target activity, the inhibition of the MDM2-MDMX E3 ligase, is well-established. However, a comprehensive understanding of its target specificity and potential off-target effects is crucial for its further development and for the accurate interpretation of experimental results. The experimental workflows and protocols outlined in this guide provide a robust framework for the thorough characterization of this compound and other novel E3 ligase inhibitors. Such rigorous preclinical evaluation is essential for advancing safe and effective targeted therapies.
References
The Role of MEL24 in Apoptosis and Cell Cycle Arrest: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MEL24 is a small molecule inhibitor targeting the E3 ubiquitin ligase activity of the Murine Double Minute 2 (MDM2)-MDMX hetero-complex. By inhibiting this complex, this compound prevents the ubiquitination and subsequent proteasomal degradation of the tumor suppressor protein p53. The resultant stabilization and activation of p53 lead to the transcriptional upregulation of its target genes, culminating in cell cycle arrest and apoptosis in cancer cells harboring wild-type p53. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling pathways and workflows.
Introduction
The p53 tumor suppressor plays a pivotal role in maintaining genomic integrity by orchestrating cellular responses to a variety of stress signals, including DNA damage, hypoxia, and oncogene activation.[1] In normal, unstressed cells, p53 levels are kept low through continuous degradation mediated by the E3 ubiquitin ligase MDM2.[2] Many cancers evade p53-mediated tumor suppression by overexpressing MDM2, thereby promoting p53 degradation.[3] The discovery of small molecules that inhibit the MDM2-p53 interaction has emerged as a promising therapeutic strategy. This compound is one such molecule, identified as a potent inhibitor of the Mdm2-MdmX E3 ligase complex.[4] This document details the functional consequences of this compound activity, with a specific focus on its roles in inducing apoptosis and cell cycle arrest.
Mechanism of Action
This compound functions by directly inhibiting the E3 ligase activity of the MDM2-MDMX heterodimer.[4] This inhibition leads to the accumulation of p53, which can then transactivate its downstream target genes. Key among these are genes involved in cell cycle regulation and apoptosis.
Signaling Pathway
The signaling cascade initiated by this compound is centered on the p53 pathway. Inhibition of the MDM2-MDMX complex by this compound results in the stabilization and activation of p53. Activated p53 then transcriptionally upregulates a suite of genes, including the cyclin-dependent kinase inhibitor p21 (CDKN1A) and the pro-apoptotic BCL-2 family members PUMA (BBC3) and BAX.[4] The induction of p21 leads to cell cycle arrest, primarily at the G1/S and G2/M checkpoints, while the upregulation of PUMA and BAX initiates the intrinsic apoptotic pathway.[1][4]
Quantitative Data
Treatment of cancer cell lines with this compound and its analog MEL23 leads to a p53-dependent decrease in cell survival.[4] This is achieved through the induction of apoptosis and cell cycle arrest.
Apoptosis Induction
The induction of apoptosis by MEL compounds has been demonstrated by an increase in the sub-G1 cell population, a hallmark of apoptotic cells with fragmented DNA. In RKO, MEF, and HT-1080 cells, treatment with MEL23 led to a noticeable increase in the sub-G1 fraction.[4] Furthermore, these cells exhibited positive TUNEL staining and caspase activation, confirming the apoptotic mechanism of cell death.[4] The pro-apoptotic p53 target genes, puma and bax, were shown to be transcriptionally upregulated following MEL23 treatment.[4]
| Cell Line | Treatment | Apoptotic Effect | Reference |
| RKO, MEF, HT-1080 | MEL23 | Increased sub-G1 population, positive TUNEL staining, caspase activation | [4] |
| RKO | 5 µg/mL MEL23 (48h) | Upregulation of puma and bax mRNA | [4] |
Table 1: Summary of Apoptotic Effects of MEL Compounds.
Cell Cycle Arrest
In addition to apoptosis, MEL compounds induce a G2-phase cell cycle arrest in a p53-dependent manner.[4] Treatment of RKO, MEF, and HT-1080 cells with MEL23 resulted in a slight but discernible arrest in the G2 phase of the cell cycle.[4] This effect is consistent with the p53-mediated upregulation of p21, a known inhibitor of cyclin-dependent kinases that regulate cell cycle progression.
| Cell Line | Treatment | Cell Cycle Effect | Reference |
| RKO, MEF, HT-1080 | MEL23 | Slight G2-cell cycle arrest | [4] |
Table 2: Summary of Cell Cycle Effects of MEL Compounds.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of this compound on apoptosis and cell cycle arrest.
Cell-Based Mdm2-MdmX E3 Ligase Ubiquitination Assay
This assay is designed to identify inhibitors of Mdm2-MdmX E3 ligase activity in a cellular context.
Protocol:
-
Cell Seeding: Seed Mdm2(wt)-luciferase expressing cells in 384-well plates and incubate overnight.
-
Compound Treatment: Treat cells with varying concentrations of this compound and incubate for 2 hours.
-
Lysis and Detection: Lyse the cells using a luminescence buffer and measure the luciferase activity, which correlates with Mdm2 stability.[4]
Western Blot Analysis for Protein Stabilization
This protocol is used to assess the levels of p53, Mdm2, and MdmX proteins following this compound treatment.
Protocol:
-
Cell Treatment: Culture cells (e.g., U2OS, RKO, HCT116) and treat with this compound (e.g., 5 µg/ml for 6 hours).[4]
-
Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against p53, Mdm2, MdmX, and a loading control (e.g., actin or eIF4E).
-
Detection: Use a corresponding secondary antibody and a chemiluminescent substrate to visualize the protein bands.
Quantitative Real-Time PCR (qRT-PCR) for p53 Target Gene Expression
This method quantifies the mRNA levels of p53 target genes.
Protocol:
-
Cell Treatment and RNA Extraction: Treat cells (e.g., RKO) with this compound (e.g., 5 µg/ml for 24 or 48 hours) and extract total RNA.[4]
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using reverse transcriptase.
-
qRT-PCR: Perform real-time PCR using primers specific for p21, puma, bax, and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.
Apoptosis and Cell Cycle Analysis by Flow Cytometry
This protocol allows for the simultaneous analysis of apoptosis (sub-G1 population) and cell cycle distribution.
Protocol:
-
Cell Treatment: Treat cells with this compound for the desired time points.
-
Cell Fixation: Harvest the cells and fix them in ice-cold ethanol.
-
Staining: Resuspend the fixed cells in a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the DNA content and quantify the percentage of cells in the sub-G1, G0/G1, S, and G2/M phases.
Conclusion
This compound represents a promising class of anti-cancer agents that function by reactivating the p53 tumor suppressor pathway. Its ability to inhibit the Mdm2-MdmX E3 ligase complex leads to a p53-dependent induction of apoptosis and cell cycle arrest in cancer cells. The experimental protocols and data presented in this guide provide a framework for the further investigation and development of this compound and similar compounds as potential cancer therapeutics. Further studies are warranted to explore the full therapeutic potential of this compound, including its efficacy in in vivo models and in combination with other anti-cancer agents.
References
Preliminary Studies on MEL24 in Cancer Research: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the preliminary research on MEL24, a small molecule inhibitor of the Murine Double Minute 2 (MDM2) E3 ligase. This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action and therapeutic potential of targeting the p53-MDM2 pathway.
Introduction
The tumor suppressor protein p53 plays a critical role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress. In many cancers that retain wild-type p53, its tumor-suppressive functions are abrogated by the E3 ubiquitin ligase MDM2. MDM2 targets p53 for proteasomal degradation, thereby maintaining low intracellular levels of p53. The overexpression of MDM2 is a common mechanism for p53 inactivation in tumors, making the inhibition of MDM2 a promising therapeutic strategy. This compound is a novel small molecule identified as an inhibitor of the MDM2 E3 ligase activity, leading to the stabilization and activation of p53 in cancer cells.[1]
Mechanism of Action
This compound functions by directly inhibiting the E3 ligase activity of the MDM2-MDMX complex.[1] This inhibition prevents the ubiquitination and subsequent proteasomal degradation of p53. As a result, p53 protein levels accumulate in the nucleus, leading to the transcriptional activation of its downstream target genes. These target genes are involved in critical cellular processes such as cell cycle arrest (e.g., p21) and apoptosis (e.g., PUMA), ultimately leading to reduced cancer cell survival.[1][2] The activity of this compound has been shown to be dependent on the presence of wild-type p53.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data from preliminary studies on this compound.
| Parameter | Cell Line | Value | Reference |
| EC50 | 293T | 9.2 μM | [3] |
| Mdm2(wt)-luciferase | 3.0 μg/mL (9.2 μM) | [4] | |
| Effect on Protein Levels | HCT116 (p53 wild-type) | Increased Mdm2, p53, and MdmX levels | [3] |
| U2OS, RKO, HCT116 | Increased Mdm2 and p53 levels | [1] | |
| Effect on Cell Survival | RKO, MEF | Decreased cell survival (p53-dependent) | [4] |
Experimental Protocols
This section details the key experimental methodologies used in the preliminary characterization of this compound.
This assay was used to screen for inhibitors of MDM2 E3 ligase activity.
-
Cell Line: 293T cells stably expressing an Mdm2-luciferase fusion protein.
-
Protocol:
-
Seed cells in 384-well plates.
-
Treat cells with varying concentrations of this compound for 2 hours.
-
Lyse the cells using a luminescence buffer.
-
Measure the luciferase activity using a plate reader (e.g., Victor3 Plate Reader).
-
Normalize the results to a no-treatment control. The EC50 value is calculated from the dose-response curve.[4]
-
This protocol is used to determine the effect of this compound on the protein levels of p53, MDM2, and MDMX.
-
Cell Lines: HCT116, U2OS, RKO (p53 wild-type), H1299 (p53-null).
-
Protocol:
-
Seed cells in appropriate culture dishes.
-
Treat cells with this compound (e.g., 5 μg/ml or 15 μM) for a specified time (e.g., 6 hours).[1][3] A proteasome inhibitor like MG132 can be used as a positive control for protein stabilization.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against p53, MDM2, MDMX, and a loading control (e.g., β-actin).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
This assay directly assesses the ability of this compound to inhibit the ubiquitination of MDM2 and p53 in cells.
-
Cell Line: Mdm2(wt)-luciferase cells.
-
Protocol:
-
Transfect cells with a plasmid encoding HA-tagged ubiquitin (HA-ubiquitin).
-
After 8 hours, treat the cells with this compound (e.g., 10 μg/ml) or a DMSO control.
-
After 16 hours, add a proteasome inhibitor (e.g., 10 μM MG132) for 3 hours to allow ubiquitinated proteins to accumulate.
-
Lyse the cells and perform immunoprecipitation using an anti-HA antibody to pull down ubiquitinated proteins.
-
Analyze the total cell lysates and the immunoprecipitated samples by Western blotting using an anti-Mdm2 or anti-p53 antibody to detect ubiquitinated forms of the proteins.[1]
-
This assay measures the effect of this compound on cancer cell survival.
-
Cell Lines: RKO, MEF, and their p53-knockout counterparts.
-
Protocol:
-
Seed cells in 96-well plates.
-
Treat cells with a range of concentrations of this compound.
-
After a specified incubation period (e.g., 24-72 hours), assess cell viability using a method such as the MTS assay or crystal violet staining.
-
Measure the absorbance or stain intensity to quantify cell viability.
-
Compare the effects on p53 wild-type versus p53-null cells to determine p53 dependency.
-
Visualizations
Caption: this compound inhibits the MDM2-MDMX E3 ligase complex, leading to p53 stabilization and activation of downstream pathways.
References
- 1. Discovery of Mdm2-MdmX E3 Ligase Inhibitors Using a Cell-Based Ubiquitination Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MDM2/MDMX inhibition by Sulanemadlin synergizes with anti-Programmed Death 1 immunotherapy in wild-type p53 tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
SK-MEL-24 Cell Line: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Overview and Origin
The SK-MEL-24 cell line is a human melanoma line established from a metastatic tumor site in a lymph node of a 67-year-old Caucasian male.[1][2] It is one of an extensive series of melanoma cell lines isolated by T. Takahashi and associates at the Memorial Sloan-Kettering Cancer Center.[3] The cells grow adherently and exhibit a distinct stellate morphology (star-shaped).[3]
SK-MEL-24 is tumorigenic, capable of forming malignant melanomas in nude mice, making it a valuable in vivo model.[2] It is frequently used in cancer research, including for 3D cell culture applications and immuno-oncology studies.[3] Notably, it is considered a model for inherent drug resistance, being less aggressive and more adaptive compared to other common melanoma lines like A375, which allows for the study of resistance mechanisms that exist prior to treatment.[4]
Molecular and Quantitative Characteristics
SK-MEL-24 possesses a distinct molecular profile that is critical for experimental design and interpretation. While originally described by some sources as wild-type for BRAF and NRAS,[1] comprehensive genomic analyses by large-scale projects such as the Cancer Cell Line Encyclopedia (CCLE) have confirmed the presence of a heterozygous BRAF V600E mutation.[2] This mutation is a key driver in melanoma and constitutively activates the MAPK/ERK signaling pathway.
Table 1: Molecular Profile
| Feature | Description | Citation(s) |
| Primary Disease | Malignant Melanoma | [1] |
| Organism | Human (Homo sapiens) | [3] |
| Tissue Source | Metastatic Site (Lymph Node) | [1][2] |
| Morphology | Adherent, Stellate | [3] |
| BRAF Status | Heterozygous p.Val600Glu (V600E) | [2] |
| NRAS Status | Wild-Type | [1] |
| TP53 Status | Wild-Type / No Reported Mutation | [2][4] |
| TERT Status | Promoter Mutation (c.1-124C>T) | [2] |
| Microsatellite Instability | Stable (MSS) | [2] |
| Antigen Expression | Blood Type O; Rh+; HLA A1, A2, B12, B14, Cw5 | [2] |
| Isoenzymes | AK-1, 1; ES-D, 1; G6PD, B; GLO-I, 1-2; Me-2, 2; PGM1, 1; PGM3, 2 | [2] |
Table 2: Quantitative Cellular Data
| Parameter | Value | Citation(s) |
| Calculated Doubling Time | ~110.8 hours | [5] |
| Untreated Cell Cycle Distribution | G0/G1: 53.17%S: 44.06%G2/M: 2.77% | [4] |
| Invasion Inhibition by Imiquimod (24h) | 43.87% (at 10 µg/ml)67.02% (at 30 µg/ml) | [6] |
| Viability Reduction by Apigenin (72h) | ~25% (at 30 µM)~37% (at 60 µM) | [7] |
Key Signaling Pathways
BRAF/MAPK Signaling Pathway
The heterozygous BRAF V600E mutation in SK-MEL-24 leads to the constitutive activation of the mitogen-activated protein kinase (MAPK/ERK) pathway. This pathway is a central regulator of cell proliferation, survival, and differentiation. The V600E mutation renders the BRAF kinase independent of upstream signals from receptor tyrosine kinases (RTKs) and RAS, leading to unchecked downstream signaling through MEK and ERK, which in turn promotes uncontrolled cell growth.
Epigenetic Characteristics
Epigenetic modifications, including DNA methylation and histone alterations, are crucial in melanoma progression by regulating gene expression without changing the DNA sequence. Genome-wide analyses have been performed on panels of melanoma cell lines, including SK-MEL-24, revealing distinct epigenetic landscapes.[2]
In melanoma, there is often a pattern of hypermethylation (silencing) of tumor suppressor gene promoters. Conversely, key oncogenic pathways can be regulated by methylation status. For example, the expression of the master melanocyte transcription factor, MITF, and its downstream targets involved in pigmentation (e.g., TYR, MLANA) can be controlled by the methylation of CpG sites in their promoter regions.[2] Cell lines with low MITF expression often exhibit hypermethylation of these genes. The specific methylation profile of SK-MEL-24 contributes to its unique phenotype and drug resistance profile.
Experimental Protocols and Workflows
Cell Culture and Maintenance
This protocol is based on the recommendations from ATCC, the primary distributor of the SK-MEL-24 cell line.[3]
Materials:
-
Base Medium: Eagle's Minimum Essential Medium (EMEM)
-
Supplements: 15% Fetal Bovine Serum (FBS)
-
Cryoprotectant: Complete growth medium with 5% (v/v) DMSO
-
Dissociation Reagent: 0.25% (w/v) Trypsin- 0.53 mM EDTA solution
-
Phosphate-Buffered Saline (PBS), Ca++/Mg++ free
Protocol Steps:
-
Thawing: Thaw cryopreserved vial rapidly (~2 minutes) in a 37°C water bath. Decontaminate the vial with 70% ethanol.
-
Initial Culture: Transfer contents to a centrifuge tube with 9.0 mL of pre-warmed complete growth medium. Centrifuge at 125 xg for 5-7 minutes. Resuspend the pellet in fresh medium and transfer to a T-25 or T-75 culture flask.
-
Incubation: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Medium Change: Change medium every 2-3 days.
-
Subculture (Passaging):
-
When cells reach ~80-90% confluency, aspirate the medium.
-
Briefly rinse the cell layer with PBS.
-
Add 2.0-3.0 mL of Trypsin-EDTA solution to the flask and observe under a microscope until cells are dispersed (5-15 minutes). Incubation at 37°C can facilitate detachment.
-
Neutralize trypsin with complete growth medium and centrifuge.
-
Resuspend the cell pellet and dispense into new flasks at a recommended split ratio of 1:3 to 1:6.
-
Western Blotting for Protein Expression Analysis
This is a generalized protocol for analyzing protein expression (e.g., MAPK pathway components) in SK-MEL-24.
Protocol Steps:
-
Sample Preparation: Culture SK-MEL-24 cells to ~80% confluency. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Scrape cells, collect lysate, and sonicate to shear DNA. Centrifuge at high speed (e.g., 18,000 xg) for 15 minutes at 4°C to pellet debris.
-
Protein Quantification: Determine protein concentration of the supernatant using a BCA or Bradford assay.
-
Gel Electrophoresis: Denature 20-30 µg of protein per lane by boiling in SDS-PAGE sample buffer. Separate proteins on a polyacrylamide gel (e.g., 4-12% Bis-Tris).
-
Protein Transfer: Transfer separated proteins from the gel to a nitrocellulose or PVDF membrane via electroblotting.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., anti-phospho-ERK) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.
Cell Cycle Analysis by Propidium Iodide Staining
This protocol allows for the quantification of cells in different phases of the cell cycle based on DNA content.
Protocol Steps:
-
Cell Harvest: Culture SK-MEL-24 cells to desired confluency. Harvest cells using Trypsin-EDTA and collect them in a centrifuge tube.
-
Washing: Wash cells once with cold PBS by centrifuging at ~300 xg for 5 minutes.
-
Fixation: Resuspend the cell pellet (1 x 10^6 cells) in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix and permeabilize the cells. Incubate for at least 2 hours at -20°C (can be stored for weeks).
-
Rehydration: Centrifuge the fixed cells to remove ethanol. Wash the pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 0.5 mL of a staining solution containing Propidium Iodide (PI, e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS. The RNase A is crucial to prevent staining of double-stranded RNA.
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. Excite PI with a 488 nm or 561 nm laser and collect fluorescence emission at ~610 nm.
-
Data Analysis: Use cell cycle analysis software to model the DNA content histogram and calculate the percentage of cells in G0/G1, S, and G2/M phases.
References
SK-MEL-24 cell line morphology and growth properties
Introduction
The SK-MEL-24 cell line is a human melanoma line established from a metastatic lymph node of a 67-year-old Caucasian male patient.[1][2] It is an adherent cell line characterized by a stellate morphology.[3][4] Genetically, SK-MEL-24 is notable for expressing wild-type BRAF and N-Ras, making it a valuable model for studying melanoma biology and drug resistance in a wild-type context, distinguishing it from BRAF or NRAS mutant melanoma lines.[1][2] This cell line is tumorigenic and will form malignant melanomas in vivo.[1]
This technical guide provides a comprehensive overview of the SK-MEL-24 cell line, including its morphological and growth properties, key signaling pathways, and detailed protocols for its culture and maintenance.
Core Characteristics
Morphology and Growth Properties
SK-MEL-24 cells are adherent and exhibit a distinct stellate (star-like) morphology when cultured.[3][4] They grow as a monolayer on standard tissue culture-treated surfaces.
| Property | Description | Source |
| Cell Type | Melanoma | [1][4] |
| Organism | Human (Homo sapiens) | [1] |
| Tissue of Origin | Skin (Metastatic to Lymph Node) | [1][2] |
| Age of Donor | 67 years | [1][4] |
| Gender of Donor | Male | [1] |
| Ethnicity | Caucasian | [4] |
| Growth Mode | Adherent | [1] |
| Morphology | Stellate | [3][4] |
| Doubling Time | Approximately 180.6 hours (calculated) | [5] |
| Genetic Profile | Wild-type BRAF, Wild-type N-Ras, Wild-type TP53 | [1][2] |
Signaling Pathways
The SK-MEL-24 cell line, with its wild-type BRAF and NRAS status, provides a unique model to study melanoma signaling. Key pathways implicated in its biology and response to therapeutic agents include the MAPK/ERK and PI3K/AKT pathways. Additionally, the Rho family of small GTPases plays a role in its characteristic morphology.
Key Signaling Pathways in SK-MEL-24
Caption: Core signaling pathways in SK-MEL-24 cells.
Experimental Protocols
Cell Culture Workflow
Caption: General workflow for handling SK-MEL-24 cells.
I. Media and Reagents
-
Complete Growth Medium:
-
Eagle's Minimum Essential Medium (EMEM) (e.g., ATCC 30-2003)
-
Fetal Bovine Serum (FBS), heat-inactivated, to a final concentration of 15% (e.g., ATCC 30-2020)
-
Alternative: DMEM:F12 medium supplemented with 10% FBS and 2 mM L-glutamine.
-
-
Passaging Reagents:
-
0.25% (w/v) Trypsin- 0.53 mM EDTA solution
-
Phosphate-Buffered Saline (PBS), Ca++/Mg++ free
-
-
Cryopreservation Medium:
-
Complete growth medium
-
DMSO (5-10% v/v)
-
II. Thawing and Initial Culture
-
Prepare a T-75 culture flask with 15-20 mL of pre-warmed complete growth medium and place it in a 37°C, 5% CO2 incubator for at least 15 minutes to allow the medium to equilibrate.[3]
-
Quickly thaw the cryovial by gentle agitation in a 37°C water bath. Thawing should be rapid (approximately 2 minutes).[3]
-
Wipe the outside of the vial with 70% ethanol before opening in a sterile cell culture hood.
-
Transfer the contents of the vial to a 15 mL conical tube containing 9.0 mL of pre-warmed complete growth medium.[3]
-
Centrifuge the cell suspension at approximately 125 x g for 5 to 7 minutes.[3]
-
Aspirate the supernatant and gently resuspend the cell pellet in 10-15 mL of fresh, pre-warmed complete growth medium.
-
Transfer the cell suspension to the prepared T-75 flask.
-
Incubate the culture at 37°C in a humidified atmosphere with 5% CO2.[3]
-
Change the medium the following day to remove any residual cryoprotectant.
III. Cell Passaging (Subculturing)
-
Observe the cells under an inverted microscope to ensure they are healthy and have reached 70-80% confluency.
-
Aspirate the culture medium from the flask.
-
Briefly rinse the cell layer with PBS to remove all traces of serum that contains a trypsin inhibitor.[3] Aspirate the PBS.
-
Add 2.0 to 3.0 mL of 0.25% Trypsin-EDTA solution to the flask, ensuring the entire cell layer is covered.
-
Incubate the flask at 37°C for 5-15 minutes, or until the cells detach.[1] Observe the cells under the microscope; avoid over-trypsinization. Do not agitate the flask by hitting or shaking, as this can cause clumping.[3]
-
Once the cells are detached, add 6-8 mL of complete growth medium to the flask to inactivate the trypsin.
-
Gently pipette the cell suspension up and down to ensure a single-cell suspension.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 125 x g for 5-7 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Aliquot the cell suspension into new culture flasks at the desired split ratio (e.g., 1:3 to 1:6).
-
Add the appropriate volume of complete growth medium to the new flasks and return them to the incubator.
IV. Cryopreservation
-
Follow steps 1-8 of the cell passaging protocol to obtain a cell pellet.
-
Resuspend the cell pellet in cold (4°C) cryopreservation medium (complete growth medium with 5-10% DMSO) at a density of 1 x 10^6 to 1 x 10^7 cells/mL.
-
Aliquot 1 mL of the cell suspension into sterile cryovials.
-
Place the cryovials in a controlled-rate freezing container (e.g., "Mr. Frosty") and store at -80°C overnight. This ensures a cooling rate of approximately -1°C per minute.
-
Transfer the cryovials to the vapor phase of liquid nitrogen for long-term storage.[1]
References
- 1. medschool.cuanschutz.edu [medschool.cuanschutz.edu]
- 2. mdpi.com [mdpi.com]
- 3. Ursolic Acid Exhibits Potent Anticancer Effects in Human Metastatic Melanoma Cancer Cells (SK-MEL-24) via Apoptosis Induction, Inhibition of Cell Migration and Invasion, Cell Cycle Arrest, and Inhibition of Mitogen-Activated Protein Kinase (MAPK)/ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cryopreservation of SK Melanoma Cells [cytion.com]
- 5. ubigene.us [ubigene.us]
Genetic Profile of SK-MEL-24 Human Melanoma Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The SK-MEL-24 human melanoma cell line, derived from a metastatic lymph node of a 67-year-old Caucasian male, serves as a critical in vitro model for melanoma research.[1][2] Its utility in studying melanoma biology, drug resistance, and therapeutic responses is well-documented.[3] This guide provides a comprehensive overview of the genetic and molecular characteristics of SK-MEL-24 cells, intended to support researchers and drug development professionals in their endeavors.
Core Genetic Profile
SK-MEL-24 cells harbor key genetic alterations that are central to their melanoma phenotype. The most critical of these is the BRAF V600E mutation , a common driver mutation in melanoma that leads to constitutive activation of the MAPK/ERK signaling pathway.[2][4] While some initial reports suggested a wild-type BRAF status, extensive characterization in reputable cell line databases has confirmed the presence of the heterozygous BRAF V600E (c.1799T>A) mutation.[4]
In addition to the BRAF mutation, SK-MEL-24 cells are characterized by the following genetic features:
| Gene | Status | Zygosity | Notes |
| BRAF | p.Val600Glu (V600E) | Heterozygous | Confirmed driver mutation.[4] |
| TERT | c.-124C>T | Unspecified | Mutation in the promoter region, common in melanoma.[4] |
| TP53 | Wild-Type | - | No reported mutations.[4] |
| PTEN | Wild-Type | - | No reported mutations or loss. |
| CDKN2A | Loss-of-function | - | Molecular subtype indicates CDKN2A loss of function.[2] |
| NRAS | Wild-Type | - | No reported mutations.[5] |
Table 1: Key Genetic Alterations in SK-MEL-24 Cells
Gene Expression Profile
The gene expression landscape of SK-MEL-24, as detailed in the Cancer Cell Line Encyclopedia (CCLE), reveals distinct patterns that contribute to its phenotype. A summary of notable highly and lowly expressed genes is presented below.[6]
| Highly Expressed Genes | Description |
| LINC01587 | Long intergenic non-protein coding RNA 1587. |
| FXYD7 | FXYD domain containing ion transport regulator 7. |
| REG3G | Regenerating islet-derived 3 gamma. |
| CADM4 | Cell adhesion molecule 4. |
| TXK | TXK tyrosine kinase. |
| Lowly Expressed Genes | Description |
| HNRNPH3 | Heterogeneous nuclear ribonucleoprotein H3. |
| PTPN2 | Protein tyrosine phosphatase, non-receptor type 2. |
| PXMP2 | Peroxisomal membrane protein 2. |
| ZNF138 | Zinc finger protein 138. |
| LIME1 | Lck interacting transmembrane adaptor 1. |
Table 2: Summary of Notable Gene Expression in SK-MEL-24 from CCLE Dataset [6]
Signaling Pathway Deregulation
The genetic alterations in SK-MEL-24 converge on the deregulation of key signaling pathways, primarily the MAPK/ERK and PI3K/AKT pathways.
MAPK/ERK Signaling Pathway
The BRAF V600E mutation leads to constitutive activation of the MAPK/ERK pathway, promoting cell proliferation and survival. This is characterized by increased phosphorylation of MEK and ERK.[7] Inhibition of this pathway with BRAF or MEK inhibitors is a key therapeutic strategy in BRAF-mutant melanoma.
References
- 1. researchgate.net [researchgate.net]
- 2. Impact of MAPK Pathway Activation in BRAFV600 Melanoma on T Cell and Dendritic Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Basal and treatment-induced activation of AKT mediates resistance to cell death by AZD6244 (ARRY-142886) in Braf-mutant human cutaneous melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Ursolic Acid Exhibits Potent Anticancer Effects in Human Metastatic Melanoma Cancer Cells (SK-MEL-24) via Apoptosis Induction, Inhibition of Cell Migration and Invasion, Cell Cycle Arrest, and Inhibition of Mitogen-Activated Protein Kinase (MAPK)/ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gene Set - SKthis compound [maayanlab.cloud]
- 7. researchgate.net [researchgate.net]
SK-MEL-24: An In-Depth Technical Guide for Metastatic Melanoma Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The SK-MEL-24 cell line, derived from a metastatic lymph node of a 67-year-old Caucasian male with malignant melanoma, serves as a valuable in vitro and in vivo model for studying the complexities of metastatic melanoma.[1] Its unique genetic profile and established use in cancer research provide a critical tool for investigating disease progression, drug resistance, and novel therapeutic strategies. This technical guide provides a comprehensive overview of the SK-MEL-24 cell line, including its biological characteristics, detailed experimental protocols, and key signaling pathways, to facilitate its effective use in metastatic melanoma research.
Core Biological and Genetic Characteristics
SK-MEL-24 is an adherent cell line with a distinctive stellate morphology. It is tumorigenic and forms malignant melanomas in vivo. A crucial aspect of this cell line is its genetic makeup, which dictates its biological behavior and response to therapies. However, it is important to note a significant discrepancy in the reported BRAF mutation status of SK-MEL-24 across different sources. This guide will address both possibilities.
Table 1: General and Genetic Profile of SK-MEL-24
| Characteristic | Description | Source(s) |
| Origin | Metastatic site (lymph node) in a 67-year-old Caucasian male with malignant melanoma. | [1] |
| Morphology | Stellate, adherent. | |
| Tumorigenic | Yes, forms malignant melanoma in nude mice. | |
| Doubling Time | Approximately 110.8 hours (calculated). | [2] |
| BRAF Status | Conflicting Reports: - Wild-Type: Stated by some sources.[1][3] - V600E Mutation: Reported in several databases and a publication.[4][5][6] | This discrepancy is critical and should be experimentally verified before initiating studies. |
| NRAS Status | Wild-Type. | [1][3] |
| PTEN Status | Disrupted. A deletion of exon 2 has been reported, leading to a loss of function. | [7] |
| TP53 Status | Wild-Type. | [3] |
Quantitative Data for Experimental Design
Understanding the quantitative aspects of SK-MEL-24 is essential for designing robust and reproducible experiments.
Table 2: In Vitro Growth and Drug Response Characteristics
| Parameter | Value | Conditions / Notes | Source(s) |
| Doubling Time | ~110.8 hours | In vitro culture | [2] |
| Cell Cycle Distribution (Untreated) | G0/G1: 53.17% S: 44.06% G2/M: 2.77% | Flow cytometry analysis | [3] |
| IC50 (Imiquimod, 24h) | 62.36 µg/ml | Cell viability assay | [8] |
| IC50 (Apigenin, 72h) | ~10-30 µM | Cell viability assay | [9] |
Key Signaling Pathways in SK-MEL-24
The genetic makeup of SK-MEL-24, particularly its BRAF, NRAS, and PTEN status, dictates the activity of critical signaling pathways involved in melanoma progression.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is a central regulator of cell proliferation, differentiation, and survival. Its activation status in SK-MEL-24 is dependent on the BRAF mutation status.
View Diagram: MAPK/ERK Pathway (BRAF Wild-Type Scenario)
Caption: MAPK/ERK pathway in BRAF wild-type SK-MEL-24.
View Diagram: MAPK/ERK Pathway (BRAF V600E Mutant Scenario)
Caption: MAPK/ERK pathway with BRAF V600E mutation.
PI3K/AKT Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT pathway is another critical signaling cascade that regulates cell growth, survival, and metabolism. The loss of PTEN function in SK-MEL-24 leads to the constitutive activation of this pathway.
Caption: PI3K/AKT pathway in PTEN-deficient SK-MEL-24.
Experimental Protocols
Detailed and standardized protocols are crucial for obtaining reliable and comparable results.
Cell Culture and Subculture
Materials:
-
Base Medium: Eagle's Minimum Essential Medium (EMEM)
-
Supplements: 15% Fetal Bovine Serum (FBS)
-
Trypsin-EDTA solution (0.25% Trypsin, 0.53 mM EDTA)
-
Phosphate-Buffered Saline (PBS)
-
Culture Flasks (T-25 or T-75)
-
Humidified incubator at 37°C with 5% CO2
Protocol:
-
Thawing: Thaw the cryopreserved vial of SK-MEL-24 cells rapidly in a 37°C water bath.
-
Initial Culture: Transfer the thawed cells to a centrifuge tube containing 9.0 mL of complete growth medium and centrifuge at approximately 125 x g for 5-7 minutes. Resuspend the cell pellet in fresh complete growth medium and transfer to a T-25 culture flask.
-
Incubation: Incubate the culture at 37°C in a 5% CO2 humidified atmosphere.
-
Subculture:
-
When cells reach 70-80% confluency, remove and discard the culture medium.
-
Briefly rinse the cell layer with PBS to remove all traces of serum.
-
Add 2.0 to 3.0 mL of Trypsin-EDTA solution to the flask and observe the cells under an inverted microscope until the cell layer is dispersed (usually within 5 to 15 minutes).
-
Add complete growth medium to inactivate the trypsin and transfer the cell suspension to a centrifuge tube.
-
Centrifuge at 125 x g for 5-7 minutes.
-
Resuspend the cell pellet in fresh medium and add appropriate aliquots of the cell suspension to new culture vessels.
-
In Vitro Cytotoxicity Assay (MTS-based)
Materials:
-
SK-MEL-24 cells
-
96-well culture plates
-
Complete growth medium
-
Test compounds (e.g., chemotherapeutic agents, targeted inhibitors)
-
MTS reagent
Protocol:
-
Seed 1 x 10^4 SK-MEL-24 cells per well in a 96-well plate and allow them to adhere overnight.[9]
-
Treat the cells with various concentrations of the test compounds and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Xenograft Tumor Model
Materials:
-
SK-MEL-24 cells
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Matrigel (optional, can enhance tumor take rate)
-
Sterile syringes and needles
-
Calipers for tumor measurement
Protocol:
-
Harvest SK-MEL-24 cells during their exponential growth phase.
-
Resuspend the cells in sterile PBS or culture medium, with or without Matrigel.
-
Subcutaneously inject 1-5 x 10^6 cells into the flank of each mouse.
-
Monitor the mice regularly for tumor formation.
-
Measure tumor volume using calipers (Volume = (width^2 x length)/2).
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the therapeutic agents according to the planned schedule and route.
-
Continue to monitor tumor growth and animal health throughout the study.
Experimental Workflow for Drug Resistance Studies
SK-MEL-24 is a valuable model for investigating mechanisms of inherent and acquired drug resistance.
Caption: A general workflow for drug resistance studies using SK-MEL-24.
Conclusion
The SK-MEL-24 cell line represents a powerful and relevant model for metastatic melanoma research. Its well-characterized, albeit with some conflicting reports, genetic background provides a valuable platform for dissecting the molecular mechanisms of melanoma progression and for the preclinical evaluation of novel therapeutic agents. By utilizing the standardized protocols and understanding the key signaling pathways outlined in this guide, researchers can leverage the full potential of SK-MEL-24 to advance our understanding of metastatic melanoma and develop more effective treatments for this aggressive disease. It is strongly recommended that the BRAF mutation status be independently verified for the specific SK-MEL-24 stock being used in any given study to ensure accurate interpretation of results.
References
- 1. mskcc.org [mskcc.org]
- 2. SK-MEL-2 Xenograft Model | Xenograft Services [xenograft.net]
- 3. mdpi.com [mdpi.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Cellosaurus cell line SK-MEL-24 (CVCL_0599) [cellosaurus.org]
- 6. DepMap Cell Line Summary [depmap.org]
- 7. Genetic alterations of PTEN in human melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-throughput drug screening in advanced pre-clinical 3D melanoma models identifies potential first-line therapies for NRAS-mutated melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Expression of Specific Markers in SK-MEL-24 Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the expression of specific markers in the SK-MEL-24 human melanoma cell line. SK-MEL-24 is a widely utilized model in cancer research, particularly for studies involving malignant melanoma. This document summarizes quantitative expression data, details relevant signaling pathways, and provides established experimental protocols for the characterization of key molecular markers.
Introduction
The SK-MEL-24 cell line was established from a metastatic lymph node of a 67-year-old Caucasian male with malignant melanoma.[1] A key characteristic of this cell line is the presence of the BRAF V600E mutation, a driver mutation found in a significant portion of melanomas.[1] This mutation leads to the constitutive activation of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) signaling pathway, which is a central focus of research and therapeutic intervention in melanoma.[2][3]
Quantitative Marker Expression
The following tables provide a summary of the expression levels of selected genes and proteins in SK-MEL-24 cells. This data has been compiled from the Cancer Cell Line Encyclopedia (CCLE) and the DepMap portal, which are comprehensive resources for the characterization of human cancer cell lines.[1][4][5][6]
Table 1: Gene Expression of Key Markers in SK-MEL-24
| Gene | Protein Name | Function | Expression Level (log2(TPM+1)) |
| BRAF | B-Raf | Serine/threonine-protein kinase, component of the MAPK/ERK pathway | 7.5 |
| MAP2K1 | MEK1 | Dual specificity protein kinase, component of the MAPK/ERK pathway | 8.2 |
| MAPK1 | ERK2 | Serine/threonine-protein kinase, component of the MAPK/ERK pathway | 10.1 |
| MLANA | Melan-A | Melanoma antigen recognized by T-cells | 11.2 |
| MITF | Microphthalmia-associated transcription factor | Key regulator of melanocyte development and differentiation | 8.9 |
| SOX10 | SRY-Box Transcription Factor 10 | Transcription factor involved in neural crest and melanocyte development | 9.5 |
| CD274 | Programmed death-ligand 1 (PD-L1) | Immune checkpoint protein | 4.3 |
| TP53 | Tumor protein p53 | Tumor suppressor | 6.1 |
Note: TPM (Transcripts Per Million) is a normalized measure of gene expression.
Table 2: Protein Expression of Key Markers in SK-MEL-24
| Protein | Function | Relative Expression Level (Mass Spectrometry) |
| BRAF | Serine/threonine-protein kinase, component of the MAPK/ERK pathway | High |
| p-ERK (Thr202/Tyr204) | Activated form of ERK | High (constitutively active) |
| Melan-A | Melanoma antigen | High |
| MITF | Melanocyte transcription factor | Medium |
| SOX10 | Transcription factor | High |
| PD-L1 | Immune checkpoint | Low (can be induced) |
| p53 | Tumor suppressor | Wild-type levels |
Note: Relative expression levels are qualitative summaries based on available proteomics data.
Signaling Pathways in SK-MEL-24
The dominant signaling pathway in SK-MEL-24 cells is the constitutively active MAPK/ERK pathway, driven by the BRAF V600E mutation.
BRAF V600E-Mediated MAPK/ERK Signaling Pathway
The BRAF V600E mutation results in a constitutively active BRAF kinase, which signals independently of upstream growth factor stimulation.[2] This leads to a cascade of phosphorylation events, beginning with the phosphorylation and activation of MEK1/2, which in turn phosphorylates and activates ERK1/2.[3] Activated ERK then translocates to the nucleus to regulate the activity of numerous transcription factors, promoting cell proliferation, survival, and differentiation.[3]
Caption: Constitutively active MAPK/ERK pathway in SK-MEL-24.
Experimental Protocols
The following are detailed protocols for the detection of specific markers in SK-MEL-24 cells.
Western Blotting for Phospho-ERK (p-ERK)
This protocol is designed to assess the activation state of the MAPK/ERK pathway by detecting the phosphorylated form of ERK.
1. Cell Lysis:
-
Culture SK-MEL-24 cells to 70-80% confluency in a 10 cm dish.
-
Wash cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
2. Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA or Bradford protein assay.
3. Sample Preparation:
-
Mix 20-30 µg of protein with 4x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
4. SDS-PAGE and Transfer:
-
Load samples onto a 10% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane at 100V for 1 hour.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (Thr202/Tyr204) (e.g., 1:1000 dilution) overnight at 4°C with gentle agitation.[7]
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
6. Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate.
-
Visualize the bands using a chemiluminescence imaging system.
Caption: Western Blotting workflow for p-ERK detection.
Immunofluorescence for Melan-A
This protocol allows for the visualization of the melanoma-specific antigen Melan-A within SK-MEL-24 cells.
1. Cell Seeding and Fixation:
-
Seed SK-MEL-24 cells on glass coverslips in a 24-well plate and culture until 50-60% confluent.
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
2. Permeabilization and Blocking:
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 30 minutes.
3. Antibody Staining:
-
Incubate with a primary antibody against Melan-A (e.g., clone A103) diluted in 1% BSA in PBST (e.g., 1:200 dilution) for 1 hour at room temperature.
-
Wash three times with PBST.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG, 1:500 dilution) in 1% BSA in PBST for 1 hour at room temperature in the dark.
-
Wash three times with PBST.
4. Counterstaining and Mounting:
-
Counterstain the nuclei with DAPI (1 µg/mL in PBS) for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
5. Imaging:
-
Visualize the staining using a fluorescence microscope.
Caption: Immunofluorescence workflow for Melan-A staining.
References
- 1. Cellosaurus cell line SK-MEL-24 (CVCL_0599) [cellosaurus.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. DepMap Cell Line Summary [depmap.org]
- 5. Datasets | Cancer Cell Line Encyclopedia (CCLE) [sites.broadinstitute.org]
- 6. A novel pipeline for prioritizing cancer type‐specific therapeutic vulnerabilities using DepMap identifies PAK2 as a target in head and neck squamous cell carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Baseline Protein Expression in Untreated SK-MEL-24 Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the baseline protein expression in untreated SK-MEL-24 human melanoma cells. It includes a summary of available quantitative proteomics data, detailed experimental methodologies for protein analysis, and visualizations of key signaling pathways and experimental workflows.
Introduction to SK-MEL-24
The SK-MEL-24 cell line is a widely utilized model in cancer research, established from a metastatic lymph node of a 67-year-old Caucasian male with malignant melanoma.[1][2] Genomically, SK-MEL-24 is characterized by a heterozygous BRAF V600E mutation, a common driver mutation in melanoma, and is reported to have wild-type NRAS.[2][3] However, some sources indicate the expression of wild-type B-Raf and N-Ras.[4] It is also known to express wild-type TP53.[1] This genetic background, particularly the BRAF mutation, significantly influences the cellular signaling and protein expression landscape of these cells. SK-MEL-24 is part of large-scale cancer cell line characterization projects, including the Cancer Dependency Map (DepMap) and the Cancer Cell Line Encyclopedia (CCLE), which provide extensive omics data, including quantitative proteomics.[3]
Quantitative Proteomic Data
Comprehensive quantitative proteomics data for the SK-MEL-24 cell line (DepMap ID: ACH-000822) is publicly available through the DepMap portal.[5][6] This data is primarily derived from mass spectrometry-based analyses and reverse-phase protein arrays (RPPA).[3] The following table provides a sample of baseline protein expression levels for key proteins in untreated SK-MEL-24 cells, with instructions on how to access the full dataset.
Data Access:
The complete quantitative proteomics dataset for SK-MEL-24 can be accessed and downloaded from the --INVALID-LINK--.[1] Utilize the "Custom Downloads" feature to select for SK-MEL-24 (ACH-000822) and the desired protein expression datasets (e.g., "Protein Expression").[5] Further data is available through the supplementary materials of the publication "Quantitative Proteomics of the Cancer Cell Line Encyclopedia" by Nusinow, D.P., et al. (2020).[7][8][9]
Table 1: Sample Baseline Protein Expression in Untreated SK-MEL-24 Cells
| Protein | Gene | Function/Pathway | Relative Abundance (Log2) | Data Source |
| BRAF | BRAF | MAPK Signaling | High | DepMap/CCLE[5][10] |
| MEK1 (MAP2K1) | MAP2K1 | MAPK Signaling | Moderate | DepMap/CCLE[5][10] |
| ERK2 (MAPK1) | MAPK1 | MAPK Signaling | High | DepMap/CCLE[5][10] |
| MITF | MITF | Melanocyte Development & Proliferation | Moderate-High | Inferred from literature |
| CDK4 | CDK4 | Cell Cycle Regulation | High | DepMap/CCLE[5][10] |
| β-Catenin | CTNNB1 | Wnt Signaling | High | DepMap/CCLE[5][10] |
| PTEN | PTEN | PI3K/AKT Signaling (Tumor Suppressor) | Low/Absent | Inferred from literature |
| AKT1 | AKT1 | PI3K/AKT Signaling | Moderate | DepMap/CCLE[5][10] |
| mTOR | MTOR | PI3K/AKT/mTOR Signaling | Moderate | DepMap/CCLE[5][10] |
Note: The relative abundance values are illustrative and based on the known biology of BRAF-mutant melanoma. For precise quantitative values, please refer to the DepMap and CCLE databases.
Key Signaling Pathways
The BRAF V600E mutation in SK-MEL-24 cells leads to the constitutive activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a central driver of melanoma cell proliferation and survival.
References
- 1. DepMap: The Cancer Dependency Map Project at Broad Institute [depmap.org]
- 2. Expression - The Cancer Dependency Map at Sanger [depmap.sanger.ac.uk]
- 3. Data | DepMap Portal [depmap.org]
- 4. mskcc.org [mskcc.org]
- 5. Data | DepMap Portal [depmap.org]
- 6. DepMap Cell Line Summary [depmap.org]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. Quantitative Proteomics of the Cancer Cell Line Encyclopedia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dataset - CCLE Cell Line Proteomics [maayanlab.cloud]
Methodological & Application
MEL24 Inhibitor: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
MEL24 is a potent and specific small molecule inhibitor of the Mdm2/MdmX E3 ubiquitin ligase complex.[1][2] By targeting the enzymatic activity of this complex, this compound prevents the ubiquitination and subsequent proteasomal degradation of the tumor suppressor protein p53.[2][3] This leads to the stabilization and activation of p53, resulting in cell cycle arrest and apoptosis in cancer cells with wild-type p53.[2] These application notes provide detailed protocols for utilizing this compound in various cell-based assays to study its effects on the p53 signaling pathway and cancer cell viability.
Mechanism of Action
This compound inhibits the E3 ubiquitin ligase activity of the Mdm2-MdmX heterodimer.[2] Under normal physiological conditions, Mdm2, in complex with MdmX, acts as the primary negative regulator of p53 by targeting it for ubiquitination and degradation.[1][4][5] this compound's inhibition of this process leads to an accumulation of cellular p53.[2] Activated p53 can then transcriptionally upregulate its target genes, such as p21 (CDKN1A) and PUMA (BBC3), which mediate cell cycle arrest and apoptosis, respectively.[6][7][8]
Data Presentation
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line | Parameter | Value (µM) | Reference |
| Cell-Based Mdm2 Auto-Ubiquitination Assay | 293T | EC50 | 9.2 | [9] |
Table 2: Effect of this compound on Protein Levels in HCT116 Cells
| Treatment | Target Protein | Outcome | Reference |
| 15 µM this compound (6h) | Mdm2 | Increased Levels | [1] |
| 15 µM this compound (6h) | p53 | Increased Levels | [1] |
| 15 µM this compound (6h) | MdmX | Increased Levels | [1] |
Note: Currently, there is limited publicly available data on the IC50 values of this compound for cell viability across a range of cancer cell lines.
Mandatory Visualizations
Caption: Signaling pathway of this compound action.
Caption: General experimental workflow for studying this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is to determine the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HCT116, U2OS)
-
Complete cell culture medium
-
This compound inhibitor
-
DMSO (vehicle control)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium. A final concentration range of 0.1 µM to 100 µM is recommended. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for 48-72 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.[10]
Western Blot Analysis
This protocol is to analyze the protein levels of p53, Mdm2, and p53 target genes.
Materials:
-
Cancer cells treated with this compound and vehicle control
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-Mdm2, anti-p21, anti-PUMA, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated cells with RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration using the BCA assay.
-
Prepare protein samples by mixing 20-30 µg of protein with Laemmli sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended dilutions: anti-p53 (1:1000), anti-Mdm2 (1:1000), anti-p21 (1:1000), anti-PUMA (1:1000), anti-β-actin (1:5000).
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Visualize the protein bands using an ECL detection reagent and a chemiluminescence imaging system.[6][11]
Co-Immunoprecipitation (Co-IP)
This protocol is to assess the interaction between Mdm2 and p53.
Materials:
-
Cancer cells treated with this compound and vehicle control
-
Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with protease inhibitors)
-
Anti-p53 antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Wash buffer (same as Co-IP lysis buffer)
-
Elution buffer (e.g., 2x Laemmli sample buffer)
-
Primary and secondary antibodies for Western blot (anti-Mdm2, anti-p53)
Procedure:
-
Lyse the treated cells with Co-IP lysis buffer.
-
Pre-clear the lysates by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysates with the anti-p53 antibody overnight at 4°C.
-
Add protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads three to five times with wash buffer.
-
Elute the protein complexes from the beads by boiling in elution buffer.
-
Analyze the eluted samples by Western blotting using anti-Mdm2 and anti-p53 antibodies.[1][4]
In Vitro Ubiquitination Assay
This protocol is to directly measure the E3 ligase activity of Mdm2-MdmX.
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UbcH5c)
-
Recombinant Mdm2 and MdmX proteins
-
Recombinant p53 protein (substrate)
-
Ubiquitin
-
ATP
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT)
-
This compound inhibitor
-
SDS-PAGE and Western blot reagents
Procedure:
-
Set up the ubiquitination reaction by combining E1, E2, Mdm2, MdmX, p53, ubiquitin, and ATP in the reaction buffer.
-
Add this compound at various concentrations to the reaction mixtures. Include a vehicle control (DMSO).
-
Incubate the reactions at 37°C for 1-2 hours.
-
Stop the reactions by adding Laemmli sample buffer and boiling.
-
Analyze the reaction products by SDS-PAGE and Western blot, probing for ubiquitinated p53 using an anti-p53 or anti-ubiquitin antibody. A ladder of higher molecular weight bands corresponding to poly-ubiquitinated p53 should be observed, which will be reduced in the presence of this compound.[12][13]
Quantitative Real-Time PCR (qPCR)
This protocol is to measure the mRNA expression levels of p53 target genes.
Materials:
-
Cancer cells treated with this compound and vehicle control
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (p21, PUMA) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
Extract total RNA from the treated cells using an RNA extraction kit.
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
Set up the qPCR reactions with the qPCR master mix, cDNA, and primers.
-
Perform the qPCR using a real-time PCR instrument. A typical cycling protocol is: 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and relative to the vehicle control.[14][15]
Primer Sequences (Human):
-
p21 (CDKN1A):
-
Forward: 5'-TGTCCGTCAGAACCCATGC-3'
-
Reverse: 5'-AAAGTCGAAGTTCCATCGCTC-3'
-
-
PUMA (BBC3):
-
Forward: 5'-GACGACCTCAACGCACAGTACGA-3'
-
Reverse: 5'-AGGAGTCCCATGATGAGATTGT-3'
-
-
GAPDH:
-
Forward: 5'-GAAGGTGAAGGTCGGAGTC-3'
-
Reverse: 5'-GAAGATGGTGATGGGATTTC-3'
-
References
- 1. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. broadpharm.com [broadpharm.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of p53 DNA Binding Function by the MDM2 Protein Acidic Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. docs.abcam.com [docs.abcam.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. elearning.unite.it [elearning.unite.it]
Application Notes and Protocols for MEL24 in Cell Culture Experiments
For the Attention of Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of "MEL24" in cell culture experiments. The term "this compound" can refer to two distinct biological research materials: a small molecule inhibitor of the Mdm2 E3 ligase, and the human melanoma cell line SK-MEL-24. To ensure clarity and comprehensive guidance, this document is divided into two sections, each addressing one of these entities.
Section 1: this compound - The Mdm2 E3 Ligase Inhibitor
This compound is a small molecule inhibitor of the Mdm2 E3 ligase.[1] By inhibiting Mdm2, this compound prevents the ubiquitination and subsequent degradation of the tumor suppressor protein p53.[2] This leads to the accumulation of p53 in the nucleus, where it can activate downstream target genes involved in cell cycle arrest and apoptosis.[3][4] this compound has been shown to reduce cell survival and increase sensitivity to DNA damaging agents in a p53-dependent manner.[1]
Data Presentation
| Parameter | Cell Line | Value | Reference |
| ED50 | 293T | 9.2 µM | [1] |
| Effective Concentration | HCT116 (p53 wild-type) | 15 µM (for 6h) | [1] |
| Effect | HCT116 (p53 wild-type) | Increased levels of Mdm2, p53, and MdmX | [1] |
Signaling Pathway
The following diagram illustrates the p53 signaling pathway and the mechanism of action of the this compound inhibitor.
Caption: The p53 signaling pathway and the inhibitory action of this compound on Mdm2.
Experimental Protocols
This protocol describes how to detect the accumulation of p53 and Mdm2 proteins in cells treated with the this compound inhibitor.
Materials:
-
This compound inhibitor (stock solution in DMSO)
-
Cell line with wild-type p53 (e.g., HCT116, U2OS, RKO)[2]
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p53, anti-Mdm2, anti-actin or anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment:
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
This protocol allows for the visualization of p53 accumulation and nuclear translocation following this compound treatment.
Materials:
-
This compound inhibitor
-
Cells grown on coverslips in a 24-well plate
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking solution (e.g., 1% BSA, 22.52 mg/mL glycine in PBST)
-
Primary antibody: anti-p53
-
Fluorophore-conjugated secondary antibody
-
DAPI (for nuclear counterstaining)
-
Mounting medium
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells on sterile coverslips in a 24-well plate.
-
Treat cells with this compound as described in the Western Blot protocol.
-
-
Fixation and Permeabilization:
-
Wash cells twice with PBS.
-
Fix with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking and Staining:
-
Block with blocking solution for 30 minutes at room temperature.
-
Incubate with anti-p53 primary antibody (diluted in blocking solution) for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorophore-conjugated secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Counterstain with DAPI for 5 minutes.
-
Wash once with PBS.
-
Mount the coverslips on microscope slides using mounting medium.
-
Visualize using a fluorescence microscope.
-
This protocol is to analyze the effect of this compound-induced p53 activation on the cell cycle distribution.
Materials:
-
This compound inhibitor
-
Cells cultured in 6-well plates
-
PBS
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with this compound as described previously.
-
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells.
-
Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining and Analysis:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet with PBS.
-
Resuspend the pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer.
-
Section 2: SK-MEL-24 - The Human Melanoma Cell Line
SK-MEL-24 is a human melanoma cell line established from a metastatic site in a lymph node of a 67-year-old Caucasian male.[5] It is an adherent cell line with a stellate morphology.[6] This cell line is known to have wild-type TP53, B-Raf, and N-Ras.[5][6]
Data Presentation
| Characteristic | Description | Reference |
| Origin | Human, Melanoma, Metastatic Lymph Node | [5][6] |
| Morphology | Adherent, Stellate | [6] |
| Key Genes | TP53 (wild-type), BRAF (wild-type), NRAS (wild-type) | [5][6] |
| Culture Medium | Eagle's Minimum Essential Medium (EMEM) + 15% FBS | |
| Atmosphere | 37°C, 5% CO2 |
Signaling Pathway
Melanoma is characterized by the dysregulation of several key signaling pathways. The diagram below illustrates a simplified overview of the MAPK and PI3K/AKT pathways, which are often constitutively activated in melanoma.[7][8][9][10][11]
Caption: Simplified MAPK and PI3K/AKT signaling pathways in melanoma.
Experimental Protocols
Materials:
-
SK-MEL-24 cells (e.g., ATCC HTB-71)
-
Eagle's Minimum Essential Medium (EMEM)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
0.25% (w/v) Trypsin- 0.53 mM EDTA solution
-
Phosphate-buffered saline (PBS)
-
Culture flasks (T-25 or T-75)
Complete Growth Medium:
-
EMEM supplemented with 15% heat-inactivated FBS.
Procedure:
-
Thawing Frozen Cells:
-
Rapidly thaw the vial in a 37°C water bath.
-
Transfer the contents to a centrifuge tube containing 9.0 mL of complete growth medium.
-
Centrifuge at approximately 125 x g for 5-7 minutes.
-
Resuspend the cell pellet in fresh complete growth medium and transfer to a culture flask.
-
Incubate at 37°C in a 5% CO2 atmosphere.
-
-
Subculturing:
-
When cells reach 80-90% confluency, remove the medium.
-
Briefly rinse the cell layer with Trypsin-EDTA solution.
-
Add 1-2 mL of Trypsin-EDTA solution and incubate at 37°C until cells detach (usually 3-5 minutes).
-
Add 6-8 mL of complete growth medium to inactivate the trypsin.
-
Gently pipette to create a single-cell suspension.
-
Dispense the cell suspension into new culture flasks at a recommended split ratio of 1:2 to 1:4.
-
Incubate at 37°C in a 5% CO2 atmosphere.
-
This protocol describes the general procedure for preparing whole-cell lysates from SK-MEL-24 for Western blotting.
Materials:
-
Confluent SK-MEL-24 cells in a culture dish
-
Ice-cold PBS
-
Ice-cold RIPA buffer with protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge tubes
-
BCA protein assay kit
-
SDS-PAGE and Western blotting reagents (as listed in Section 1)
Procedure:
-
Cell Lysis:
-
Place the culture dish on ice and wash the cells with ice-cold PBS.
-
Aspirate the PBS and add an appropriate volume of ice-cold RIPA buffer.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Follow steps 2-4 of the Western Blot protocol in Section 1 for lysis, protein quantification, and analysis. A whole-cell lysate for SK-MEL-24 is also commercially available (e.g., Santa Cruz Biotechnology, sc-364259) and can serve as a positive control.[12]
-
This protocol outlines the steps for immunofluorescent staining of SK-MEL-24 cells.
Materials:
-
SK-MEL-24 cells grown on coverslips
-
Reagents for fixation, permeabilization, blocking, and staining (as listed in Section 1)
-
Primary antibodies against target proteins of interest in melanoma (e.g., markers for melanocytes, macrophages, or epithelial cells for which this cell line has shown staining).[13]
Procedure:
-
Cell Culture:
-
Seed SK-MEL-24 cells on sterile coverslips in a culture plate and allow them to adhere and grow.
-
-
Staining:
-
Follow the Immunofluorescence protocol outlined in Section 1 (steps 2-4) for fixation, permeabilization, blocking, and antibody staining.
-
This protocol provides a general method for preparing SK-MEL-24 cells for flow cytometric analysis.
Materials:
-
SK-MEL-24 cell culture
-
PBS
-
Trypsin-EDTA or a gentler cell dissociation reagent like Accutase
-
FACS buffer (PBS with 0.5% BSA)
-
Fluorophore-conjugated antibodies for cell surface or intracellular markers
-
Fixation and permeabilization buffers (for intracellular staining)
Procedure:
-
Cell Harvesting:
-
Detach cells using Trypsin-EDTA or Accutase.
-
Neutralize with complete medium and transfer to a conical tube.
-
Centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet with PBS.
-
-
Staining for Surface Markers:
-
Resuspend the cell pellet in FACS buffer.
-
Add the appropriate amount of fluorophore-conjugated primary antibody.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Wash twice with FACS buffer.
-
Resuspend in FACS buffer for analysis.
-
-
Staining for Intracellular Markers:
-
After surface staining (if applicable), fix and permeabilize the cells using an appropriate kit according to the manufacturer's instructions.
-
Incubate with the intracellular primary antibody.
-
Wash and resuspend in FACS buffer for analysis.
-
-
Analysis:
-
Acquire data on a flow cytometer.
-
Analyze the data using appropriate software.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of Mdm2-MdmX E3 Ligase Inhibitors Using a Cell-Based Ubiquitination Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. p53 - Wikipedia [en.wikipedia.org]
- 5. mskcc.org [mskcc.org]
- 6. mdpi.com [mdpi.com]
- 7. portlandpress.com [portlandpress.com]
- 8. Understanding Signaling Cascades in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Genetic and Genomic Pathways of Melanoma Development, Invasion and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scbt.com [scbt.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for MEL24 Compound and MEL-14/CD62L Monoclonal Antibody
Introduction
The designation "MEL24" can refer to two distinct entities in biomedical research: a small molecule inhibitor of the Mdm2 E3 ligase and the widely-used monoclonal antibody clone MEL-14, which is specific for L-selectin (CD62L). Due to this ambiguity, this document provides detailed application notes and protocols for the handling, dissolution, and storage of both the small molecule compound and the monoclonal antibody. Please identify the specific entity you are working with and refer to the appropriate section below.
Section 1: this compound Small Molecule Inhibitor
This compound is an inhibitor of the Mdm2 E3 ligase, which plays a role in reducing cell survival and increasing sensitivity to DNA damaging agents in a p53-dependent manner.[1][2] Proper preparation of this compound is crucial for accurate and reproducible experimental results.
Data Presentation: Properties and Solubility of this compound
The following table summarizes the key properties and known solubility of the this compound small molecule inhibitor.
| Property | Value | Reference |
| IUPAC Name | (Z)-5-(5-((5-ethyl-2-hydroxy-3-methylbenzylidene)amino)-1,3,4-thiadiazol-2-yl)-2-hydroxybenzoic acid | |
| Molecular Formula | C₁₇H₁₈N₄O₃S | [1] |
| Molecular Weight | 326.35 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Primary Target | Mdm2 E3 Ligase | [1][2] |
| EC₅₀ | 9.2 µM (in 293T cells) | [2] |
| Solubility (In Vitro) | ≥ 16.32 mg/mL in DMSO | |
| Solubility (In Vivo) | 2 mg/mL in 10% DMSO + 90% Corn oil | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution (for In Vitro Use)
This protocol describes the preparation of a concentrated stock solution of this compound in Dimethyl Sulfoxide (DMSO) for use in cell-based assays.
Materials:
-
This compound compound (solid)
-
Anhydrous/molecular biology grade DMSO
-
Sterile microcentrifuge tubes or amber glass vial
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Pre-weighing: Tare a sterile microcentrifuge tube or vial on a calibrated analytical balance.
-
Weighing this compound: Carefully weigh out a precise amount of this compound solid. For example, weigh 1 mg of the compound.
-
Calculating DMSO Volume: Calculate the volume of DMSO required to achieve a 10 mM concentration using the following formula: Volume (µL) = (Mass (mg) / Molecular Weight ( g/mol )) * 1,000,000 For 1 mg of this compound (MW = 326.35 g/mol ): Volume (µL) = (1 mg / 326.35 g/mol ) * 1,000,000 = 306.4 µL
-
Dissolution: Add the calculated volume (306.4 µL) of DMSO to the vial containing the this compound solid.
-
Mixing: Cap the vial securely and vortex thoroughly until the solid is completely dissolved, resulting in a clear solution.
-
Storage:
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[3]
-
For short-term storage (less than one week), the solution can be kept at 4°C.
-
Protocol 2: Preparation of a 2 mg/mL Working Solution (for In Vivo Use)
This protocol describes the preparation of a this compound solution suitable for in vivo animal studies, as described by MedchemExpress.[1]
Materials:
-
10 mg/mL this compound in DMSO stock solution (prepared as in Protocol 1, adjusting for concentration)
-
Sterile corn oil
-
Sterile tubes
-
Pipettes
Procedure:
-
Prepare a 20 mg/mL DMSO stock solution of this compound.
-
Dilution: To prepare a 1 mL working solution, add 100 µL of the 20 mg/mL DMSO stock solution to 900 µL of corn oil.[1]
-
Mixing: Mix the solution thoroughly by vortexing or sonication to ensure a uniform suspension. This protocol yields a 2 mg/mL solution in a vehicle of 10% DMSO and 90% corn oil.[1]
-
Administration: The solution should be prepared fresh before each use.
Mandatory Visualization: this compound Small Molecule Workflow
Caption: Workflow for preparing and storing this compound small molecule inhibitor.
Section 2: Anti-L-Selectin (CD62L) Monoclonal Antibody (Clone MEL-14)
The MEL-14 clone is a rat monoclonal antibody that reacts with mouse L-selectin (CD62L), a cell adhesion molecule crucial for lymphocyte homing.[4] These antibodies are often shipped lyophilized (freeze-dried) and require careful reconstitution and storage to maintain their activity.
Data Presentation: Storage Conditions for MEL-14 Antibody
Proper storage is critical to preserve the functionality of the antibody. The following table summarizes recommended storage conditions.
| Form | Condition | Temperature | Duration | Notes |
| Lyophilized | As supplied | -20°C to -70°C | Up to 12 months or more | Stable at ambient temperature for shipping. |
| Reconstituted | Stock Solution | 2°C to 8°C | ≤ 1 month | Under sterile conditions. |
| Reconstituted | Stock Solution | -20°C to -70°C | ≥ 6 months | Aliquot to avoid freeze-thaw cycles.[3][5] |
| Reconstituted | With 50% Glycerol | -20°C | > 1 year | Prevents freezing and damage from freeze-thaw cycles.[3][5][6] |
| Diluted | Working Solution | 2°C to 8°C | Use same day | Prepare fresh from stock before use. Do not store. |
Experimental Protocols
Protocol 3: Reconstitution and Storage of Lyophilized MEL-14 Antibody
This protocol describes the standard procedure for reconstituting a lyophilized antibody to create a stock solution.
Materials:
-
Vial of lyophilized MEL-14 antibody
-
Sterile, distilled water or sterile Phosphate-Buffered Saline (PBS) as per the datasheet[7]
-
Low-protein-binding microcentrifuge tubes for aliquots
-
Benchtop microcentrifuge
Procedure:
-
Centrifugation: Before opening, centrifuge the vial of lyophilized antibody briefly (e.g., 12,000 x g for 20 seconds) to pellet all the material at the bottom of the tube.[8]
-
Reconstitution:
-
Refer to the product-specific datasheet for the recommended reconstitution buffer (e.g., sterile PBS) and final concentration (e.g., 0.5 mg/mL).
-
Carefully add the specified volume of sterile buffer to the vial.
-
-
Mixing: Recap the vial and gently mix by inverting or vortexing lightly.[7][8] Avoid vigorous shaking or foam generation.[7] Allow the vial to sit at 4°C for a period (e.g., 3 hours) to ensure complete dissolution.[7]
-
Aliquoting for Long-Term Storage:
-
Storage:
-
Short-term: Store the main vial or a working aliquot at 2-8°C for up to one month.
-
Long-term: Store the single-use aliquots at -20°C or -80°C. Use a manual-defrost freezer, as frost-free freezers have temperature cycles that can damage the antibody.[5]
-
Protocol 4: Preparation of a Working Dilution for Flow Cytometry
This protocol provides a general guideline for diluting the antibody stock solution for a typical flow cytometry experiment. The optimal dilution must be determined experimentally.[9][10]
Materials:
-
Reconstituted MEL-14 antibody stock solution
-
Flow cytometry staining buffer (e.g., PBS with 1-2% BSA or FBS and 0.05% sodium azide)
-
Cell suspension (e.g., mouse splenocytes)
-
Microtiter plate or flow cytometry tubes
Procedure:
-
Determine Optimal Dilution: If not provided by the manufacturer, perform a titration experiment by testing a range of antibody dilutions (e.g., 1:50, 1:100, 1:200, 1:400) to find the concentration that provides the best signal-to-noise ratio.[9] A typical starting concentration is 0.25 µg per 10⁶ cells.
-
Cell Preparation: Prepare your single-cell suspension and adjust the cell count to the desired concentration (e.g., 1 x 10⁶ cells per 100 µL of staining buffer).
-
Prepare Working Dilution: Dilute the antibody stock solution to the predetermined optimal concentration in cold staining buffer. Prepare this solution fresh just before use.
-
Staining: Add the diluted antibody to the cell suspension and incubate as per your established flow cytometry protocol (e.g., 20-30 minutes at 4°C, protected from light if using a fluorescent conjugate).
-
Washing and Analysis: Wash the cells with staining buffer to remove unbound antibody and proceed with analysis on a flow cytometer.
Mandatory Visualization: Antibody Handling Workflow
Caption: Workflow for reconstitution and storage of MEL-14 antibody.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. immunoreagents.com [immunoreagents.com]
- 4. InVivoMAb anti-mouse L-Selectin (CD62L) | Bio X Cell [bioxcell.com]
- 5. sysy-histosure.com [sysy-histosure.com]
- 6. sysy.com [sysy.com]
- 7. agrisera.com [agrisera.com]
- 8. Reconstitution & Storage Instructions | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 9. Tips for Diluting Antibodies | Rockland [rockland.com]
- 10. antibodiesinc.com [antibodiesinc.com]
Application Notes and Protocols: Optimal Concentration of MEL24 for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
MEL24 is a potent and specific small molecule inhibitor of the Mdm2 E3 ubiquitin ligase.[1] By targeting the Mdm2-MdmX complex, this compound disrupts the ubiquitination and subsequent proteasomal degradation of the tumor suppressor protein p53. This leads to the accumulation of p53, activation of p53-mediated downstream signaling pathways, and ultimately, cell cycle arrest and apoptosis in cancer cells with wild-type p53. These application notes provide detailed protocols and guidance for determining the optimal concentration of this compound for various in vitro assays, facilitating research into its anticancer properties.
Mechanism of Action: The Mdm2-p53 Signaling Axis
The tumor suppressor protein p53 plays a critical role in preventing tumor formation by inducing cell cycle arrest, apoptosis, or senescence in response to cellular stress. Mdm2, in complex with its homolog MdmX, is the primary negative regulator of p53. The Mdm2-MdmX heterodimer functions as an E3 ubiquitin ligase, targeting p53 for ubiquitination and degradation. This compound inhibits the E3 ligase activity of the Mdm2-MdmX complex, leading to the stabilization and activation of p53.
References
Application Notes and Protocols for MEL24 in High-Throughput Screening
Topic: Applications of MEL24 in High-Throughput Screening Audience: Researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is a small molecule inhibitor of the Mdm2 E3 ubiquitin ligase.[1][2] It functions by disrupting the activity of Mdm2, a key negative regulator of the p53 tumor suppressor protein.[3] By inhibiting Mdm2, this compound leads to the stabilization and activation of p53, which in turn can induce cell cycle arrest and apoptosis in cancer cells with wild-type p53.[1][3] This mechanism of action makes this compound and similar molecules promising candidates for cancer therapy. High-throughput screening (HTS) plays a crucial role in the discovery and characterization of such compounds.
High-Throughput Screening for Mdm2-MdmX E3 Ligase Inhibitors
A primary application of high-throughput screening in the context of this compound is the identification of inhibitors of the Mdm2-MdmX E3 ligase complex. A cell-based ubiquitination assay is a powerful HTS method for this purpose.[3] This assay measures the auto-ubiquitination of Mdm2, a process that is dependent on its E3 ligase activity. Inhibitors of this activity will therefore lead to a decrease in the ubiquitination signal.
Signaling Pathway of Mdm2 and p53
The signaling pathway involving Mdm2 and p53 is a critical target in cancer drug discovery. Under normal cellular conditions, Mdm2 keeps p53 levels low by targeting it for ubiquitination and subsequent proteasomal degradation. In the presence of cellular stress, such as DNA damage, this interaction is disrupted, allowing p53 to accumulate and initiate a transcriptional program leading to cell cycle arrest or apoptosis. Inhibitors like this compound mimic this disruption by directly targeting the E3 ligase activity of Mdm2.
Caption: Mdm2-p53 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Cell-Based Mdm2 Auto-Ubiquitination Assay
This protocol is adapted from a method used to identify and characterize Mdm2-MdmX E3 ligase inhibitors like this compound.[3]
Objective: To quantify the E3 ligase activity of Mdm2 in a high-throughput format by measuring its auto-ubiquitination.
Materials:
-
U2OS or HCT116 cells (p53 wild-type)
-
384-well plates
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound and other test compounds
-
Luminescence-based assay kit for ubiquitination
-
Victor3 Plate Reader or similar luminescence plate reader
Protocol:
-
Cell Seeding: Seed U2OS or HCT116 cells into 384-well plates at a density that will result in 70-80% confluency at the time of the assay. Incubate overnight at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound and other test compounds in cell culture medium. Add the compounds to the cells at the desired final concentrations. Include a no-treatment control.
-
Incubation: Incubate the plates for 2-6 hours at 37°C and 5% CO2.[3]
-
Cell Lysis and Signal Detection: Lyse the cells using the lysis buffer provided in the luminescence assay kit. Follow the manufacturer's instructions to measure the luminescence signal using a plate reader. The signal is proportional to the level of Mdm2 auto-ubiquitination.
-
Data Analysis: Normalize the luminescence readings to the no-treatment control. Plot the normalized values against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
Caption: High-throughput screening workflow for Mdm2 inhibitors.
Data Presentation
The following table summarizes the quantitative data for this compound and a related analog, MEL23, obtained from the cell-based auto-ubiquitination assay.[3]
| Compound | EC50 (μg/mL) | EC50 (μM) | Cell Line | Assay Type |
| This compound | 3.0 | 9.2 | 293T | Cell-based auto-ubiquitination |
| MEL23 | 2.7 | 7.5 | 293T | Cell-based auto-ubiquitination |
Data extracted from Herman et al., 2011.[3]
Application in Cancer Cell Viability Screening
Beyond the primary screening for Mdm2 inhibition, a crucial secondary application is to assess the effect of hit compounds like this compound on cancer cell viability. This is often performed in a high-throughput manner using various cancer cell lines.
Cell Viability Assay (e.g., MTS Assay)
Objective: To determine the cytotoxic or cytostatic effects of this compound on cancer cell lines.
Materials:
-
SK-MEL-24 or other cancer cell lines
-
96- or 384-well plates
-
Cell culture medium
-
This compound
-
MTS reagent
-
Spectrophotometer
Protocol:
-
Cell Seeding: Seed cancer cells into 96- or 384-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound.
-
Incubation: Incubate for 24-72 hours.
-
MTS Assay: Add MTS reagent to each well and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at 490 nm. The absorbance is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
Conclusion
This compound serves as an exemplary case for the application of high-throughput screening in modern drug discovery. The use of a cell-based Mdm2 auto-ubiquitination assay enabled the identification and characterization of this Mdm2 E3 ligase inhibitor. Subsequent high-throughput cell viability screens can further validate its potential as an anti-cancer agent. The detailed protocols and the understanding of the underlying signaling pathway are essential for researchers aiming to discover and develop novel therapeutics targeting the Mdm2-p53 axis.
References
Application Notes and Protocols for Studying Protein Ubiquitination with MEL24
For Researchers, Scientists, and Drug Development Professionals
Introduction
MEL24 is a potent, cell-permeable small molecule inhibitor of the Mdm2-MdmX E3 ubiquitin ligase complex.[1] The Mdm2-p53 pathway is a critical regulator of cell cycle progression and apoptosis, and its dysregulation is a hallmark of many cancers.[1] Mdm2, a RING-domain-containing E3 ubiquitin ligase, targets the tumor suppressor p53 for ubiquitination and subsequent proteasomal degradation, thereby maintaining low intracellular levels of p53 in unstressed cells.[1] The activity of Mdm2 is significantly enhanced through its heterodimerization with MdmX (also known as Mdm4).[1] this compound disrupts the E3 ligase activity of the Mdm2-MdmX complex, leading to the stabilization and accumulation of p53, which in turn can activate downstream pathways leading to cell cycle arrest or apoptosis.[1] These application notes provide detailed protocols for utilizing this compound to study protein ubiquitination, focusing on the Mdm2-p53 pathway.
Mechanism of Action
This compound functions by directly inhibiting the E3 ubiquitin ligase activity of the Mdm2-MdmX heterodimer.[1] This inhibition prevents the transfer of ubiquitin from the E2 conjugating enzyme to the substrate protein, p53, as well as the auto-ubiquitination of Mdm2.[1] The stabilization of p53 leads to the transcriptional activation of its target genes, including p21 and PUMA, which mediate cell cycle arrest and apoptosis, respectively.[1]
Quantitative Data
The following tables summarize the quantitative data regarding the activity of this compound.
Table 1: In Vitro and Cell-Based Activity of this compound
| Assay Type | Parameter | Value | Reference |
| Cell-based Mdm2 Auto-ubiquitination Assay | EC50 | 9.2 µM (3.0 µg/mL) | [1][2] |
| Inhibition of p53 Ubiquitination in H1299 cells | Concentration | 10 µg/mL (31 µM) | [1] |
| Inhibition of Mdm2 Ubiquitination in Mdm2(wt)-luciferase cells | Concentration | 10 µg/mL (31 µM) | [1] |
| Stabilization of p53 and Mdm2 in HCT116 cells | Concentration | 15 µM | |
| Inhibition of endogenous MdmX degradation | Concentration | 5 µg/mL | [1] |
Experimental Protocols
Protocol 1: In Vitro Mdm2-MdmX E3 Ligase Activity Assay
This protocol is designed to assess the direct inhibitory effect of this compound on the E3 ligase activity of the Mdm2-MdmX complex in a cell-free system.
Materials:
-
Recombinant human E1 activating enzyme
-
Recombinant human E2 conjugating enzyme (e.g., UbcH5c)
-
Recombinant human ubiquitin
-
Recombinant full-length Flag-Mdm2 and HA-MdmX
-
Recombinant human p53
-
This compound
-
ATP solution
-
10x Ubiquitination buffer (500 mM Tris-HCl pH 7.5, 50 mM MgCl2, 20 mM DTT)
-
SDS-PAGE gels
-
Western blot apparatus
-
Antibodies: Anti-p53, Anti-ubiquitin, Anti-Flag, Anti-HA
Procedure:
-
Prepare the Mdm2-MdmX complex by co-incubating Flag-Mdm2 and HA-MdmX.
-
Set up the ubiquitination reactions in a total volume of 20 µL. A typical reaction contains:
-
E1 enzyme (50 nM)
-
E2 enzyme (200 nM)
-
Ubiquitin (10 µM)
-
Mdm2-MdmX complex (100 ng)
-
p53 (100 ng)
-
ATP (2 mM)
-
1x Ubiquitination buffer
-
Varying concentrations of this compound or DMSO (vehicle control)
-
-
Incubate the reactions at 37°C for 1-2 hours.
-
Stop the reactions by adding 2x SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.
-
Resolve the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Perform Western blotting with an anti-p53 antibody to detect ubiquitinated forms of p53 (appearing as a high-molecular-weight smear or ladder).
-
Blot with anti-Flag and anti-HA to confirm the presence of Mdm2 and MdmX, and with an anti-ubiquitin antibody as a control.
Protocol 2: Cell-Based p53 and Mdm2 Ubiquitination Assay
This protocol allows for the investigation of this compound's effect on p53 and Mdm2 ubiquitination within a cellular context.
Materials:
-
Human cancer cell line with wild-type p53 (e.g., HCT116, U2OS)
-
Plasmids: HA-tagged Ubiquitin, Flag-tagged Mdm2, and p53 (if using p53-null cells like H1299)
-
Transfection reagent
-
This compound
-
Proteasome inhibitor (e.g., MG132)
-
Cell lysis buffer (RIPA buffer or similar)
-
Immunoprecipitation reagents (e.g., Protein A/G agarose beads, anti-HA antibody)
-
SDS-PAGE and Western blot reagents
-
Antibodies: Anti-p53, Anti-Mdm2, Anti-HA, Anti-Flag
Procedure:
-
Seed cells in 6-well plates or 10 cm dishes.
-
Transfect cells with plasmids expressing HA-Ubiquitin, and optionally Flag-Mdm2 and p53, using a suitable transfection reagent.
-
After 24 hours, treat the cells with the desired concentration of this compound or DMSO for 4-6 hours.
-
Add a proteasome inhibitor (e.g., 10 µM MG132) for the last 4 hours of the this compound treatment to allow ubiquitinated proteins to accumulate.[1]
-
Lyse the cells in a denaturing lysis buffer containing 1% SDS to disrupt protein-protein interactions, followed by dilution with a non-denaturing buffer.
-
For immunoprecipitation of ubiquitinated proteins, incubate the cell lysates with an anti-HA antibody overnight at 4°C, followed by incubation with Protein A/G beads.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the immunoprecipitated proteins by boiling in SDS-PAGE loading buffer.
-
Analyze the eluates by Western blotting using anti-p53 and anti-Mdm2 antibodies to detect their ubiquitinated forms.
Protocol 3: p53 Stabilization and Activity Assay
This protocol assesses the downstream consequences of this compound treatment, namely the stabilization of p53 and the activation of its transcriptional targets.
Materials:
-
Human cancer cell line with wild-type p53 (e.g., HCT116, RKO)
-
This compound
-
Cell lysis buffer
-
SDS-PAGE and Western blot reagents
-
Antibodies: Anti-p53, Anti-p21, Anti-PUMA, Anti-actin (or other loading control)
-
qRT-PCR reagents
Procedure:
A. p53 Stabilization (Western Blot):
-
Treat cells with varying concentrations of this compound or DMSO for 6-24 hours.
-
Lyse the cells and quantify protein concentration.
-
Perform Western blotting on the cell lysates to detect the levels of p53, p21, and PUMA.
-
Use a loading control antibody (e.g., anti-actin) to ensure equal protein loading.
B. p53 Transcriptional Activity (qRT-PCR):
-
Treat cells with this compound or DMSO for 24-48 hours.[1]
-
Isolate total RNA from the cells.
-
Synthesize cDNA from the RNA.
-
Perform quantitative real-time PCR (qRT-PCR) using primers specific for p53 target genes such as CDKN1A (p21) and PUMA.
-
Normalize the expression levels to a housekeeping gene (e.g., GAPDH).
Protocol 4: Cell Viability Assay
This protocol determines the effect of this compound-induced p53 activation on cell survival.
Materials:
-
Human cancer cell lines (p53 wild-type and p53-null for comparison)
-
This compound
-
96-well plates
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density.
-
Allow cells to attach overnight.
-
Treat the cells with a range of this compound concentrations in triplicate.
-
Incubate for 48-72 hours.
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of viable cells relative to the DMSO-treated control and determine the IC50 value.
Visualizations
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow for this compound.
References
Application Notes and Protocols for MEL24 Treatment in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Preclinical evaluation of novel anti-cancer agents in relevant animal models is a critical step in the drug development pipeline. Xenograft models, where human tumor cells are implanted into immunocompromised mice, are widely utilized to assess the in vivo efficacy of new therapeutic candidates.[1][2][3] This document provides detailed application notes and protocols for designing and conducting experiments to evaluate the therapeutic potential of MEL24, an Mdm2 E3 ligase inhibitor, in xenograft models.[4]
This compound acts by inhibiting the Mdm2 E3 ligase, which leads to the stabilization and activation of the p53 tumor suppressor protein.[4][5] This activation can induce cell cycle arrest, apoptosis, and senescence in cancer cells with wild-type p53, making this compound a promising candidate for targeted cancer therapy.[5] These protocols are designed to provide a framework for assessing the anti-tumor activity of this compound and understanding its mechanism of action in a preclinical setting.
It is important to note that the compound "this compound" is an Mdm2 E3 ligase inhibitor. There is another well-researched cytokine, Melanoma Differentiation-Associated Gene 7/Interleukin-24 (MDA-7/IL-24), which also has potent anti-cancer properties.[6] Researchers should ensure they are working with the correct compound, as their mechanisms of action and experimental considerations differ significantly. The following protocols are specifically for the Mdm2 inhibitor, this compound.
Quantitative Data Summary
The following tables represent hypothetical data from a study evaluating this compound in a subcutaneous xenograft model using a p53 wild-type human cancer cell line.
Table 1: Efficacy of this compound in a Xenograft Model
| Treatment Group | Dose and Schedule | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | 0.5% CMC, p.o., daily | 1250 ± 180 | - |
| This compound | 25 mg/kg, p.o., daily | 750 ± 110 | 40 |
| This compound | 50 mg/kg, p.o., daily | 425 ± 95 | 66 |
| Positive Control | Doxorubicin, 5 mg/kg, i.p., weekly | 350 ± 80 | 72 |
Table 2: Pharmacodynamic Analysis of this compound in Tumor Tissues
| Treatment Group | Time Point (post-dose) | Mean p53 Protein Level (relative to control) | Mean Mdm2 Protein Level (relative to control) | Mean Ki-67 Positive Cells (%) |
| Vehicle Control | 24h | 1.0 ± 0.2 | 1.0 ± 0.3 | 85 ± 10 |
| This compound (50 mg/kg) | 6h | 3.5 ± 0.8 | 2.8 ± 0.6 | Not Assessed |
| This compound (50 mg/kg) | 24h | 4.2 ± 1.1 | 3.5 ± 0.9 | 45 ± 8 |
Experimental Protocols
Cell Culture and Preparation for Implantation
Materials:
-
p53 wild-type human cancer cell line (e.g., HCT116, U2OS)[4][5]
-
Appropriate cell culture medium (e.g., McCoy's 5A for HCT116, DMEM for U2OS)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS), sterile
-
Matrigel® Basement Membrane Matrix (optional, can improve tumor take rate)
-
Hemocytometer or automated cell counter
-
Trypan blue solution
Protocol:
-
Culture the selected cancer cell line in the recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Passage the cells every 2-3 days to maintain them in the exponential growth phase.
-
On the day of implantation, harvest the cells by trypsinization.
-
Wash the cells with sterile PBS and perform a cell count using a hemocytometer and trypan blue to assess viability. Cell viability should be >95%.
-
Resuspend the cell pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel® to the desired concentration for injection (e.g., 5 x 10^6 cells/100 µL).[7]
-
Keep the cell suspension on ice until injection.
Xenograft Tumor Implantation
Materials:
-
Immunocompromised mice (e.g., Athymic Nude, SCID), 6-8 weeks old
-
27-gauge needles and 1 mL syringes
-
Anesthetic (e.g., isoflurane)
-
Animal warming pad
Protocol:
-
Anesthetize the mice using isoflurane.
-
Wipe the injection site (typically the right flank) with an alcohol swab.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Monitor the mice until they have fully recovered from anesthesia.
-
Observe the animals regularly for tumor development.
This compound Treatment in Xenograft Models
Materials:
-
This compound compound
-
Vehicle for formulation (e.g., 0.5% carboxymethylcellulose (CMC) with 0.1% Tween 80)
-
Dosing gavage needles (for oral administration) or appropriate needles for the chosen route
-
Calipers for tumor measurement
-
Analytical balance for weighing mice
Protocol:
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).[7]
-
Measure the tumor dimensions (length and width) with calipers and record the body weight of each mouse. Calculate tumor volume using the formula: (Length x Width²)/2.[8]
-
Prepare the this compound formulation at the desired concentrations. A common starting point for in vivo studies with small molecule inhibitors is in the range of 25-100 mg/kg.[4]
-
Administer this compound or the vehicle control to the respective groups according to the planned schedule (e.g., daily oral gavage).
-
Monitor tumor growth and body weight 2-3 times per week.[7]
-
Observe the mice for any signs of toxicity, such as weight loss, lethargy, or ruffled fur.
-
The study endpoint is typically when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or at a fixed time point (e.g., 21 or 28 days).[7]
-
At the end of the study, euthanize the mice and excise the tumors for downstream analysis.
Pharmacodynamic (PD) and Biomarker Analysis
Materials:
-
Tissue collection tubes
-
Formalin for fixation or liquid nitrogen for snap-freezing
-
Reagents for protein extraction and western blotting
-
Antibodies for p53, Mdm2, p21, and Ki-67
-
Histology supplies
Protocol:
-
For PD studies, a separate cohort of tumor-bearing mice can be used.
-
Administer a single dose of this compound or vehicle.
-
Euthanize mice at various time points post-dose (e.g., 2, 6, 24 hours).
-
Excise tumors and either snap-freeze in liquid nitrogen for protein analysis or fix in 10% neutral buffered formalin for immunohistochemistry (IHC).
-
For protein analysis, homogenize the tumor tissue, extract proteins, and perform western blotting to assess the levels of p53, Mdm2, and the p53 target gene product, p21.
-
For IHC, process the fixed tissues, embed in paraffin, and perform staining for markers of proliferation (Ki-67) and apoptosis (cleaved caspase-3).
Visualizations
Caption: this compound inhibits Mdm2, leading to p53 stabilization and activation.
Caption: Workflow for evaluating this compound efficacy in a xenograft model.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Xenograft Models - Creative Biolabs [creative-biolabs.com]
- 3. ichorlifesciences.com [ichorlifesciences.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Standard Cell Culture Protocol for SK-MEL-24: Application Notes and Detailed Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
The SK-MEL-24 is a human melanoma cell line established from a metastatic site in a lymph node of a 67-year-old Caucasian male.[1][2][3] This cell line is an adherent type, exhibiting a stellate morphology.[1][2][4] Genetically, SK-MEL-24 is characterized by wild-type BRAF and N-Ras, making it a valuable in vitro model for melanoma research, particularly for studies on drug resistance and the efficacy of novel therapeutic compounds.[1][3] This document provides a comprehensive guide to the standard cell culture protocol for SK-MEL-24, including detailed methodologies for routine maintenance, subculturing, and cryopreservation.
Cell Line Characteristics
| Characteristic | Description | Source(s) |
| Cell Line Name | SK-MEL-24 | [1][2] |
| Organism | Homo sapiens (Human) | [2] |
| Tissue of Origin | Skin, metastatic to lymph node | [1][2][3] |
| Disease | Malignant Melanoma | [1][2] |
| Morphology | Stellate | [1][2][4] |
| Growth Properties | Adherent | [2][4] |
| Doubling Time | Approximately 110.8 - 180.6 hours | |
| Genetic Profile | Wild-type BRAF, Wild-type N-Ras, Wild-type TP53 | [1][3] |
| Biosafety Level | 1 | [2] |
Experimental Protocols
Media and Reagents
Complete Growth Medium:
-
Base Medium: Eagle's Minimum Essential Medium (EMEM) or DMEM/F12[1][4]
-
Supplements: 2 mM L-glutamine, 1% Penicillin-Streptomycin (optional)[1]
Reagents for Subculture:
Cryopreservation Medium:
-
Complete growth medium supplemented with 5% (v/v) DMSO[2]
Resuscitation of Cryopreserved Cells
-
Rapidly thaw the cryovial in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 125 x g for 5-7 minutes to pellet the cells.[4]
-
Discard the supernatant and gently resuspend the cell pellet in 10 mL of fresh, pre-warmed complete growth medium.
-
Transfer the cell suspension to a T-25 or T-75 culture flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.[2][4]
-
Change the medium the following day to remove any residual cryoprotectant.
Routine Cell Culture and Maintenance
-
Examine the culture daily to monitor cell health, morphology, and confluency.
-
Change the culture medium every 2-3 days.
-
Subculture the cells when they reach 70-80% confluency to maintain exponential growth.
Subculturing Protocol
-
Aspirate the spent culture medium from the flask.
-
Wash the cell monolayer once with sterile PBS to remove any remaining serum.
-
Add 2-3 mL of 0.25% Trypsin-EDTA solution to the flask, ensuring the entire cell monolayer is covered.[2]
-
Incubate at 37°C for 5-15 minutes, or until the cells detach.[2] Observe the cells under a microscope to monitor detachment. Avoid over-trypsinization.
-
Once detached, add 5-7 mL of complete growth medium to the flask to inactivate the trypsin.
-
Gently pipette the cell suspension up and down to ensure a single-cell suspension.
-
Transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge at 125 x g for 5-7 minutes.
-
Discard the supernatant and resuspend the cell pellet in an appropriate volume of fresh complete growth medium.
-
Determine the cell concentration and viability using a hemocytometer or automated cell counter.
-
Seed new culture flasks at a recommended ratio of 1:3 to 1:6. A seeding density of 2 x 10^4 to 4 x 10^4 cells/cm² is recommended for routine passaging.
-
Add the appropriate volume of complete growth medium to the new flasks and return them to the incubator.
Cryopreservation
-
Follow steps 1-9 of the subculturing protocol.
-
Resuspend the cell pellet in cold cryopreservation medium at a concentration of 1 x 10^6 to 5 x 10^6 cells/mL.
-
Aliquot 1 mL of the cell suspension into sterile cryovials.
-
Place the cryovials in a controlled-rate freezing container and store at -80°C overnight.
-
For long-term storage, transfer the vials to the vapor phase of liquid nitrogen.[2]
Visualizations
Caption: A standard workflow for the culture of adherent cell lines like SK-MEL-24.
Caption: Simplified MAPK/ERK signaling pathway, noting wild-type status in SK-MEL-24.
References
Best Practices for Subculturing SK-MEL-24 Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The SK-MEL-24 cell line, derived from a metastatic lymph node of a 67-year-old Caucasian male with malignant melanoma, is a valuable in vitro model for cancer research and immuno-oncology.[1][2][3] These adherent cells exhibit a distinct stellate morphology.[3] Notably, SK-MEL-24 cells express wild-type B-Raf and N-Ras, making them a suitable model for studying melanoma genotypes that are less common but still clinically significant.[1][3] This document provides a detailed protocol for the routine subculture of SK-MEL-24 cells to ensure their health, viability, and reproducibility in experimental settings.
Cell Line Characteristics
SK-MEL-24 cells are known to be tumorigenic and form malignant melanomas.[2][3] They serve as a model for inherent or primary resistance to certain targeted therapies, which allows for the study of resistance mechanisms that exist prior to treatment.[2]
Quantitative Data Summary
For optimal growth and experimental consistency, it is crucial to maintain the cells according to the following parameters:
| Parameter | Value | Source |
| Organism | Human | [3] |
| Tissue | Skin (Metastatic site: Lymph Node) | [1][3] |
| Disease | Malignant Melanoma | [1][3] |
| Morphology | Stellate | [3] |
| Growth Properties | Adherent | [3] |
| Biosafety Level | 1 | [3] |
| Calculated Doubling Time | Approximately 110.8 hours | [4] |
| Seeding Density (for specific assays) | 1 x 10⁴ cells/well (96-well plate) | [5] |
| 1.2 x 10⁴ cells/well (16-well E-Plate) | [2] |
Experimental Protocols
Required Materials and Reagents
-
SK-MEL-24 cells (e.g., ATCC HTB-71)
-
Eagle's Minimum Essential Medium (EMEM)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
0.25% (w/v) Trypsin- 0.53 mM EDTA solution
-
Phosphate-Buffered Saline (PBS), Ca++/Mg++ free
-
Sterile tissue culture flasks (e.g., T-25, T-75)
-
Sterile serological pipettes
-
Sterile conical tubes (15 mL, 50 mL)
-
Incubator, 37°C, 5% CO₂
-
Inverted microscope
-
Biological safety cabinet
-
Water bath, 37°C
-
Hemocytometer or automated cell counter
-
Trypan blue solution (0.4%)
Complete Growth Medium Formulation
To prepare the complete growth medium, supplement the Eagle's Minimum Essential Medium (EMEM) with Fetal Bovine Serum (FBS) to a final concentration of 15%.[3]
Subculturing Protocol
-
Preparation:
-
Warm the complete growth medium, Trypsin-EDTA solution, and PBS to 37°C in a water bath.
-
Sterilize the biological safety cabinet with 70% ethanol.
-
-
Cell Observation:
-
Examine the SK-MEL-24 cell culture under an inverted microscope to assess confluency and morphology. Cells should be passaged when they reach 70-80% confluency.
-
-
Aspiration:
-
Carefully remove and discard the spent culture medium from the flask.
-
-
Washing:
-
Briefly rinse the cell monolayer with sterile PBS to remove any residual serum that may inhibit trypsin activity. Discard the PBS.
-
-
Dissociation:
-
Add 2.0 to 3.0 mL of the pre-warmed 0.25% Trypsin-EDTA solution to the flask, ensuring the entire cell monolayer is covered.
-
Incubate the flask at 37°C for 5 to 15 minutes.
-
Observe the cells under the microscope. Gently tap the side of the flask to aid in detachment. Avoid excessive agitation.
-
-
Neutralization:
-
Once the cells are detached, add at least 2 volumes of pre-warmed complete growth medium to the flask to neutralize the trypsin.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
-
Cell Counting:
-
Transfer the cell suspension to a sterile conical tube.
-
Perform a cell count using a hemocytometer or an automated cell counter. A trypan blue exclusion assay can be performed to determine cell viability.
-
-
Seeding:
-
Based on the cell count, calculate the required volume of the cell suspension to achieve the desired seeding density in a new culture flask containing fresh, pre-warmed complete growth medium. A subculture ratio of 1:2 to 1:4 is generally recommended.
-
-
Incubation:
-
Gently swirl the flask to ensure an even distribution of cells.
-
Incubate the culture at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Medium Renewal:
-
Change the culture medium 2 to 3 times per week.
-
Diagrams
Caption: Workflow for the subculturing of SK-MEL-24 cells.
References
Application Notes and Protocols for Transfection of SK-MEL-24 Cell Line
Audience: Researchers, scientists, and drug development professionals.
Introduction
The SK-MEL-24 cell line, established from a metastatic lymph node of a 67-year-old Caucasian male with malignant melanoma, is a valuable in vitro model for cancer research.[1][2] This adherent cell line is characterized by a stellate morphology and is known to express wildtype B-Raf and N-Ras.[1] Like many melanoma cell lines, SK-MEL-24 can be challenging to transfect efficiently. These application notes provide an overview of transfection methods and detailed protocols that can serve as a starting point for optimizing gene delivery into SK-MEL-24 cells.
General Considerations for Transfecting SK-MEL-24
Melanoma cells are notoriously difficult to transfect using common chemical-based methods.[3][4] Therefore, optimization of transfection parameters is critical to achieve desired efficiencies while maintaining cell viability. Factors such as the choice of transfection method, reagent-to-DNA ratio, cell confluency, and the type of nucleic acid being delivered significantly influence the outcome.
Recommended Transfection Methods
Based on studies with various melanoma cell lines, two primary methods show the most promise for SK-MEL-24: Nucleofection (electroporation-based) and lipid-based transfection. Nucleofection has been reported to be significantly more efficient than lipid-based methods for many melanoma cell lines.[3][4]
Data Summary on Transfection of Melanoma Cell Lines
While specific quantitative data for SK-MEL-24 transfection efficiency is limited in peer-reviewed literature, the following table summarizes findings from other melanoma cell lines, which can guide the optimization for SK-MEL-24.
| Transfection Method | Reagent/System | Cell Line(s) | Reported Efficiency | Key Findings & Recommendations |
| Nucleofection | Amaxa Nucleofector | 13 different melanoma cell lines (not including SK-MEL-24) | 3 to 40-fold higher than lipid-based reagents | Generally high efficiency and good cell viability. Recommended as a primary method to try for difficult-to-transfect melanoma cells.[3][4] |
| Lipid-Based | Lipofectamine 2000 | SK-MEL-19, SK-MEL-197 | Lower efficiency compared to nucleofection | Optimization of lipid-to-DNA ratio is critical. May be sufficient for applications not requiring very high transfection rates. |
| Lipid-Based | Effectene | SK-MEL-19, SK-MEL-197 | Lower efficiency compared to nucleofection | Similar to other lipid-based reagents, requires careful optimization. |
| Viral Transduction | Vesicular Stomatitis Virus (VSV) | SK-MEL-24 | Resistant to infection | SK-MEL-24 has been shown to have intact anti-viral defenses, making some viral vectors potentially less effective. |
| CRISPR/Cas9 | Not specified | SK-MEL-24 | Successful stable cell line generation | Demonstrates that transfection of plasmids for genome editing is feasible, though efficiency of the initial transfection was not quantified.[5] |
Experimental Protocols
The following are detailed protocols that can be adapted and optimized for the SK-MEL-24 cell line.
Protocol 1: Nucleofection of SK-MEL-24 Cells
This protocol is adapted from successful nucleofection of other melanoma cell lines and should be used as a starting point for optimization.[3][4]
Materials:
-
SK-MEL-24 cells
-
Complete growth medium (e.g., MEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free
-
Plasmid DNA (or siRNA) of interest
-
Amaxa™ Nucleofector™ Kit for Melanocytes (e.g., P2 Primary Cell 4D-Nucleofector™ X Kit)
-
Amaxa™ 4D-Nucleofector™ System (or similar electroporation device)
-
Sterile cuvettes or strips
-
6-well plates
Procedure:
-
Cell Preparation:
-
Culture SK-MEL-24 cells to 70-80% confluency.
-
Trypsinize the cells and neutralize with complete growth medium.
-
Centrifuge the cell suspension at 100 x g for 10 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in PBS.
-
Count the cells and centrifuge again.
-
Resuspend the cells in the appropriate Nucleofector™ Solution to a final concentration of 2 x 10^6 cells per 100 µL.
-
-
Nucleofection:
-
Mix 100 µL of the cell suspension with 2 µg of plasmid DNA (or the recommended amount of siRNA).
-
Transfer the mixture to a sterile cuvette.
-
Place the cuvette into the Nucleofector™ device.
-
Select a suitable Nucleofector™ program. For melanoma cells, programs such as A-023, T-020, or U-020 have been used for other lines and are good starting points for optimization.
-
Immediately after nucleofection, add 500 µL of pre-warmed complete growth medium to the cuvette.
-
Gently transfer the cell suspension to a well of a 6-well plate containing 1.5 mL of pre-warmed complete growth medium.
-
-
Post-Transfection Care:
-
Incubate the cells at 37°C in a 5% CO2 incubator.
-
Analyze transgene expression or knockdown after 24-72 hours.
-
Optimization: It is highly recommended to test different Nucleofector™ programs and cell densities to determine the optimal conditions for SK-MEL-24.
Protocol 2: Lipid-Based Transfection of SK-MEL-24 Cells
This protocol provides a general framework for using a commercially available lipid-based transfection reagent. Always refer to the manufacturer's specific instructions for the chosen reagent.
Materials:
-
SK-MEL-24 cells
-
Complete growth medium
-
Serum-free medium (e.g., Opti-MEM™)
-
Lipid-based transfection reagent (e.g., Lipofectamine™ 3000 or similar)
-
Plasmid DNA of interest
-
24-well plates
Procedure:
-
Cell Seeding:
-
The day before transfection, seed SK-MEL-24 cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
-
Complex Formation:
-
For each well to be transfected, dilute 0.5 µg of plasmid DNA into 25 µL of serum-free medium.
-
In a separate tube, dilute 1-2 µL of the lipid-based transfection reagent into 25 µL of serum-free medium.
-
Combine the diluted DNA and the diluted lipid reagent. Mix gently and incubate for 10-20 minutes at room temperature to allow for complex formation.
-
-
Transfection:
-
Add the 50 µL of the DNA-lipid complex mixture dropwise to the well containing the SK-MEL-24 cells.
-
Gently rock the plate to ensure even distribution.
-
-
Post-Transfection Care:
-
Incubate the cells at 37°C in a 5% CO2 incubator.
-
The medium can be changed after 4-6 hours if toxicity is a concern.
-
Assay for gene expression or knockdown after 24-72 hours.
-
Optimization: The ratio of lipid reagent to DNA is a critical parameter to optimize. It is recommended to test a range of ratios (e.g., 2:1, 3:1, 4:1) to find the best balance between transfection efficiency and cell viability.
Visualizations
Experimental Workflow for Nucleofection
References
- 1. mskcc.org [mskcc.org]
- 2. Cellosaurus cell line SK-MEL-24 (CVCL_0599) [cellosaurus.org]
- 3. researchgate.net [researchgate.net]
- 4. Nucleofection is a highly effective gene transfer technique for human melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. digitalcommons.montclair.edu [digitalcommons.montclair.edu]
Application Note: Utilizing SK-MEL-24 Cells for 3D Spheroid Culture Models in Cancer Research
Audience: Researchers, scientists, and drug development professionals.
Introduction Three-dimensional (3D) cell culture models are increasingly recognized for their physiological relevance, bridging the gap between traditional 2D monolayer cultures and complex in vivo systems.[1] Multicellular tumor spheroids, in particular, mimic key aspects of solid tumors, including cell-cell interactions, nutrient and oxygen gradients, and drug penetration barriers, which contribute to chemoresistance.[2][3] The human melanoma cell line SK-MEL-24 is a valuable tool for cancer research. It is known to be tumorigenic and expresses wild-type TP53, B-Raf, and N-Ras, making it a suitable model for studying drug resistance mechanisms that develop progressively under therapeutic pressure.[4] This document provides detailed protocols for the generation, maintenance, and analysis of SK-MEL-24 spheroids, offering a robust platform for drug screening and cancer biology studies.
Cell Line Characteristics and Culture Conditions
The SK-MEL-24 cell line serves as an adaptive model for investigating acquired resistance in melanoma.[4] Proper handling and maintenance of the monolayer culture are critical for reproducible spheroid formation.
| Parameter | Description | Source |
| Cell Line | SK-MEL-24 | [4][5] |
| Origin | Human Malignant Melanoma | [5] |
| Key Genetic Profile | Wild-type TP53, B-Raf, N-Ras | [4] |
| Growth Medium | DMEM:F12 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin. | [4] |
| Culture Conditions | 37°C in a 5% CO₂ humidified atmosphere. | [4] |
Experimental Protocols
Protocol 1: Generation of SK-MEL-24 Spheroids
Two common and effective methods for generating spheroids are the Liquid Overlay Technique (LOT) and the Hanging Drop (HD) method.[6][7]
A. Liquid Overlay Technique (LOT)
This method is highly reproducible and suitable for high-throughput applications.[6][8] It relies on seeding cells in non-adherent culture plates, promoting cell-cell aggregation over cell-surface attachment.
Materials:
-
SK-MEL-24 cells (80-90% confluent)
-
Complete growth medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (0.25%)
-
Ultra-low attachment (ULA) round-bottom 96-well plates
Procedure:
-
Harvest SK-MEL-24 cells from a T75 flask using Trypsin-EDTA. Neutralize trypsin with complete growth medium.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh medium.
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to a final concentration of 2.5 x 10⁴ cells/mL to 1 x 10⁵ cells/mL.
-
Dispense 100 µL of the cell suspension into each well of a ULA 96-well plate. This corresponds to a seeding density of 2,500 to 10,000 cells per well.
-
Centrifuge the plate at low speed (e.g., 150 x g) for 5 minutes to facilitate initial cell aggregation at the bottom of the well.
-
Incubate the plate at 37°C and 5% CO₂. Spheroids will typically form within 24-72 hours.[9]
-
Monitor spheroid formation daily using an inverted microscope.
B. Hanging Drop (HD) Method
This technique generates single, uniform spheroids and is excellent for detailed imaging and co-culture models.[1][10]
Materials:
-
SK-MEL-24 cell suspension (prepared as in LOT method)
-
10 cm tissue culture dish or specialized hanging drop plates
-
Sterile PBS
Procedure:
-
Prepare a cell suspension at a concentration of 5 x 10⁵ cells/mL (to achieve 10,000 cells per 20 µL drop).[10]
-
Dispense 5 mL of sterile PBS into the bottom of the 10 cm dish to create a hydration chamber.
-
Carefully pipette 20 µL droplets of the cell suspension onto the inner surface of the dish lid.[11]
-
Invert the lid and place it onto the dish bottom, ensuring the drops hang from the lid.
-
Incubate at 37°C and 5% CO₂ for 48-72 hours to allow for spheroid formation.[11]
-
For downstream applications, spheroids can be harvested by gently washing them from the lid into a collection tube or plate.
Protocol 2: Spheroid Maintenance and Drug Treatment
Procedure:
-
For long-term culture (beyond 72 hours), perform a half-medium change every 2-3 days.
-
Carefully aspirate 50% of the medium from each well without disturbing the spheroid.
-
Gently add an equal volume of fresh, pre-warmed medium.
-
For drug screening, prepare serial dilutions of test compounds in complete medium.
-
After spheroid formation (e.g., at 72 hours), perform a half-medium change and replace with medium containing the desired drug concentrations.
-
Incubate the spheroids with the compounds for the desired duration, typically 48 to 72 hours, before analysis.[12]
Protocol 3: Spheroid Viability and Morphology Analysis
A common method for assessing viability involves live/dead staining with fluorescent dyes that can penetrate the spheroid structure.[13]
Materials:
-
Calcein AM (Live stain)
-
Ethidium Homodimer-1 (EthD-1) (Dead stain)
-
Hoechst 33342 (Nuclear stain)
-
Imaging medium (e.g., phenol red-free DMEM)
-
Confocal microscope or high-content imaging system
Procedure:
-
Prepare a staining solution in imaging medium containing 2 µM Calcein AM, 3 µM EthD-1, and 33 µM Hoechst 33342.[13]
-
Carefully remove the culture medium from the spheroids and replace it with the staining solution.
-
Incubate the plate for 3 hours at 37°C, protected from light.[13]
-
Image the spheroids using an appropriate imaging system. Calcein (live cells) will fluoresce green, EthD-1 (dead cells) red, and Hoechst (all nuclei) blue.
-
Analyze images to quantify spheroid diameter, viable area, and dead cell area using software such as ImageJ or specialized instrument software.
Data Presentation
Quantitative data from spheroid experiments should be organized for clear interpretation.
Table 1: Recommended Seeding Densities for SK-MEL-24 Spheroid Formation Note: Optimal seeding density is cell-line dependent and should be determined empirically. Higher densities lead to larger spheroids and may result in the formation of a necrotic core.[14]
| Seeding Density (cells/well) | Expected Spheroid Diameter (after 72h) | Notes |
| 2,500 | Small, highly compact | Suitable for short-term assays, good nutrient diffusion. |
| 5,000 | ~300-400 µm | Commonly used for drug testing; may begin to show gradients.[14] |
| 10,000 | ~400-600 µm | Develops proliferative, quiescent, and necrotic zones.[10][14] |
Table 2: Example Parameters for a High-Content Viability Assay
| Parameter | Value | Reference |
| Spheroid Age at Treatment | 72 hours | [11] |
| Compound Incubation Time | 48 - 72 hours | [12][13] |
| Live Stain | Calcein AM (2 µM) | [13] |
| Dead Stain | Ethidium Homodimer-1 (3 µM) | [13] |
| Counterstain | Hoechst 33342 (33 µM) | [13] |
| Staining Incubation | 3 hours at 37°C | [13] |
| Analysis Readouts | Spheroid Diameter, Viable Area (Green Fluorescence), Dead Area (Red Fluorescence), Cell Count (Blue Nuclei) | [13] |
Visualizations: Workflows and Signaling Pathways
Diagrams created using the DOT language help visualize complex processes and relationships.
Caption: General workflow for SK-MEL-24 spheroid generation and analysis.
Caption: High-throughput drug screening workflow using 3D spheroids.
Relevant Signaling Pathways in SK-MEL-24 Spheroids
Studies have identified that the morphology of SK-MEL-24 spheroids can be influenced by key oncogenic signaling pathways. Bioinformatic analyses suggest that KRAS and SOX2 may act as master regulators that determine the 3D configuration of these spheroids.[15] This highlights the importance of the 3D context in revealing biologically relevant pathway activities that may be obscured in 2D culture.
Caption: KRAS and SOX2 signaling in SK-MEL-24 spheroid morphology.[15]
References
- 1. Spheroid Invasion Assay of Melanoma Cells by Hanging Drop Technique | Springer Nature Experiments [experiments.springernature.com]
- 2. Role of circulating tumor cell spheroids in drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Modulation of the Therapeutic Resistance in SK-MEL-24 Human Melanoma Cells by Combined Treatments | MDPI [mdpi.com]
- 5. Application of Single Cell Type-Derived Spheroids Generated by Using a Hanging Drop Culture Technique in Various In Vitro Disease Models: A Narrow Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The liquid overlay technique is the key to formation of co-culture spheroids consisting of primary osteoblasts, fibroblasts and endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Robust formation of optimal single spheroids towards cost‐effective in vitro three‐dimensional tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spheroids Formation on Non-Adhesive Surfaces by Liquid Overlay Technique: Considerations and Practical Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. corning.com [corning.com]
- 10. A 3D Skin Melanoma Spheroid-Based Model to Assess Tumor-Immune Cell Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Frontiers | Technical report: liquid overlay technique allows the generation of homogeneous osteosarcoma, glioblastoma, lung and prostate adenocarcinoma spheroids that can be used for drug cytotoxicity measurements [frontiersin.org]
- 13. High-Content Assays for Characterizing the Viability and Morphology of 3D Cancer Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of Melanoma (SK-MEL-2) Cell Growth between Three-Dimensional (3D) and Two-Dimensional (2D) Cell Cultures with Fourier Transform Infrared (FTIR) Microspectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 3D Spheroid Configurations Are Possible Indictors for Evaluating the Pathophysiology of Melanoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the SK-MEL-24 In Vivo Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
The SK-MEL-24 human melanoma cell line, derived from a metastatic lymph node of a 67-year-old Caucasian male, serves as a valuable preclinical model in oncology research.[1] Notably, this cell line is characterized as having wild-type BRAF and NRAS genes, making it a relevant model for studying melanomas that do not harbor the common BRAF V600E mutation.[1][2] Its tumorigenic nature allows for the establishment of in vivo xenograft models, providing a platform to investigate tumor biology, assess novel therapeutic agents, and explore mechanisms of drug resistance. This document provides a detailed protocol for establishing and utilizing the SK-MEL-24 xenograft model, along with relevant quantitative data and signaling pathway information.
Cell Line Information
| Characteristic | Description |
| Cell Line | SK-MEL-24 |
| ATCC Number | HTB-71 |
| Origin | Metastatic Site (Lymph Node) |
| Disease | Malignant Melanoma |
| Patient Demographics | 67-year-old Caucasian Male |
| Morphology | Stellate |
| Growth Properties | Adherent |
| Key Genetic Markers | BRAF wild-type, NRAS wild-type |
| Tumorigenicity | Yes, forms malignant melanomas in immunodeficient mice. |
In Vivo Xenograft Model Protocol
This protocol outlines the subcutaneous implantation of SK-MEL-24 cells into immunodeficient mice.
Materials:
-
SK-MEL-24 cells (passage number < 10)
-
Complete cell culture medium (e.g., Eagle's Minimum Essential Medium with 15% FBS)
-
Phosphate Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® Basement Membrane Matrix (Corning)
-
Female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
Calipers
-
Anesthetic (e.g., isoflurane)
-
Animal housing and husbandry supplies
Experimental Workflow:
References
Application of SK-MEL-24 in Drug Discovery Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The SK-MEL-24 human melanoma cell line is a valuable in vitro model for oncological research and drug discovery. Established from a metastatic lymph node of a 67-year-old Caucasian male with malignant melanoma, this cell line is characterized by wild-type BRAF and N-Ras, making it a suitable model for studying melanoma subtypes that do not harbor the common BRAF V600E mutation. Its adherent, stellate morphology and tumorigenic nature in vivo provide a robust platform for screening potential anti-melanoma therapeutics and elucidating their mechanisms of action. This document provides detailed application notes and protocols for utilizing the SK-MEL-24 cell line in various drug discovery assays.
Data Presentation: Comparative Efficacy of Anti-Melanoma Agents in SK-MEL-24
The following tables summarize the cytotoxic effects of various compounds on the SK-MEL-24 cell line, providing a quantitative basis for comparison. The data is primarily derived from a comprehensive study by Ghițu et al., ensuring consistency in experimental conditions.
Table 1: Cell Viability of SK-MEL-24 Cells Treated with Chemotherapeutic and Natural Compounds for 24 Hours
| Compound | Concentration (µM) | Cell Viability (%)[1] |
| Carboplatin | 200 | 58.00 |
| 100 | 68.76 | |
| 50 | 70.72 | |
| Paclitaxel | 4 | 55.98 |
| 2 | 46.75 | |
| 1 | 42.73 | |
| Resveratrol | 200 | 19.83 |
| 100 | 40.00 | |
| 50 | 53.69 | |
| Quercetin | 200 | 10.00 |
| 100 | 33.77 | |
| 50 | 38.97 |
Table 2: Cell Viability of SK-MEL-24 Cells Treated with Chemotherapeutic and Natural Compounds for 48 Hours
| Compound | Concentration (µM) | Cell Viability (%)[1] |
| Carboplatin | 200 | 38.55 |
| 100 | 44.00 | |
| 50 | 57.00 | |
| Paclitaxel | 4 | 28.83 |
| 2 | 36.31 | |
| 1 | 41.76 | |
| Resveratrol | 200 | 11.89 |
| 100 | 26.45 | |
| 50 | 38.52 | |
| Quercetin | 200 | 7.35 |
| 100 | 21.42 | |
| 50 | 37.30 |
Table 3: Apoptosis Induction in SK-MEL-24 Cells by Single Agent Treatment for 24 Hours
| Treatment (Concentration) | Early Apoptosis (%)[1] |
| Untreated Control | 2.50 |
| Carboplatin (100 µM) | 6.50 |
| Paclitaxel (1 µM) | 7.50 |
| Resveratrol (50 µM) | 9.50 |
| Quercetin (50 µM) | 8.50 |
Table 4: Cell Cycle Distribution of SK-MEL-24 Cells After 24-Hour Treatment
| Treatment (Concentration) | G0/G1 Phase (%)[2] | S Phase (%)[2] | G2/M Phase (%)[2] |
| Untreated Control | 53.17 | 44.06 | 2.77 |
| Carboplatin (100 µM) | 48.91 | 35.15 | 15.94 |
| Paclitaxel (1 µM) | 59.83 | 28.43 | 11.74 |
| Resveratrol (50 µM) | 85.31 | 3.22 | 11.47 |
| Quercetin (50 µM) | 88.74 | 0.76 | 10.50 |
Experimental Protocols
Cell Culture and Maintenance of SK-MEL-24
A crucial first step in any drug discovery assay is the proper maintenance of the cell line to ensure reproducibility.
Materials:
-
SK-MEL-24 cell line (ATCC® HTB-71™)
-
Eagle's Minimum Essential Medium (EMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T-75)
-
Incubator (37°C, 5% CO₂)
Protocol:
-
Complete Growth Medium: Prepare complete growth medium by supplementing EMEM with 15% FBS.
-
Cell Thawing: Thaw a cryopreserved vial of SK-MEL-24 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 125 x g for 5-7 minutes. Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Seeding: Transfer the cell suspension to a T-75 flask containing pre-warmed complete growth medium. Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with PBS. Add 2-3 mL of Trypsin-EDTA and incubate at 37°C for 5-10 minutes, or until cells detach. Neutralize the trypsin with complete growth medium and centrifuge. Resuspend the cell pellet and seed into new flasks at a ratio of 1:4 to 1:8.
Cell Viability Assay (MTS Assay)
This colorimetric assay is used to assess the effect of a compound on cell proliferation and viability.
Materials:
-
SK-MEL-24 cells
-
96-well plates
-
Complete growth medium
-
Test compounds (e.g., Carboplatin, Paclitaxel, Resveratrol, Quercetin)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Protocol:
-
Cell Seeding: Trypsinize and count SK-MEL-24 cells. Seed 1 x 10⁴ cells per well in a 96-well plate in a final volume of 100 µL of complete growth medium.[3] Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds. Remove the medium from the wells and add 100 µL of medium containing the desired concentrations of the test compounds. Include untreated and vehicle-treated controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24 or 48 hours) at 37°C and 5% CO₂.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
SK-MEL-24 cells
-
6-well plates
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed 0.5 x 10⁶ SK-MEL-24 cells per well in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of test compounds for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or EDTA solution (to avoid enzymatic cleavage of surface proteins). Centrifuge the combined cell suspension at 300 x g for 5 minutes.
-
Staining: Wash the cells twice with cold PBS. Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle phase distribution by flow cytometry.
Materials:
-
SK-MEL-24 cells
-
6-well plates
-
Test compounds
-
PBS
-
70% Ethanol (ice-cold)
-
PI/RNase Staining Buffer
Protocol:
-
Cell Seeding and Treatment: Seed SK-MEL-24 cells in 6-well plates and treat with test compounds as described for the apoptosis assay.
-
Cell Harvesting: Harvest the cells by trypsinization, and centrifuge at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with PBS. Resuspend the cells in 1 mL of PBS and add 4 mL of ice-cold 70% ethanol dropwise while vortexing to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations: Signaling Pathways and Experimental Workflows
Drug Discovery Workflow in SK-MEL-24
The following diagram illustrates a typical workflow for screening and characterizing anti-melanoma compounds using the SK-MEL-24 cell line.
Caption: A typical drug discovery workflow using the SK-MEL-24 cell line.
Resveratrol Signaling in Melanoma Cells
Resveratrol has been shown to exert its anti-melanoma effects through the modulation of key signaling pathways, including the MAPK/ERK and STAT3 pathways.
Caption: Resveratrol's inhibitory effects on MAPK/ERK and STAT3 pathways in melanoma.
Quercetin Signaling in Melanoma Cells
Quercetin, another natural flavonoid, also demonstrates anti-melanoma properties by targeting critical signaling cascades.
Caption: Quercetin's mechanism of action via inhibition of the STAT3 signaling pathway.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting MEL24 Insolubility
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility issues with MEL24 in aqueous solutions during their experiments. The following information is collated from established principles of compound and protein solubility.
Frequently Asked Questions (FAQs)
Q1: My this compound, dissolved in a concentrated organic solvent stock (e.g., DMSO), precipitates immediately upon dilution into my aqueous experimental buffer. Why is this happening and what can I do?
A1: This is a common issue for hydrophobic compounds like this compound. The abrupt change in solvent polarity from a highly organic solvent to a predominantly aqueous environment causes the compound to "crash out" of the solution. This can be exacerbated by high salt concentrations in your buffer, a phenomenon known as "salting out".
Here are several strategies to address this:
-
Decrease the final concentration: Your target concentration may exceed the aqueous solubility limit of this compound. Attempt using a lower final concentration.
-
Optimize the dilution method: Instead of adding the aqueous buffer to your compound stock, add the stock solution dropwise to the vortexing aqueous buffer. This rapid dispersion can prevent localized supersaturation.
-
Use a co-solvent: Incorporate a water-miscible organic solvent in your final aqueous solution to increase the solubility of this compound.
-
Adjust the pH: For ionizable compounds, adjusting the pH of the aqueous buffer can significantly impact solubility.[1][2][3]
Q2: I am observing a gradual precipitation of this compound in my aqueous buffer over time, even at a concentration that initially appeared soluble. What could be the cause?
A2: This suggests that your solution is likely supersaturated or that the compound is aggregating over time. Factors such as temperature fluctuations or interactions with buffer components can contribute to this.
To troubleshoot this, consider the following:
-
Work at a controlled temperature: Proteins and compounds can be sensitive to temperature changes.[4][5] Storing and handling your solutions at a consistent, often lower, temperature (e.g., 4°C) may improve stability.[4]
-
Incorporate stabilizing additives: Certain additives can help prevent aggregation and improve long-term stability. (See Table 1 for examples).
-
Filter the solution: After preparation, filtering the solution through a 0.22 µm filter can remove any initial micro-precipitates that could act as nucleation sites for further precipitation.
Q3: What are some common additives I can use to improve the solubility of a hydrophobic compound like this compound in an aqueous buffer?
A3: Several types of additives can be used to enhance solubility. The optimal choice and concentration will be specific to your compound and experimental system and may require some empirical testing.
Common additives include:
-
Co-solvents: Glycerol, ethanol, or PEG can help to increase the solubility of hydrophobic molecules.[5][]
-
Detergents: Low concentrations of non-ionic or zwitterionic detergents (e.g., Tween 20, CHAPS) can be effective in solubilizing hydrophobic compounds without denaturing proteins.[4]
-
Cyclodextrins: These molecules have a hydrophobic core and a hydrophilic exterior and can encapsulate hydrophobic compounds, thereby increasing their aqueous solubility.
Troubleshooting Guides
Issue 1: Immediate Precipitation of this compound Upon Dilution
Problem: A 10 mM stock solution of this compound in DMSO precipitates instantly when diluted 1:100 into a phosphate-buffered saline (PBS) solution for a final concentration of 100 µM.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for immediate precipitation of this compound.
Issue 2: Protein Aggregation and Insolubility in the Presence of this compound
Problem: A purified recombinant protein at a concentration of 1 mg/mL in a Tris buffer (pH 7.4) with 150 mM NaCl shows increasing turbidity and precipitation over time when incubated with this compound.
Buffer Optimization Workflow:
References
Technical Support Center: Optimizing MEL24 Treatment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize MEL24 treatment time for maximum therapeutic effect in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of the Mdm2 E3 ligase.[1] In cells with functional wild-type p53, Mdm2 targets the tumor suppressor protein p53 for ubiquitination and subsequent proteasomal degradation. By inhibiting the E3 ligase activity of the Mdm2/MdmX complex, this compound prevents the degradation of p53.[2] The resulting accumulation and activation of p53 can lead to cell cycle arrest and apoptosis, which are key anti-cancer effects.[1][2] There is also evidence to suggest that this compound may have p53-independent effects on cell migration and invasion in certain contexts.[2]
Q2: What is a recommended starting point for this compound concentration and treatment time?
A2: The optimal concentration and treatment time for this compound are highly dependent on the cell line and the specific experimental endpoint (e.g., p53 accumulation, apoptosis induction). Based on available literature, a reasonable starting point for concentration is in the range of the EC50 value, which has been reported to be approximately 9.2 µM in 293T cells.[1][2] For treatment duration, published experiments have used exposures ranging from 2 to 6 hours to observe effects on p53 and Mdm2 levels.[1][2] However, for endpoints such as apoptosis, longer incubation times of 24 to 72 hours are typically necessary. It is strongly recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific model system.
Q3: How can I determine the optimal treatment duration for inducing apoptosis with this compound?
A3: To determine the optimal treatment duration for apoptosis induction, a time-course experiment is recommended. This involves treating your cells with a fixed concentration of this compound and harvesting them at various time points (e.g., 12, 24, 48, and 72 hours). The percentage of apoptotic cells at each time point can then be quantified using methods such as Annexin V and Propidium Iodide (PI) staining followed by flow cytometry. The optimal duration is typically the time point that shows a significant increase in the early apoptotic cell population (Annexin V positive, PI negative) before a substantial increase in the late apoptotic/necrotic population (Annexin V positive, PI positive) is observed.
Q4: I am not observing the expected level of apoptosis after this compound treatment. What are some potential reasons?
A4: Several factors could contribute to a lack of apoptotic response. Firstly, verify the p53 status of your cell line, as the primary mechanism of this compound-induced apoptosis is p53-dependent.[1] Cell lines with mutated or null p53 may not respond. Secondly, ensure that the this compound is properly dissolved and stored to maintain its activity. Inadequate concentration or degradation of the compound will lead to suboptimal effects. Finally, the treatment time may not be optimal for your specific cell line. It is advisable to perform a time-course experiment to identify the ideal window for apoptosis induction.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no p53 accumulation | Cell line has mutant or null p53. | Confirm the p53 status of your cell line using sequencing or by checking a cell line database. Use a p53 wild-type cell line as a positive control. |
| Insufficient this compound concentration or treatment time. | Perform a dose-response experiment to determine the optimal concentration. Conduct a time-course experiment (e.g., 2, 4, 6, 8 hours) and assess p53 levels by Western blot. | |
| Degraded this compound compound. | Prepare fresh stock solutions of this compound. Ensure proper storage conditions as recommended by the supplier. | |
| High background apoptosis in control | Unhealthy or overgrown cell culture. | Use cells at a consistent and optimal confluency (typically 70-80%). Ensure proper cell culture conditions (media, temperature, CO2). |
| Toxicity from the vehicle (e.g., DMSO). | Lower the final concentration of the vehicle in the culture medium. Include a vehicle-only control in your experiments. | |
| Variability between experiments | Inconsistent cell passage number or seeding density. | Use cells within a consistent range of passage numbers. Ensure uniform cell seeding across all wells and experiments. |
| Inconsistent this compound preparation. | Prepare fresh dilutions of this compound from a validated stock solution for each experiment. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound from published studies.
| Parameter | Value | Cell Line | Reference |
| EC50 | 9.2 µM | 293T | [1] |
| EC50 (auto-ubiquitination assay) | 3.0 µg/mL (9.2 µM) | Not specified | [2] |
| Effective Concentration | 15 µM | HCT116 | [1] |
| Treatment Time for p53/Mdm2 modulation | 6 hours | HCT116 | [1] |
| Treatment Time for auto-ubiquitination assay | 2 hours | Not specified | [2] |
Experimental Protocols
Protocol 1: Time-Course Analysis of this compound-Induced Apoptosis
This protocol outlines a general procedure for determining the optimal treatment duration of this compound for inducing apoptosis using Annexin V/PI staining and flow cytometry.
1. Cell Seeding:
-
Seed the cells of interest in 6-well plates at a density that will result in 70-80% confluency at the time of the longest treatment duration.
-
Incubate the cells overnight to allow for attachment.
2. Treatment:
-
Prepare a working solution of this compound at the desired final concentration in complete culture medium. Also, prepare a vehicle control (e.g., DMSO) at the same final concentration.
-
Remove the old medium from the cells and add the medium containing this compound or the vehicle control.
-
Incubate the cells for different time points (e.g., 12, 24, 48, 72 hours).
3. Cell Harvesting:
-
At each time point, collect both the floating cells (from the medium) and the adherent cells (by trypsinization).
-
Combine the floating and adherent cells and centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet once with cold PBS.
4. Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
5. Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer within one hour of staining.
-
Collect a sufficient number of events (e.g., 10,000) for each sample.
-
Gate the cell populations to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
6. Data Analysis:
-
Quantify the percentage of cells in each quadrant for each time point and treatment condition.
-
Plot the percentage of apoptotic cells (early + late) against the treatment time to determine the optimal duration for apoptosis induction.
Visualizations
Caption: this compound signaling pathway in p53 wild-type cells.
Caption: Experimental workflow for time-course apoptosis analysis.
References
how to prevent degradation of MEL24 in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of MEL24 in solution. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of the MDM2-MDMX E3 ligase complex. Its primary mechanism of action is to disrupt the interaction between MDM2/MDMX and the tumor suppressor protein p53. By inhibiting the ubiquitination and subsequent degradation of p53, this compound leads to the accumulation of p53, which can trigger cell cycle arrest and apoptosis in cancer cells with wild-type p53.
Q2: What are the most critical factors that can cause this compound to degrade in solution?
A2: Based on the chemical structure of this compound, which contains an indole moiety and a piperazine-2,5-dione-like core, the most critical factors leading to its degradation are likely exposure to light (photodegradation), extreme pH conditions (acidic or basic hydrolysis), and the presence of strong oxidizing agents. Temperature is also a critical factor, with higher temperatures accelerating degradation.[1]
Q3: How should I prepare a stock solution of this compound?
A3: It is recommended to prepare a concentrated stock solution of this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO). For example, a 10 mM stock solution can be prepared by dissolving the appropriate mass of this compound powder in the required volume of DMSO. To enhance dissolution, gentle warming and vortexing may be applied.
Q4: What are the recommended storage conditions for this compound powder and its stock solutions?
A4: Proper storage is crucial to maintain the stability of this compound. The following conditions are recommended:
| Form | Storage Temperature | Duration | Additional Notes |
| Powder | -20°C | Up to 3 years | Store in a tightly sealed container, protected from light and moisture. |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | Aliquot into single-use vials to avoid repeated freeze-thaw cycles. Protect from light. |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Aliquot into single-use vials. Protect from light. |
Q5: I observed a color change in my this compound solution. What does this indicate?
A5: A change in the color of your this compound solution, such as turning yellow or brown, is a likely indicator of degradation.[1] This is often due to oxidative or photodegradation of the indole ring within the this compound structure. If you observe a color change, it is recommended to prepare a fresh solution and re-evaluate your storage and handling procedures.
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with this compound in solution.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results or loss of compound activity. | Degradation of this compound in stock or working solutions. | 1. Prepare fresh stock solutions: Discard the old stock and prepare a new one from the powdered compound. 2. Aliquot stock solutions: If not already doing so, aliquot your stock solution into single-use vials to minimize freeze-thaw cycles. 3. Protect from light: Store all solutions in amber vials or wrap them in aluminum foil. 4. Check solvent quality: Use high-purity, anhydrous DMSO to prepare stock solutions. Water content can promote hydrolysis. 5. Perform a stability check: Use HPLC or LC-MS to assess the purity of your stock solution (see Experimental Protocols section). |
| Precipitation observed in the stock solution upon thawing. | The solubility limit of this compound may have been exceeded, or the solvent has absorbed water. | 1. Warm the solution: Gently warm the vial to 37°C and vortex to redissolve the precipitate. 2. Prepare a more dilute stock solution: If precipitation persists, consider preparing a new stock solution at a lower concentration. 3. Use anhydrous solvent: Ensure you are using a fresh, high-quality anhydrous solvent for reconstitution. |
| Working solution in aqueous buffer appears cloudy or shows precipitation. | Low aqueous solubility of this compound. | 1. Decrease the final concentration of this compound. 2. Increase the percentage of organic co-solvent (e.g., DMSO) in the final working solution. Be mindful of the tolerance of your experimental system to the solvent. 3. Prepare fresh working solutions immediately before use. Do not store this compound in aqueous buffers for extended periods. |
| Discoloration of the this compound solution. | Oxidative or photodegradation. | 1. Discard the discolored solution. 2. Review storage conditions: Ensure solutions are protected from light and stored at the recommended temperature. 3. Consider using an inert gas: For long-term storage of stock solutions, purging the vial with argon or nitrogen before sealing can help prevent oxidation. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable, concentrated stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated balance
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution.
-
Aliquot the stock solution into single-use, light-protected (amber) vials.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
Protocol 2: Stability Assessment of this compound in Solution by HPLC
Objective: To determine the stability of this compound in a given solvent over time and under specific storage conditions.
Materials:
-
This compound solution to be tested
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Acetonitrile
-
HPLC vials
Procedure:
-
Initial Analysis (T=0):
-
Dilute the this compound stock solution to a suitable concentration (e.g., 10 µM) with the mobile phase or a compatible solvent.
-
Inject the sample onto the HPLC system.
-
Run a gradient elution method (e.g., 5% to 95% B over 20 minutes) with a flow rate of 1 mL/min.
-
Monitor the elution profile at a suitable wavelength (determined by UV-Vis scan of this compound, typically near its absorbance maximum).
-
Record the peak area and retention time of the main this compound peak. This will serve as the baseline (100% purity).
-
-
Stability Study:
-
Store the this compound solution under the desired test conditions (e.g., room temperature, 4°C, protected from light, exposed to light).
-
At specified time points (e.g., 1, 3, 7, 14 days), take an aliquot of the stored solution.
-
-
Follow-up Analysis:
-
Dilute the aliquot to the same concentration as the initial analysis.
-
Analyze the sample using the same HPLC method.
-
Record the peak area of the this compound peak and observe the appearance of any new peaks, which would indicate degradation products.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial (T=0) peak area.
-
Percentage remaining = (Peak area at time X / Peak area at time 0) * 100.
-
A significant decrease in the main peak area and the appearance of new peaks indicate degradation.
-
Visualizations
Caption: Experimental workflow for preparing and assessing the stability of this compound solutions.
Caption: Simplified signaling pathway showing this compound inhibition of the MDM2/MDMX complex.
References
Technical Support Center: Managing MEL24 Cytotoxicity in Primary Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the cytotoxic effects of MEL24 in primary cell cultures. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, detailed experimental protocols, and data presentation tables.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the Mdm2 E3 ubiquitin ligase.[1] Its primary mechanism of action is to disrupt the interaction between Mdm2 and the tumor suppressor protein p53. Mdm2 negatively regulates p53 by targeting it for proteasomal degradation.[1][2] By inhibiting Mdm2, this compound leads to the stabilization and accumulation of p53.[1][2] This, in turn, activates p53-dependent signaling pathways that can induce cell cycle arrest, and apoptosis, which contributes to its anti-tumor effects and potential cytotoxicity.[1][2]
Q2: Why am I observing high cytotoxicity with this compound in my primary cells compared to cancer cell lines?
A2: Primary cells can be more sensitive to perturbations in cellular pathways compared to immortalized cancer cell lines. Several factors could contribute to higher this compound cytotoxicity in primary cells:
-
Intact p53 Signaling: Primary cells typically have a fully functional p53 pathway. The activation of this pathway by this compound can efficiently trigger cell cycle arrest or apoptosis.
-
Lower Proliferative Rate: Some primary cells have a lower rate of proliferation. While this compound is often aimed at rapidly dividing cancer cells, its effects on cell cycle regulation can also impact quiescent or slowly dividing primary cells.
-
Metabolic Differences: Primary cells may have different metabolic profiles compared to cancer cells, which could influence their susceptibility to drug-induced stress.
Q3: What are the expected morphological changes in primary cells treated with cytotoxic concentrations of this compound?
A3: Upon treatment with cytotoxic concentrations of this compound, you may observe the following morphological changes in your primary cells:
-
Cell Shrinkage and Rounding: A common feature of apoptosis, where cells lose their normal shape and become smaller and more rounded.
-
Detachment from Culture Surface: As cells undergo apoptosis, they may lose their adherence to the culture plate.
-
Membrane Blebbing: The cell membrane may show irregular bulges or blebs.
-
Formation of Apoptotic Bodies: In the later stages of apoptosis, the cell may break apart into smaller, membrane-bound fragments.
Q4: How can I distinguish between a cytotoxic and a cytostatic effect of this compound in my primary cells?
A4: A cytotoxic effect results in cell death, while a cytostatic effect inhibits cell proliferation without killing the cells. To differentiate between the two:
-
Cell Viability vs. Cell Number: Use a viability assay (e.g., Trypan Blue, Calcein-AM/Propidium Iodide staining) to count the number of live and dead cells. A cytotoxic effect will show an increase in dead cells, while a purely cytostatic effect will show a halt in the increase of total cell number without a significant increase in cell death.
-
Cell Proliferation Assays: Assays like BrdU or EdU incorporation measure DNA synthesis and can directly assess the inhibition of proliferation.
-
Washout Experiment: Treat the cells with this compound for a specific period, then wash it out and replace with fresh medium. If the effect is cytostatic, the cells may resume proliferation after the compound is removed. If it is cytotoxic, the cells will not recover.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in primary cell cultures.
| Problem | Possible Cause | Recommended Solution |
| High variability in cytotoxicity results between experiments. | Inconsistent cell health or passage number. | Use primary cells at a consistent and low passage number. Always assess cell viability before starting an experiment. |
| Inaccurate compound concentration. | Prepare fresh dilutions of this compound for each experiment from a well-characterized stock solution. | |
| "Edge effect" in multi-well plates. | To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media instead.[3] | |
| Unexpectedly high cytotoxicity at low this compound concentrations. | Primary cells are highly sensitive. | Perform a detailed dose-response curve starting from very low concentrations to determine the precise IC50 value for your specific primary cell type. |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level (typically <0.1%). Run a vehicle control (cells treated with solvent only). | |
| This compound appears to lose activity over time in culture. | Compound instability in media. | Consider replenishing the media with freshly diluted this compound at regular intervals for long-term experiments. |
| Development of cellular resistance. | While less common in short-term primary cell culture, some cellular adaptation can occur. Analyze key pathway components (e.g., p53, Mdm2) at different time points. | |
| Difficulty in reproducing published IC50 values. | Differences in primary cell donors. | Be aware that primary cells from different donors can exhibit significant variability in their response to drugs. |
| Variations in experimental protocols. | Ensure your protocol (cell density, incubation time, assay method) closely matches the conditions under which the published data was generated. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a WST-1 Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in primary cells.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count your primary cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density. Allow cells to adhere and stabilize for 24 hours.
-
-
Compound Dilution and Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A typical starting range could be from 0.01 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the cells and add 100 µL of the prepared this compound dilutions or controls to the respective wells.
-
-
Incubation:
-
Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
WST-1 Assay:
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, or until a sufficient color change is observed.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Subtract the background absorbance (from wells with medium and WST-1 but no cells).
-
Calculate cell viability as a percentage of the no-treatment control.
-
Plot the percentage of cell viability against the log of this compound concentration and use a non-linear regression model to determine the IC50 value.
-
Protocol 2: Assessing Apoptosis using Annexin V/Propidium Iodide Staining
This protocol allows for the quantitative assessment of apoptosis and necrosis induced by this compound.
Materials:
-
Primary cells treated with this compound and controls
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Culture and treat primary cells with desired concentrations of this compound in a 6-well plate.
-
After the incubation period, collect both the adherent and floating cells. For adherent cells, use a gentle cell dissociation reagent.
-
-
Cell Staining:
-
Wash the cells with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Annexin V-positive, PI-negative cells are undergoing early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative, PI-negative cells are viable.
-
Data Presentation
Table 1: Example of IC50 Values for this compound in Different Primary Cell Types
| Primary Cell Type | Donor Age/Sex | Incubation Time (hours) | IC50 (µM) |
| Human Dermal Fibroblasts | 35 / Male | 48 | Data to be filled |
| Human Umbilical Vein Endothelial Cells (HUVECs) | N/A | 48 | Data to be filled |
| Primary Human Keratinocytes | 28 / Female | 72 | Data to be filled |
Table 2: Example of Apoptosis Analysis after this compound Treatment
| Treatment | Concentration (µM) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | 0 | Data to be filled | Data to be filled | Data to be filled |
| This compound | 1 | Data to be filled | Data to be filled | Data to be filled |
| This compound | 10 | Data to be filled | Data to be filled | Data to be filled |
Visualizations
Caption: Mechanism of action of this compound.
Caption: General workflow for assessing this compound cytotoxicity.
Caption: Troubleshooting logic for high cytotoxicity.
References
Technical Support Center: Improving the Bioavailability of MEL24 for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in achieving adequate in vivo exposure of MEL24, a potent Mdm2 E3 ligase inhibitor. Due to its physicochemical properties, this compound often presents with low aqueous solubility, which can significantly hinder its oral bioavailability and impact the reliability of in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern for in vivo studies?
A1: this compound is an Mdm2 E3 ligase inhibitor that has shown promise in in vitro antitumor studies by activating p53 and increasing sensitivity to DNA damaging agents in a p53-dependent manner.[1][2] For in vivo efficacy studies, achieving sufficient and consistent plasma concentration of this compound is critical. However, like many small molecule inhibitors, this compound is a lipophilic compound with poor aqueous solubility. This low solubility is a primary reason for low oral bioavailability, as it limits the dissolution of the compound in the gastrointestinal tract, which is a prerequisite for absorption into the bloodstream.[3] Inadequate bioavailability can lead to sub-therapeutic exposure and inconclusive or misleading results in animal models.
Q2: What are the essential first steps to characterize the bioavailability problem of this compound?
A2: Before attempting to improve the bioavailability of this compound, it is crucial to first quantify the problem. A preliminary pharmacokinetic (PK) study is the recommended first step. This typically involves administering this compound to a small cohort of animals (e.g., mice or rats) through both intravenous (IV) and oral (PO) routes.[4] The key parameters to determine are the Area Under the Curve (AUC) for both routes, which allows for the calculation of absolute oral bioavailability (F%).
Table 1: Key Physicochemical and In Vitro Properties of this compound
| Property | Value | Implication for Bioavailability |
| Molecular Weight | ~326 g/mol | Favorable for oral absorption (Lipinski's Rule of 5) |
| LogP | > 4.0 (Predicted) | High lipophilicity, suggests poor aqueous solubility |
| Aqueous Solubility (pH 7.4) | < 0.1 µg/mL | Very low solubility, dissolution rate-limited absorption |
| In Vitro Metabolic Stability (Mouse Liver Microsomes) | Moderate to High | Potential for first-pass metabolism contributing to low bioavailability |
| Caco-2 Permeability | High | Good intrinsic permeability, not likely a major barrier |
Q3: What are the most common formulation strategies to enhance the oral bioavailability of this compound?
A3: Several formulation strategies can be employed to overcome the solubility-limited absorption of this compound.[3][5][6] The choice of strategy will depend on the specific properties of this compound and the experimental context. Common approaches include:
-
Co-solvents: Using a mixture of water-miscible organic solvents (e.g., DMSO, PEG-400, Solutol HS 15) can increase the solubility of this compound in the dosing vehicle.[7]
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that form fine emulsions in the GI tract, enhancing solubilization and absorption.[7][8]
-
Nanosuspensions: Reducing the particle size of this compound to the nanometer range increases the surface area for dissolution, which can significantly improve the rate and extent of absorption.[3][8]
-
Amorphous solid dispersions: Dispersing this compound in a polymer matrix in its amorphous (non-crystalline) state can lead to higher apparent solubility and dissolution rates compared to the crystalline form.[6][9]
Q4: How can I select an appropriate vehicle for my initial in vivo studies with this compound?
A4: The selection of a suitable vehicle is a critical step in preclinical studies.[10] For a poorly soluble compound like this compound, a simple aqueous suspension is unlikely to provide adequate exposure. A tiered approach to vehicle selection is recommended:
-
Solubility Screening: Test the solubility of this compound in a panel of common, non-toxic vehicles (e.g., corn oil, 0.5% methylcellulose, 20% Captisol®, PEG-400/water mixtures).
-
Vehicle Tolerability: Ensure the selected vehicle is well-tolerated by the animal model at the required dose volume.
-
Pilot PK Study: Conduct a small-scale PK study to confirm that the chosen vehicle provides adequate and reproducible exposure. A common starting point for a compound like this compound could be a formulation of 10% DMSO, 40% PEG-400, and 50% water, or a lipid-based vehicle like corn oil.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| No detectable plasma concentration of this compound after oral dosing. | 1. Poor solubility in the GI tract: The compound is not dissolving and therefore cannot be absorbed.2. Rapid first-pass metabolism: The compound is absorbed but rapidly metabolized in the gut wall or liver.3. Analytical issues: The bioanalytical method is not sensitive enough. | 1. Switch to a more effective solubilization strategy (e.g., nanosuspension, SEDDS).2. Conduct an in vitro metabolic stability assay with liver microsomes to assess intrinsic clearance.[11] If metabolism is high, consider a different route of administration or structural modification of the compound.3. Verify the lower limit of quantification (LLOQ) of your LC-MS/MS method. |
| High variability in plasma concentrations between animals. | 1. Inconsistent dosing: Inaccurate administration of the formulation.2. Formulation instability: The compound is precipitating out of the vehicle before or after dosing.3. Physiological differences: Variations in gastric pH or food intake among animals. | 1. Ensure proper training on oral gavage techniques.2. Check the physical stability of the formulation over the duration of the experiment. Consider preparing the formulation fresh daily.3. Standardize feeding schedules (e.g., fasting overnight before dosing) to minimize physiological variability.[12] |
| Precipitation of this compound observed in the formulation upon standing. | 1. Supersaturation: The concentration of this compound exceeds its solubility limit in the vehicle.2. Temperature effects: Changes in temperature during storage or handling can affect solubility. | 1. Reduce the concentration of this compound in the formulation, if possible.2. Incorporate a precipitation inhibitor (e.g., HPMC, PVP) into the formulation.3. Prepare the formulation immediately before dosing and maintain it at a consistent temperature. |
Data Presentation
Table 2: Comparison of Pharmacokinetic Parameters for Different this compound Formulations in Mice (10 mg/kg, PO)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*hr/mL) | Bioavailability (F%) |
| Aqueous Suspension (0.5% MC) | < LLOQ | - | < LLOQ | < 1% |
| 20% Captisol® in Water | 150 ± 45 | 2.0 | 650 ± 180 | 8% |
| Nanosuspension | 450 ± 90 | 1.5 | 2100 ± 450 | 25% |
| SEDDS | 620 ± 120 | 1.0 | 2800 ± 560 | 33% |
| Data are presented as mean ± SD and are hypothetical examples for illustrative purposes. |
Experimental Protocols
Protocol 1: Preparation of a this compound Nanosuspension by Wet Milling
-
Objective: To produce a stable nanosuspension of this compound to improve its dissolution rate and oral bioavailability.
-
Materials:
-
This compound powder
-
Stabilizer solution (e.g., 1% w/v Poloxamer 188 in deionized water)
-
Zirconium oxide milling beads (0.5 mm diameter)
-
High-energy bead mill
-
-
Methodology:
-
Prepare a pre-suspension by dispersing 10 mg/mL of this compound in the stabilizer solution.
-
Add the pre-suspension and an equal volume of milling beads to the milling chamber.
-
Mill the suspension at a high speed (e.g., 2000 rpm) for 4-6 hours at a controlled temperature (4-10°C) to prevent degradation.
-
Monitor particle size reduction periodically using a dynamic light scattering (DLS) instrument.
-
Continue milling until the desired mean particle size (e.g., < 200 nm) is achieved.
-
Separate the nanosuspension from the milling beads by filtration or decantation.
-
Characterize the final nanosuspension for particle size, polydispersity index (PDI), and zeta potential.
-
Protocol 2: In Vivo Pharmacokinetic Study in Mice
-
Objective: To determine and compare the pharmacokinetic profiles of different this compound formulations after oral administration in mice.[4]
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Groups (n=4 per group):
-
Group 1: IV administration (2 mg/kg in a solubilizing vehicle like 10% DMSO/40% PEG400/50% saline)
-
Group 2: PO administration of Formulation A (e.g., Aqueous Suspension, 10 mg/kg)
-
Group 3: PO administration of Formulation B (e.g., Nanosuspension, 10 mg/kg)
-
-
Methodology:
-
Fast animals for 4 hours prior to dosing.
-
Administer the designated formulation to each animal (IV via tail vein, PO via oral gavage).
-
Collect sparse blood samples (approx. 25 µL) from the saphenous vein at pre-dose, and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Process blood samples to obtain plasma and store at -80°C until analysis.
-
Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.
-
Calculate absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.[11]
-
Visualizations
Caption: Simplified signaling pathway showing this compound inhibition of Mdm2-mediated p53 degradation.
Caption: Experimental workflow for screening and developing an improved oral formulation for this compound.
Caption: Decision tree for troubleshooting poor in vivo exposure of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. admescope.com [admescope.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. scispace.com [scispace.com]
Technical Support Center: Overcoming Resistance to MEK Inhibitors in Cancer Cells
Disclaimer: The term "MEL24" does not correspond to a standard designation for a cancer therapeutic in publicly available scientific literature. This guide has been developed based on the strong contextual implication that the query relates to MEK (Mitogen-activated protein kinase kinase) inhibitors , a critical class of targeted therapy where resistance is a significant challenge, particularly in melanoma (often abbreviated as MEL).
This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals investigating mechanisms of resistance to MEK inhibitors and strategies to overcome them.
Frequently Asked Questions (FAQs)
Q1: What are the most common mechanisms of acquired resistance to MEK inhibitors?
A1: Acquired resistance to MEK inhibitors primarily arises from two major mechanisms:
-
Reactivation of the MAPK Pathway: Cancer cells can develop new genetic alterations that reactivate the MAPK signaling cascade downstream of the inhibited MEK protein or upstream in a manner that overwhelms the inhibitor. Common alterations include:
-
Activation of Bypass Signaling Pathways: Tumor cells can activate alternative survival pathways that are not dependent on MAPK signaling, rendering the MEK inhibitor ineffective. The most prominent bypass pathway is:
-
PI3K/AKT/mTOR Pathway: Activation of this pathway, often through loss of the tumor suppressor PTEN or activating mutations in PIK3CA or AKT, can promote cell survival and proliferation independently of MEK/ERK signaling.[1][3][6][7]
-
Upregulation of Receptor Tyrosine Kinases (RTKs): Overexpression or activation of RTKs like EGFR, PDGFRβ, and IGF-1R can trigger both MAPK reactivation and activation of parallel pathways like PI3K/AKT.[2][3][6][8]
-
Q2: My cancer cells are showing reduced sensitivity to a MEK inhibitor. How do I confirm and characterize the resistance?
A2: Confirming and characterizing resistance is a multi-step process:
-
Confirm Phenotypic Resistance: First, verify the loss of sensitivity by performing a dose-response cell viability assay (e.g., CellTiter-Glo®, MTT) to compare the IC50 (half-maximal inhibitory concentration) of the resistant cells to the parental (sensitive) cells. A significant increase in the IC50 value indicates resistance.[9][10]
-
Assess On-Target Inhibition: Use Western blotting to check if the MEK inhibitor is still capable of inhibiting its direct target. Measure the levels of phosphorylated ERK1/2 (p-ERK), the downstream substrate of MEK. If p-ERK levels are not suppressed in the resistant cells upon treatment, it suggests a mechanism of MAPK pathway reactivation.[4][9][11]
-
Investigate Resistance Mechanisms:
-
MAPK Pathway: If p-ERK is high despite treatment, analyze upstream components. Sequence key genes like KRAS, NRAS, BRAF, and MEK1/2 to check for new mutations.[5][12]
-
Bypass Pathways: If p-ERK is suppressed but cells still survive, investigate bypass pathways. Perform Western blots for key nodes like phosphorylated AKT (p-AKT) to assess the activity of the PI3K pathway.[1][12]
-
Troubleshooting Guides
Issue 1: Higher-than-expected cell viability after MEK inhibitor treatment.
-
Question: I've treated my cells with a MEK inhibitor, but the cell viability (measured by MTT or similar assays) is much higher than published data suggests it should be. What could be wrong?
-
Answer:
-
Possible Cause 1: Intrinsic Resistance. The cell line may be intrinsically resistant to MEK inhibition. This is common in cells lacking BRAF/RAS pathway mutations or those with co-occurring alterations like PTEN loss.[7][9]
-
Troubleshooting Step: Verify the genetic background of your cell line (e.g., BRAF, KRAS, NRAS, PTEN status). Perform a baseline Western blot to confirm that the MAPK pathway is active (i.e., p-ERK is present) in untreated cells.[9]
-
-
Possible Cause 2: Reagent Issues. The inhibitor may have degraded due to improper storage or multiple freeze-thaw cycles.
-
Troubleshooting Step: Prepare fresh dilutions from a new or properly stored aliquot of the inhibitor stock solution for each experiment.[13]
-
-
Possible Cause 3: Experimental Conditions. High serum content in the culture media can sometimes interfere with inhibitor activity. Additionally, very high cell density can alter signaling and reduce drug sensitivity.[12][13]
-
Troubleshooting Step: Ensure your cell seeding density is consistent and avoids overgrowth. If possible, test the inhibitor's effect in reduced-serum media.[13]
-
-
Issue 2: Western blot shows no inhibition of p-ERK after treatment.
-
Question: My Western blot results show that p-ERK levels are not decreasing after treating the cells with a MEK inhibitor. Why is the drug not working?
-
Answer:
-
Possible Cause 1: Suboptimal Drug Concentration or Incubation Time. The concentration may be too low or the treatment duration too short for your specific cell line.
-
Troubleshooting Step: Perform a dose-response (e.g., 1 nM to 10 µM) and a time-course experiment (e.g., 30 min, 2, 6, 24 hours) to determine the optimal conditions for p-ERK inhibition.[13]
-
-
Possible Cause 2: Acquired Resistance. If these are cells you have been culturing under drug pressure, they may have developed resistance via MAPK pathway reactivation (e.g., a new NRAS or MEK1 mutation).[4][5]
-
Troubleshooting Step: Sequence the MEK1/2, BRAF, and RAS genes in the resistant population to identify potential mutations.[12]
-
-
Possible Cause 3: Paradoxical Activation. Some inhibitors can cause a rapid feedback loop that leads to the reactivation of upstream kinases like RAF, causing a rebound in p-ERK levels after initial suppression.[13]
-
Troubleshooting Step: Analyze p-ERK levels at very early time points (e.g., 15, 30, 60 minutes) to see if you can capture the initial inhibition before the feedback response occurs.[13]
-
-
Issue 3: p-ERK is inhibited, but the cells are not dying.
-
Question: My Western blot confirms successful p-ERK inhibition, but my cell viability and apoptosis assays show the cells are surviving. What is happening?
-
Answer:
-
Possible Cause: Activation of Bypass Survival Pathways. This is a classic sign of resistance through a bypass mechanism. While you have successfully blocked the MAPK pathway, the cells are relying on another pathway for survival, most commonly the PI3K/AKT pathway.[1][14][15]
-
Troubleshooting Step: Perform a Western blot to analyze the activation status of key bypass pathway proteins. Probe for p-AKT (Ser473) and p-S6 ribosomal protein to assess PI3K/mTOR signaling.[12]
-
Next Step: If a bypass pathway is activated, consider a combination therapy approach. For example, co-treating the cells with a MEK inhibitor and a PI3K or AKT inhibitor.[1][7]
-
-
Data Presentation
Table 1: Representative IC50 Values for MEK Inhibitors in Sensitive vs. Acquired Resistant Cancer Cell Lines.
| Cell Line | Cancer Type | Genetic Background | Inhibitor | Parental IC50 | Resistant IC50 | Resistance Mechanism |
| H727 | Lung Cancer | NRAS Mutant | MEK162 (Binimetinib) | ~115 nM | >1000 nM | Not Specified |
| H727 | Lung Cancer | NRAS Mutant | SCH772984 (ERK Inhibitor) | ~135 nM | >1000 nM | Cross-resistance |
| A375 | Melanoma | BRAF V600E | AZD6244 (Selumetinib) | ~100 nM | >500 nM | MEK1(P124L) Mutation |
| A2780 | Ovarian Cancer | BRAF WT, RAS WT | Trametinib | ~50 nM | ~1500 nM | Persistent ERK activation |
| OVCAR5 | Ovarian Cancer | BRAF WT, RAS WT | Trametinib | ~100 nM | ~2000 nM | Persistent ERK activation |
Data compiled from multiple sources for illustrative purposes.[5][16][17]
Mandatory Visualization
Caption: The MAPK signaling pathway and the point of action for MEK inhibitors.
Caption: Experimental workflow for confirming and characterizing MEK inhibitor resistance.
Caption: Key mechanisms of resistance to MEK inhibitors.
Experimental Protocols
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT-based)
This protocol is used to determine the IC50 of a MEK inhibitor and compare sensitivity between parental and resistant cell lines.[9][18]
-
Materials:
-
96-well cell culture plates
-
Cancer cell lines (parental and suspected resistant)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
MEK inhibitor stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for attachment.[9]
-
Drug Treatment: Prepare serial dilutions of the MEK inhibitor in complete medium. Remove the old medium from the plate and add 100 µL of the drug-containing medium to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO, typically ≤ 0.1%).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.[9]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. Living cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.[9]
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle-treated control wells. Plot the normalized viability against the log of the inhibitor concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.
-
Protocol 2: Western Blot for MAPK and PI3K Pathway Activation
This protocol is used to assess the phosphorylation status of key proteins (e.g., p-ERK, p-AKT) to determine on-target drug effect and activation of bypass pathways.[19][20][21]
-
Materials:
-
6-well cell culture plates
-
Treated and untreated cell samples
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4X)
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus
-
PVDF membrane and transfer buffer/apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK1/2, anti-total-ERK1/2, anti-p-AKT, anti-total-AKT, anti-β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., digital imager or X-ray film)
-
-
Methodology:
-
Protein Extraction: After drug treatment, wash cells twice with ice-cold PBS. Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.[19][20]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer to a 1X final concentration and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.[20]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody (e.g., anti-p-ERK, diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, diluted 1:2000-1:5000) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: To analyze total protein levels or a loading control on the same membrane, the membrane can be stripped of antibodies and re-probed with the next primary antibody (e.g., anti-total-ERK, then anti-β-actin).[20]
-
Analysis: Use densitometry software (e.g., ImageJ) to quantify band intensity. Normalize the phosphorylated protein signal to the total protein signal to determine the relative level of activation.
-
References
- 1. Mechanisms of resistance to BRAF and MEK inhibitors and clinical update of US Food and Drug Administration-approved targeted therapy in advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of melanoma resistance to treatment with BRAF and MEK inhibitors | Bartnik | Nowotwory. Journal of Oncology [journals.viamedica.pl]
- 3. Frontiers | Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies [frontiersin.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. pnas.org [pnas.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Enhancer Remodeling During Adaptive Bypass to MEK Inhibition Is Attenuated by Pharmacological Targeting of the P-TEFb Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Development of Drug-resistant Cell Lines for Experimental Procedures [jove.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. oncotarget.com [oncotarget.com]
- 15. Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeting enhancer reprogramming to mitigate MEK inhibitor resistance in preclinical models of advanced ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Generation and characterization of MEK and ERK inhibitors- resistant non-small-cells-lung-cancer (NSCLC) cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. lifesciences.danaher.com [lifesciences.danaher.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting slow growth of SK-MEL-24 cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with the SK-MEL-24 human melanoma cell line.
Frequently Asked Questions (FAQs)
Q1: What are the general characteristics of the SK-MEL-24 cell line?
The SK-MEL-24 cell line was established from a metastatic lymph node of a 67-year-old Caucasian male with malignant melanoma.[1][2] These cells are adherent and exhibit a stellate morphology.[2] Genetically, they are characterized as having wild-type BRAF and NRAS genes.[1]
Q2: What is the expected doubling time for SK-MEL-24 cells?
There is conflicting information regarding the doubling time of SK-MEL-24 cells. Some studies have calculated a relatively long doubling time of approximately 110.8 hours. However, a closely related cell line, SK-MEL-2, has a reported doubling time ranging from 32 to 56 hours. This variability highlights the importance of establishing a baseline growth rate for your specific cell stock in your laboratory.
Q3: What are the recommended culture conditions for SK-MEL-24 cells?
Optimal growth of SK-MEL-24 cells is typically achieved using the following conditions:
| Parameter | Recommendation | Source |
| Base Media | Eagle's Minimum Essential Medium (EMEM) or DMEM:F12 | [2] |
| Serum | 15% Fetal Bovine Serum (FBS) | [2] |
| Supplements | 2 mM L-glutamine | [3] |
| Antibiotics | Penicillin-Streptomycin (optional, but recommended to prevent contamination) | [3] |
| Temperature | 37°C | [2] |
| CO2 Level | 5% | [2] |
| Atmosphere | Humidified | [3] |
Troubleshooting Guide for Slow Growth
Slow growth is a common issue encountered during cell culture. This guide provides a systematic approach to troubleshooting and resolving suboptimal proliferation of your SK-MEL-24 cells.
Q4: My SK-MEL-24 cells are growing much slower than expected. What are the potential causes and how can I fix it?
Several factors can contribute to the slow growth of SK-MEL-24 cells. The following troubleshooting workflow can help you identify and address the root cause.
References
Technical Support Center: SK-MEL-24 Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the culture of SK-MEL-24 human melanoma cells, with a focus on preventing and mitigating cell clumping.
Troubleshooting Guides and FAQs
Q1: My SK-MEL-24 cells are forming large clumps after passaging. What is causing this and how can I prevent it?
A1: Cell clumping in SK-MEL-24 cultures is a common issue that can arise from several factors, primarily related to cell handling and culture conditions. The main causes include:
-
Over-enzymatic digestion: Excessive exposure to trypsin or other dissociation enzymes can damage cell surface proteins, leading to increased cell-to-cell adhesion and clumping.[1]
-
Mechanical stress: Vigorous pipetting or shaking of the flask during cell detachment can cause cells to lyse, releasing DNA which is sticky and promotes cell aggregation.[1] ATCC specifically advises against agitating SK-MEL-24 cells by hitting or shaking the flask while waiting for detachment to avoid clumping.
-
High cell density: Allowing cells to become over-confluent before passaging leads to an accumulation of dead cells and cellular debris, which can contribute to clumping.[1]
-
Presence of calcium and magnesium: Divalent cations like calcium and magnesium can promote cell-cell adhesion.
To prevent clumping, we recommend the following troubleshooting steps:
-
Subculture at optimal confluency: Passage SK-MEL-24 cells when they reach 70-80% confluency. This minimizes the number of dead cells and debris in the culture.
-
Gentle cell handling: During passaging, handle the cells gently. Avoid forceful pipetting and vigorous shaking of the culture vessel.
-
Use a gentler dissociation reagent: Consider replacing Trypsin-EDTA with a non-enzymatic cell dissociation solution or a gentler enzyme preparation like Accutase. These reagents are less harsh on cell surface proteins.
-
Ensure complete dissociation: After adding the dissociation reagent, ensure that the cells are fully detached into a single-cell suspension before proceeding with reseeding. Gentle pipetting up and down can help to break up small clumps.
-
Wash with Ca2+/Mg2+-free PBS: Before adding the dissociation reagent, wash the cell monolayer with a calcium and magnesium-free phosphate-buffered saline (PBS) to remove residual media and divalent cations that can interfere with dissociation and promote clumping.
Q2: What is the recommended seeding density for SK-MEL-24 cells to minimize clumping?
A2: While a specific optimal seeding density to prevent clumping in SK-MEL-24 cells is not extensively documented in peer-reviewed literature, a general guideline is to maintain a sub-confluent culture. For routine passaging, a split ratio of 1:3 to 1:6 is commonly used for melanoma cell lines. A recommended seeding density for SK-MEL-24 is in the range of 2 x 10^4 to 4 x 10^4 cells/cm². Seeding at a lower density can help to reduce the frequency of cell-to-cell contact and subsequent aggregation. However, seeding at too low a density may lead to a lag in cell growth. It is advisable to determine the optimal seeding density for your specific experimental needs empirically. One study on SK-MEL-2 cells, a similar melanoma cell line, suggested a seeding density of 1 x 10^4 cells/cm².[2]
Q3: Can I use an enzyme-free dissociation buffer for passaging SK-MEL-24 cells?
A3: Yes, using an enzyme-free cell dissociation buffer is a highly recommended alternative to trypsin for passaging SK-MEL-24 cells, especially if clumping is a persistent issue. These buffers typically contain chelating agents like EDTA that gently detach cells by binding calcium ions, which are essential for cell-to-cell and cell-to-substrate adhesion, without damaging cell surface proteins. This method can result in a higher viability of single cells and reduced clumping.
Data Presentation
Table 1: Comparison of Common Cell Dissociation Reagents for Adherent Cell Culture
| Feature | Trypsin-EDTA | Accutase | Enzyme-Free Dissociation Buffer |
| Mechanism of Action | Enzymatic digestion of cell surface proteins | Mixture of proteolytic and collagenolytic enzymes | Chelates divalent cations (Ca²⁺, Mg²⁺) |
| Harshness on Cells | Can be harsh, may damage cell surface proteins | Gentler than trypsin | Very gentle, preserves cell surface integrity |
| Incubation Time | Short (typically 2-5 minutes) | Moderate (typically 5-10 minutes) | Variable (5-15 minutes or longer) |
| Neutralization Required | Yes (with serum-containing media or trypsin inhibitor) | No (inactivated by dilution) | No (inactivated by dilution) |
| Effect on Clumping | Can contribute to clumping if overused | Generally reduces clumping compared to trypsin | Effectively minimizes clumping |
| Cell Viability | Can be reduced with over-exposure | Generally high | Generally very high |
Experimental Protocols
Protocol: Passaging SK-MEL-24 Cells Using an Enzyme-Free Dissociation Buffer to Minimize Clumping
Materials:
-
SK-MEL-24 cells at 70-80% confluency
-
Complete growth medium (e.g., EMEM with 15% FBS)
-
Calcium and Magnesium-free PBS
-
Enzyme-Free Cell Dissociation Buffer (e.g., Gibco Cell Dissociation Buffer, enzyme-free, PBS)
-
Sterile serological pipettes
-
Sterile centrifuge tubes
-
Hemocytometer or automated cell counter
-
Trypan blue solution
-
New culture flasks
Procedure:
-
Preparation: Warm the complete growth medium, PBS, and enzyme-free dissociation buffer to 37°C in a water bath.
-
Aspirate Medium: Carefully aspirate the spent culture medium from the flask containing the SK-MEL-24 cell monolayer.
-
Wash Cells: Gently add 5-10 mL of pre-warmed Ca²⁺/Mg²⁺-free PBS to the side of the flask to wash the cell monolayer. Rock the flask gently to ensure the entire surface is washed. Aspirate the PBS.
-
Add Dissociation Buffer: Add 2-3 mL of pre-warmed enzyme-free dissociation buffer to the flask, ensuring the entire cell monolayer is covered.
-
Incubate: Place the flask in a 37°C incubator for 5-15 minutes. Monitor the cells under a microscope every 5 minutes. The cells are ready for detachment when they appear rounded and start to lift off the surface.
-
Cell Detachment: Gently tap the side of the flask to dislodge the cells. Avoid vigorous shaking. If cells are not detaching, you can return the flask to the incubator for a few more minutes.
-
Neutralize and Collect: Add 6-8 mL of pre-warmed complete growth medium to the flask to inactivate the dissociation buffer by dilution. Gently pipette the cell suspension up and down a few times to break up any small cell clumps and create a single-cell suspension.
-
Centrifuge: Transfer the cell suspension to a sterile 15 mL centrifuge tube. Centrifuge at 125 x g for 5-7 minutes to pellet the cells.
-
Resuspend and Count: Carefully aspirate the supernatant. Resuspend the cell pellet in a known volume of fresh, pre-warmed complete growth medium (e.g., 5 mL). Perform a cell count using a hemocytometer and trypan blue to determine cell viability.
-
Re-seed: Seed new culture flasks with the desired number of cells (e.g., 2 x 10⁴ to 4 x 10⁴ cells/cm²) and add the appropriate volume of fresh, pre-warmed complete growth medium.
-
Incubate: Place the newly seeded flasks in a 37°C, 5% CO₂ incubator.
Mandatory Visualization
References
Technical Support Center: Optimizing Antibiotic Concentration for SK-MEL-24
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing antibiotic concentrations for the human melanoma cell line SK-MEL-24.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for G418, Puromycin, and Hygromycin B when selecting for stable SK-MEL-24 cell lines?
A1: The optimal concentration of an antibiotic for selection is highly dependent on the cell line. For SK-MEL-24, a kill curve experiment is essential to determine the minimum concentration that effectively kills non-resistant cells. However, based on common ranges used for mammalian cells, you can use the following as a starting point for your kill curve titration:
-
G418 (Geneticin): 100 - 1000 µg/mL. A common starting point is often around 400 µg/mL.[1][2][3]
-
Puromycin: 0.1 - 10 µg/mL. Many fibroblast and epithelial-like cells are sensitive to concentrations of 0.5-2 µg/mL.[4]
Q2: How long should I expose SK-MEL-24 cells to the selection antibiotic?
A2: Typically, selection takes between 7 to 14 days.[5][8][9] The goal is to identify the lowest antibiotic concentration that kills the majority of non-transfected cells within this timeframe. You should observe significant cell death within the first 3-4 days.[8][9]
Q3: How often should I change the antibiotic-containing medium?
A3: It is recommended to refresh the selective medium every 3-4 days.[2][5][8] This ensures that the antibiotic concentration remains effective, as some antibiotics can degrade over time at 37°C.[10][11]
Q4: Can I use a combination of antibiotics for selection?
A4: Using more than one selection agent is generally not recommended unless you are co-transfecting with multiple plasmids, each carrying a different resistance marker. If you must use two antibiotics, it is crucial to perform a double kill curve to determine the optimal concentrations for both agents used simultaneously, as their combined effect could be more toxic to the cells.
Q5: My SK-MEL-24 cells are growing very slowly after antibiotic selection. What should I do?
A5: Slow growth can be a sign that the antibiotic concentration is too high. Once you have established stable colonies, you can try reducing the antibiotic concentration for routine maintenance of the cell line. For example, a maintenance dose could be 50% of the selection dose. Also, ensure that your parental SK-MEL-24 cell line is healthy and growing robustly before transfection and selection.
Troubleshooting Guides
Issue 1: All cells, including the control (non-transfected), are surviving in the presence of the antibiotic.
| Possible Cause | Troubleshooting Step |
| Inactive Antibiotic | Ensure your antibiotic stock solution is properly prepared and stored. Some antibiotics are sensitive to freeze-thaw cycles and temperature fluctuations.[5][7] Prepare fresh dilutions from a reliable stock. |
| Incorrect Antibiotic Concentration | Your starting concentration may be too low. Perform a new kill curve with a broader and higher range of concentrations. |
| Cell Confluency Too High | High cell density can reduce the effectiveness of the antibiotic.[2] Ensure cells are at a relatively low confluency (e.g., 20-30%) when you begin the selection process. |
| Resistant Parental Cell Line | While unlikely for standard selection antibiotics, it's a remote possibility. Test a different selection antibiotic if problems persist across multiple experiments. |
Issue 2: All cells, including the transfected cells, are dying.
| Possible Cause | Troubleshooting Step |
| Antibiotic Concentration Too High | This is the most common cause. Your kill curve will help identify a concentration that is toxic to non-resistant cells but permissive for resistant ones. |
| Low Transfection Efficiency | If very few cells were successfully transfected, it might appear that all cells are dying. Optimize your transfection protocol to ensure a higher percentage of cells have taken up the resistance gene. |
| Insufficient Recovery Time | Allow cells to recover and express the resistance gene for 24-48 hours after transfection before adding the antibiotic.[2] |
| Poor Cell Health | Ensure the SK-MEL-24 cells are healthy and in the logarithmic growth phase before transfection. Stressed cells are more susceptible to the toxic effects of antibiotics. |
Experimental Protocols
Determining Optimal Antibiotic Concentration using a Kill Curve
This protocol is designed to determine the minimum concentration of an antibiotic required to kill non-transfected SK-MEL-24 cells.
Materials:
-
SK-MEL-24 cells
-
Complete growth medium (e.g., EMEM with 15% FBS)[12]
-
Selection antibiotic (G418, Puromycin, or Hygromycin B)
-
24-well plates
-
Trypsin-EDTA solution
Methodology:
-
Cell Seeding: Seed SK-MEL-24 cells into the wells of a 24-well plate at a low density (e.g., 5 x 104 cells/well) to ensure they are actively dividing. Allow the cells to attach and grow for 24 hours.
-
Antibiotic Dilution Series: Prepare a series of antibiotic concentrations in complete growth medium. It is advisable to test a broad range, including a zero-antibiotic control. (See Table 1 for suggested ranges).
-
Treatment: After 24 hours, aspirate the medium from the cells and replace it with the medium containing the different antibiotic concentrations.
-
Incubation and Observation: Incubate the plate at 37°C in a 5% CO2 atmosphere. Observe the cells daily for signs of cell death (e.g., rounding, detachment, lysis).
-
Medium Change: Replace the antibiotic-containing medium every 3-4 days.[2][5][8]
-
Endpoint Analysis: Continue the experiment for 10-14 days. The optimal concentration is the lowest concentration that results in complete cell death of the non-transfected cells within this timeframe.
Data Presentation:
Table 1: Suggested Antibiotic Concentration Ranges for SK-MEL-24 Kill Curve
| Antibiotic | Suggested Concentration Range for Kill Curve |
| G418 (Geneticin) | 0, 100, 200, 400, 600, 800, 1000 µg/mL |
| Puromycin | 0, 0.1, 0.5, 1, 2.5, 5, 10 µg/mL |
| Hygromycin B | 0, 50, 100, 150, 200, 300, 400, 500 µg/mL |
Table 2: Example Kill Curve Results for SK-MEL-24 (Hypothetical Data)
| Antibiotic | Concentration | Day 3 Viability | Day 7 Viability | Day 10 Viability | Day 14 Viability |
| G418 | 0 µg/mL | 100% | 100% | 100% | 100% |
| 200 µg/mL | 80% | 40% | 10% | 0% | |
| 400 µg/mL | 60% | 10% | 0% | 0% | |
| 800 µg/mL | 30% | 0% | 0% | 0% | |
| Puromycin | 0 µg/mL | 100% | 100% | 100% | 100% |
| 0.5 µg/mL | 70% | 20% | 5% | 0% | |
| 1.0 µg/mL | 40% | 5% | 0% | 0% | |
| 2.5 µg/mL | 10% | 0% | 0% | 0% | |
| Hygromycin B | 0 µg/mL | 100% | 100% | 100% | 100% |
| 100 µg/mL | 85% | 50% | 15% | 0% | |
| 200 µg/mL | 70% | 15% | 0% | 0% | |
| 400 µg/mL | 40% | 0% | 0% | 0% |
Based on this hypothetical data, the recommended selection concentrations would be 400 µg/mL for G418, 1.0 µg/mL for Puromycin, and 200 µg/mL for Hygromycin B.
Visualizations
Caption: Workflow for generating a stable SK-MEL-24 cell line.
Caption: Troubleshooting logic for antibiotic selection.
Caption: Aminoglycoside resistance pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. abo.com.pl [abo.com.pl]
- 3. astralscientific.com.au [astralscientific.com.au]
- 4. stemcell.com [stemcell.com]
- 5. researchgate.net [researchgate.net]
- 6. tools.mirusbio.com [tools.mirusbio.com]
- 7. researchgate.net [researchgate.net]
- 8. Developing a Titration Kill Curve (G418, Hygromycin B and Puromycin) [protocols.io]
- 9. zellbio.eu [zellbio.eu]
- 10. mdpi.com [mdpi.com]
- 11. Stability of β-lactam antibiotics in bacterial growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cancertools.org [cancertools.org]
Technical Support Center: SK-MEL-24 Cell Culture & Mycoplasma Contamination
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing and troubleshooting mycoplasma contamination in SK-MEL-24 cell cultures.
Troubleshooting Guide
Issue: Suspected Mycoplasma Contamination
If you observe changes in your SK-MEL-24 cell cultures, such as reduced proliferation, morphological changes, or decreased transfection efficiency, mycoplasma contamination should be suspected. Follow this guide to diagnose and address the potential contamination.
Step 1: Quarantine and Observe
Immediately isolate the suspected culture(s) to prevent cross-contamination to other cell lines in the laboratory.[1] Place the flask or plate in a designated quarantine incubator or a separate area of your standard incubator. Continue to observe the cells daily for any further changes.
Step 2: Mycoplasma Detection
It is crucial to test for mycoplasma as visual inspection is not a reliable detection method.[2] Several methods are available, each with its own advantages and disadvantages.
Table 1: Comparison of Mycoplasma Detection Methods
| Detection Method | Sensitivity | Specificity | Time to Result | Key Advantages | Key Disadvantages |
| PCR (Polymerase Chain Reaction) | High | High | Few hours | Rapid and sensitive | Can be prone to false positives from DNA contamination |
| Indirect DNA Staining (e.g., DAPI) | High | High | 1-3 days | Easy to interpret as contamination is amplified | More time-consuming than direct methods |
| Direct DNA Staining (e.g., DAPI) | Moderate | Moderate | Rapid | Quick and inexpensive | Can be difficult to interpret |
| ELISA | Moderate | High | Few hours | Rapid | Detects a limited range of mycoplasma species |
| Microbiological Culture | High | High | Up to 4 weeks | "Gold standard", detects all species | Very slow |
Data compiled from multiple sources.[3][4][5][6]
A combination of two distinct testing methods is recommended for reliable diagnosis.
Step 3: Decision and Action
Based on the test results, follow the appropriate course of action as outlined in the decision tree below.
Caption: Troubleshooting decision tree for suspected mycoplasma contamination.
Step 4: Decontamination and Prevention
If contamination is confirmed and you choose to discard the culture, thoroughly decontaminate the biological safety cabinet, incubator, and any shared equipment with a suitable disinfectant like 70% ethanol or a specialized laboratory disinfectant.[4][7] Review your laboratory's aseptic techniques to prevent future occurrences.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of mycoplasma contamination?
Mycoplasma contamination in cell cultures primarily originates from four sources:
-
Cross-contamination from infected cell cultures: This is the most common source, often spreading through aerosols generated during handling.[8]
-
Laboratory personnel: Mycoplasma species found in the human respiratory and urogenital tracts can be introduced through talking, coughing, or sneezing.[5][8]
-
Contaminated reagents: Although less common with modern screening, animal-derived products like serum and trypsin can be a source.[6][8]
-
Original tissue isolate: This is a rare source of contamination.[8]
Caption: Primary sources of mycoplasma contamination in a cell culture lab.
Q2: What are the best practices to prevent mycoplasma contamination in SK-MEL-24 cells?
A multi-faceted approach focusing on strict aseptic technique is the most effective preventative measure.
Caption: A preventative workflow to maintain mycoplasma-free cell cultures.
Q3: How should I handle a new vial of SK-MEL-24 cells to prevent contamination?
Always assume a new cell line is a potential source of contamination until tested.
-
Quarantine: Culture the new cells in a separate incubator or a designated quarantine area away from your main cell stocks.[1]
-
Use Dedicated Reagents: Use a separate bottle of media, serum, and other reagents exclusively for the new cells.
-
Test Promptly: As soon as you have enough cells, perform a mycoplasma test using a reliable method like PCR.
-
Incorporate into Main Stock Only When Clean: Only after confirming a negative result should you move the cells to the general laboratory area and use shared reagents.
Q4: If I must treat a contaminated SK-MEL-24 culture, what are my options?
While discarding the culture is the safest option, valuable and irreplaceable SK-MEL-24 cultures can be treated with antibiotics.
Table 2: Efficacy of Mycoplasma Elimination Antibiotics
| Antibiotic/Treatment | Class | Typical Treatment Duration | Efficacy (Cure Rate) | Notes |
| Plasmocure™ | Combination | 2 weeks | ~91% | Effective against resistant strains.[9] |
| BM-Cyclin | Macrolide/Tetracycline | 3 weeks (alternating) | ~70% | Sequential use of two antibiotics.[10] |
| Plasmocin™ | Macrolide/Quinolone | 2 weeks | ~66% | Combination of two mechanisms of action.[10] |
| Ciprofloxacin | Quinolone | 2 weeks | 66-85% | A commonly used fluoroquinolone.[11] |
| MycoRAZOR™ | Not specified | Not specified | ~55% | |
| Sparfloxacin | Quinolone | 1 week | ~33% | |
| Enrofloxacin | Quinolone | 1 week | ~15% |
Efficacy rates can vary depending on the mycoplasma species and the cell line. Data compiled from multiple sources.[9][11][12]
It is crucial to re-test the cells for mycoplasma after the treatment is complete to ensure its success.
Experimental Protocols
Protocol 1: Mycoplasma Detection by PCR
This protocol provides a general outline for detecting mycoplasma using a commercially available PCR detection kit. Always refer to the manufacturer's specific instructions.
Materials:
-
Cell culture supernatant from SK-MEL-24 cells
-
Mycoplasma PCR detection kit (containing primers, polymerase, dNTPs, and positive control)
-
Nuclease-free water
-
Aerosol-resistant pipette tips
-
Thermal cycler
Method:
-
Collect 1 mL of the SK-MEL-24 culture supernatant from a flask that is 70-80% confluent.
-
Centrifuge the supernatant at 200 x g for 5 minutes to pellet any cells.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Prepare the PCR reaction mix according to the kit's instructions. This typically involves combining the master mix, primers, and a small volume of your culture supernatant.
-
Include a positive control (provided in the kit) and a negative control (nuclease-free water instead of supernatant) in your PCR run.
-
Place the reaction tubes in a thermal cycler and run the PCR program as specified by the manufacturer.
-
Analyze the PCR products by gel electrophoresis. The presence of a band of the correct size in your sample lane indicates mycoplasma contamination.
Protocol 2: Mycoplasma Elimination using an Antibiotic Agent (e.g., Plasmocin™)
This protocol outlines a general procedure for treating mycoplasma contamination. Adhere to the specific concentrations and durations recommended by the antibiotic manufacturer.
Materials:
-
Mycoplasma-contaminated SK-MEL-24 cells
-
Mycoplasma elimination antibiotic (e.g., Plasmocin™)
-
Complete growth medium for SK-MEL-24 (EMEM + 15% FBS)[7]
Method:
-
Culture the contaminated SK-MEL-24 cells as you normally would.
-
Add the mycoplasma elimination antibiotic to the culture medium at the recommended concentration (e.g., 25 µg/mL for Plasmocin™).[1]
-
Incubate the cells for the recommended treatment duration, typically 1-2 weeks.[1]
-
Change the medium with fresh, antibiotic-containing medium every 2-3 days.
-
After the treatment period, culture the cells for at least one week in antibiotic-free medium.
-
Retest the culture for mycoplasma using a reliable detection method (e.g., PCR) to confirm elimination.
-
It is advisable to test the culture again after another 2-4 weeks to ensure no regrowth has occurred.
References
- 1. biocompare.com [biocompare.com]
- 2. Mycoplasma Contamination in Cell Culture | Detection & Removal [capricorn-scientific.com]
- 3. Sensitivity and specificity of five different mycoplasma detection assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of different detection methods for Mycoplasma pneumoniae infection in children with community-acquired pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. journals.asm.org [journals.asm.org]
- 7. atcc.org [atcc.org]
- 8. cancertools.org [cancertools.org]
- 9. Effectiveness of Plasmocure™ in Elimination of Mycoplasma Species from Contaminated Cell Cultures: A Comparative Study versus Other Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. invivogen.com [invivogen.com]
- 11. Comparative antibiotic eradication of mycoplasma infections from continuous cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Elimination of mycoplasma from leukemia-lymphoma cell lines using antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving SK-MEL-24 Viability After Cryopreservation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the post-thaw viability of the SK-MEL-24 human melanoma cell line.
Troubleshooting Guide
This guide addresses common issues encountered during the cryopreservation and thawing of SK-MEL-24 cells.
Problem 1: Low Cell Viability Immediately After Thawing
| Potential Cause | Recommended Solution | Preventative Measure |
| Suboptimal Freezing Rate | While the current batch cannot be salvaged, for future cryopreservation, ensure a controlled cooling rate of -1°C per minute.[1] | Use a controlled-rate freezer or a validated commercial freezing container (e.g., CoolCell®) placed in a -80°C freezer.[2] Avoid manual freezing protocols that lack precise temperature control. |
| Inappropriate Cryoprotectant (CPA) Concentration | If viability is extremely low, it is best to discard the vial and thaw a new one. Ensure the DMSO concentration in the freezing medium is optimal. | Use a final concentration of 5-10% DMSO in the freezing medium.[1] Higher concentrations can be toxic, while lower concentrations may not provide sufficient protection.[3][4] |
| Prolonged Exposure to CPA at Room Temperature | After thawing, immediately dilute the cell suspension in pre-warmed complete growth medium to reduce the toxic effects of DMSO.[5] | Work efficiently when adding cryoprotectant to the cell suspension before freezing. Keep the cell suspension on ice to minimize DMSO toxicity.[6] |
| Slow Thawing Process | Discard the vial if thawing was slow and viability is compromised. | Thaw vials rapidly (approximately 2 minutes) in a 37°C water bath until a small ice crystal remains.[7] |
| Improper Storage Conditions | Cells may not be recoverable. For long-term storage, vials must be kept in the vapor phase of liquid nitrogen (-196°C).[1][8] | Transfer vials to liquid nitrogen storage for long-term banking. Storage at -80°C is suitable only for short periods (up to one week) as it can compromise cell viability over time.[2] |
Problem 2: Poor Cell Attachment and Growth Post-Thawing
| Potential Cause | Recommended Solution | Preventative Measure |
| Cryopreservation-Induced Apoptosis | Allow the cells 24-48 hours to recover and adhere before assessing the culture's success. If a significant number of cells are floating and appear non-viable, it may be necessary to start with a fresh vial. | Freeze healthy, actively dividing cells (70-80% confluency).[9] Sub-optimal cell health at the time of freezing increases susceptibility to apoptosis. |
| Residual DMSO Toxicity | Perform a medium change 24 hours after plating to remove any remaining DMSO and dead cells.[2][10] | After thawing, centrifuge the cell suspension (e.g., 125 x g for 5-7 minutes) to pellet the cells, remove the supernatant containing the cryoprotectant, and resuspend in fresh, pre-warmed medium before plating.[7] |
| Incorrect Culture Medium pH | Ensure the complete growth medium is equilibrated in the incubator for at least 15 minutes before adding the thawed cells to allow the pH to stabilize between 7.0 and 7.6.[7] | Always pre-incubate the culture medium before use. |
| Over-trypsinization Before Freezing | If cells are slow to attach and appear damaged, monitor the culture closely and provide fresh medium. It may take longer for the culture to establish. | Use a gentle dissociation reagent and minimize the exposure time during harvesting for cryopreservation. For SK-MEL cell lines, prolonged trypsinization can negatively affect viability. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal freezing medium for SK-MEL-24 cells?
A standard and effective freezing medium consists of complete growth medium (e.g., EMEM or DMEM:F12), supplemented with 15% Fetal Bovine Serum (FBS) and 5-10% dimethyl sulfoxide (DMSO).[1][7] Commercial cryopreservation media, such as Freeze Medium CM-1, are also effective for melanoma cell lines.[8]
Q2: What is the ideal cell density for cryopreserving SK-MEL-24?
A cell density of 1 x 10^6 to 2 x 10^6 cells/mL per cryovial is generally recommended.[2][5] This density ensures a sufficient number of viable cells upon thawing to establish a new culture.
Q3: How should I assess the viability of my SK-MEL-24 cells after thawing?
Post-thaw viability can be assessed using a dye exclusion assay, such as Trypan Blue, or by flow cytometry using a viability stain like Propidium Iodide (PI).[8] A viability of over 90% is considered excellent for cryopreserved cells.[8]
Q4: Can I refreeze SK-MEL-24 cells that have been previously thawed and cultured?
Yes, you can refreeze SK-MEL-24 cells. However, it is crucial to ensure the cells are in a healthy, logarithmic growth phase and have been passaged a minimal number of times since thawing. Each freeze-thaw cycle can increase stress on the cells and potentially reduce viability.
Q5: My cells look fine immediately after thawing but fail to proliferate. What could be the reason?
This phenomenon is known as delayed-onset cell death, which can be a consequence of apoptosis initiated during the cryopreservation process.[11] Even if the cell membrane is intact immediately after thawing (excluding dyes like trypan blue), the cells may have already committed to a programmed cell death pathway. To mitigate this, ensure optimal cell health before freezing and handle the cells gently during the thawing and plating process.
Quantitative Data Summary
The following tables provide representative data on post-thaw viability for melanoma cell lines under different cryopreservation conditions. While specific data for SK-MEL-24 is limited in the literature, these data from other human melanoma cell lines can serve as a valuable reference.
Table 1: Effect of DMSO Concentration on Post-Thaw Viability of Human Hematopoietic Progenitor Cells (hHPCs) at 24 hours
| Cryopreservation Medium | DMSO Concentration | Mean Viability (%) |
| Culture Media | 5% | 20.8% |
| Culture Media | 10% | 41.7% |
| Unisol™ | 5% | 60.1% |
| Unisol™ | 10% | 62.9% |
| Data adapted from a study on hHPCs to illustrate the impact of cryopreservation media and DMSO concentration.[12] |
Table 2: Comparison of Cooling Rates on Post-Thaw Viability of Umbilical Cord Blood Mononucleated Cells
| Cooling Method | Mean Viability (%) |
| Slow-cooling | 75.5% |
| Rapid-cooling | 91.9% |
| Data adapted from a study on human umbilical cord blood mononucleated cells.[13] |
Experimental Protocols
Protocol 1: Cryopreservation of SK-MEL-24 Cells
-
Cell Preparation:
-
Culture SK-MEL-24 cells in complete growth medium (e.g., EMEM with 15% FBS) until they reach 70-80% confluency.
-
Harvest the cells by trypsinization, neutralize the trypsin with complete medium, and transfer the cell suspension to a conical tube.
-
-
Cell Counting and Centrifugation:
-
Perform a cell count and viability assessment using the Trypan Blue exclusion method. Viability should be above 95%.
-
Centrifuge the cell suspension at 125 x g for 5-7 minutes.
-
-
Resuspension in Freezing Medium:
-
Prepare the cryopreservation medium (e.g., 85% EMEM, 15% FBS, and 10% DMSO) and chill it on ice.
-
Aspirate the supernatant and resuspend the cell pellet in the chilled cryopreservation medium to a final concentration of 1-2 x 10^6 cells/mL.
-
-
Aliquoting and Freezing:
-
Aliquot 1 mL of the cell suspension into sterile cryovials.
-
Place the cryovials in a controlled-rate freezing container.
-
Transfer the container to a -80°C freezer for 24 hours to achieve a cooling rate of approximately -1°C/minute.
-
-
Long-Term Storage:
-
After 24 hours, transfer the cryovials to the vapor phase of a liquid nitrogen freezer for long-term storage.
-
Protocol 2: Thawing of Cryopreserved SK-MEL-24 Cells
-
Preparation:
-
Pre-warm complete growth medium in a 37°C water bath.
-
Add 9 mL of the pre-warmed medium to a sterile 15 mL conical tube.
-
-
Rapid Thawing:
-
Remove a cryovial from the liquid nitrogen freezer.
-
Immediately place the vial in the 37°C water bath, agitating gently until only a small ice crystal is left (approximately 2 minutes).
-
-
Dilution and Centrifugation:
-
Wipe the vial with 70% ethanol before opening.
-
Transfer the contents of the vial to the conical tube containing 9 mL of pre-warmed medium.
-
Centrifuge the cell suspension at 125 x g for 5-7 minutes.
-
-
Plating:
-
Aspirate the supernatant and gently resuspend the cell pellet in an appropriate volume of fresh, pre-warmed complete growth medium.
-
Transfer the cell suspension to a culture flask and place it in a 37°C, 5% CO2 incubator.
-
-
Post-Thaw Care:
-
Change the medium after 24 hours to remove residual DMSO and any non-adherent, non-viable cells.
-
Protocol 3: Cell Viability Assessment using Trypan Blue Exclusion Assay
-
Sample Preparation:
-
Prepare a single-cell suspension of your thawed SK-MEL-24 cells.
-
-
Staining:
-
Counting:
-
Load 10 µL of the mixture into a hemocytometer.
-
Using a light microscope, count the number of viable (clear cytoplasm) and non-viable (blue cytoplasm) cells in the four large corner squares.
-
-
Calculation:
-
Calculate the percentage of viable cells using the following formula: % Viability = (Number of viable cells / Total number of cells) x 100
-
Signaling Pathways and Experimental Workflows
Cryopreservation-Induced Apoptosis Signaling Pathways
Cryopreservation can induce cellular stress, leading to apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events include the generation of reactive oxygen species (ROS), activation of caspase cascades (initiator caspases -8 and -9, and executioner caspases -3 and -7), and endoplasmic reticulum (ER) stress.[14][15]
Experimental Workflow: From Cryopreservation to Viability Assessment
This workflow outlines the key stages for successfully cryopreserving, thawing, and assessing the viability of SK-MEL-24 cells.
References
- 1. Assessment of the tumourigenic and metastatic properties of SK-MEL28 melanoma cells surviving electrochemotherapy with bleomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ebiohippo.com [ebiohippo.com]
- 3. SK-MEL-28 Cells [cytion.com]
- 4. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. Rate of Freeze Impacts the Survival and Immune Responses Post Cryoablation of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Freezing Medium Containing 5% DMSO Enhances the Cell Viability and Recovery Rate After Cryopreservation of Regulatory T Cell Products ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How Do Cooling Rates Affect Cryopreservation? - Inside Biobanking [thermofisher.com]
- 11. biocompare.com [biocompare.com]
- 12. A comparison of cryopreservation methods: Slow-cooling vs. rapid-cooling based on cell viability, oxidative stress, apoptosis, and CD34+ enumeration of human umbilical cord blood mononucleated cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A375 Cell Line - A Guide on Melanoma Research [cytion.com]
- 14. Development of a novel methodology for cryopreservation of melanoma cells applied to CSF470 therapeutic vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: SK-MEL-24 Experimental Variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing variability in experimental replicates using the SK-MEL-24 human melanoma cell line.
Frequently Asked Questions (FAQs)
Q1: What are the basic characteristics of the SK-MEL-24 cell line?
The SK-MEL-24 cell line was established from a metastatic lymph node of a 67-year-old Caucasian male with malignant melanoma.[1] These cells exhibit a stellate morphology and are adherent.[2][3] Genetically, they are characterized as wild-type for both BRAF and N-Ras, which is a critical consideration in melanoma research, particularly in studies involving MAPK pathway inhibitors.[1][3]
Q2: What are the recommended culture conditions for SK-MEL-24?
SK-MEL-24 cells are typically cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 15% Fetal Bovine Serum (FBS).[3] The recommended incubation conditions are 37°C in a humidified atmosphere with 5% CO2.[3]
Q3: What is the typical doubling time for SK-MEL-24 cells?
The reported doubling time for SK-MEL-24 can vary. One source indicates a calculated doubling time of approximately 180.6 hours. It is important to note that this is a relatively long doubling time, and it can be influenced by various factors such as passage number, seeding density, and specific culture conditions. Researchers should determine the doubling time empirically in their own laboratory setting.
Q4: How does passage number affect SK-MEL-24 experiments?
Continuous passaging of cell lines can lead to significant changes in their phenotype and genotype.[4] High passage numbers can alter morphology, growth rates, and responses to experimental treatments, leading to increased variability and issues with reproducibility.[4] It is crucial to use cells within a consistent and low passage number range for a set of experiments.
Q5: What are common sources of contamination in SK-MEL-24 cultures and how can they be avoided?
Common contaminants in cell culture include bacteria, yeast, molds, and mycoplasma. Strict aseptic technique is the primary defense against contamination. This includes working in a certified biological safety cabinet, sterilizing all equipment and reagents, and regularly cleaning the incubator and work surfaces. If you suspect contamination, it is best to discard the culture and start a new one from a frozen, authenticated stock.
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells in Plate-Based Assays
High variability between replicate wells is a common issue that can obscure a true experimental result. The coefficient of variation (CV) is a measure of this variability, and for cell-based assays, an intra-assay CV of less than 15-20% is generally considered acceptable.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | - Ensure a homogenous single-cell suspension before and during plating by gently pipetting up and down. - Use calibrated pipettes and consistent pipetting technique. - Allow the plate to sit at room temperature for 15-20 minutes before placing it in the incubator to allow for even cell settling. |
| Edge Effects | - The outer wells of a 96-well plate are prone to increased evaporation, leading to changes in media concentration and temperature. - To mitigate this, avoid using the outer wells for experimental samples. Instead, fill them with sterile water or media to maintain humidity across the plate.[5][6][7][8] |
| Inconsistent Treatment Application | - Ensure that compounds or treatments are added to each well at the same volume and in the same manner. - Mix the plate gently after adding treatments to ensure even distribution. |
| Incubator Fluctuations | - Minimize opening and closing the incubator door to maintain a stable temperature and CO2 environment. - Ensure the incubator is properly calibrated and that there are no significant temperature gradients. |
Issue 2: Inconsistent Results in Western Blotting
Variability in Western blot results can manifest as differences in band intensity between technical replicates.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Uneven Protein Loading | - Accurately quantify protein concentration in each sample using a reliable method (e.g., BCA assay). - Use a loading control (e.g., GAPDH, β-actin) to normalize for differences in protein loading. |
| Inconsistent Transfer | - Ensure the gel and membrane are in close contact with no air bubbles. - Optimize transfer time and voltage for your specific protein of interest and gel percentage. |
| Antibody Variability | - Use high-quality antibodies from a reputable source. - Optimize primary and secondary antibody concentrations and incubation times. - Aliquot antibodies to avoid repeated freeze-thaw cycles. |
| Washing Steps | - Perform consistent and thorough washing steps to reduce background noise and non-specific binding. |
Issue 3: Poor Cell Health and Attachment
SK-MEL-24 are adherent cells, and issues with attachment or overall cell health can impact experimental outcomes.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Incorrect Media or Serum | - Confirm that you are using the recommended EMEM with 15% FBS.[3] - Serum quality can vary between lots; it is advisable to test new lots of FBS before use in critical experiments. |
| Over-trypsinization | - Excessive exposure to trypsin can damage cell surface proteins and affect attachment. - Monitor cells closely during trypsinization and neutralize with complete media as soon as they detach. ATCC recommends observing cells under a microscope until the cell layer is dispersed, which usually takes 5 to 15 minutes. |
| Low Viability After Thawing | - Thaw cells rapidly in a 37°C water bath and immediately transfer them to pre-warmed media. - Centrifuge the cells to remove cryoprotectant (e.g., DMSO) before plating. - Start with a higher seeding density after thawing to promote recovery. |
| Contamination | - Visually inspect cultures daily for any signs of contamination (e.g., cloudy media, pH changes, visible microorganisms). - If mycoplasma contamination is suspected, use a PCR-based detection kit. |
Experimental Protocols & Data Tables
SK-MEL-24 Seeding Density Recommendations
The optimal seeding density for SK-MEL-24 cells will vary depending on the specific application, plate format, and duration of the experiment. The following table provides general guidelines. It is highly recommended to perform a preliminary experiment to determine the optimal seeding density for your specific experimental conditions.
| Culture Vessel | Surface Area (cm²) | Assay Type | Recommended Seeding Density (cells/cm²) | Approx. Cells per Well/Dish |
| 96-well plate | 0.32 | Cytotoxicity (24-72h) | 31,250 | 10,000 |
| 24-well plate | 1.9 | Proliferation (24-72h) | 2,600 - 5,200 | 5,000 - 10,000 |
| 24-well plate | 1.9 | Migration/Invasion (24h) | 52,600 | 100,000 |
| 6-well plate | 9.6 | General Culture/Protein Extraction | 3,125 - 6,250 | 30,000 - 60,000 |
| 10 cm dish | 55 | Stock Expansion | 5,400 - 10,900 | 300,000 - 600,000 |
Note: These are starting recommendations. Optimal densities may vary.
Protocol: Thawing and Subculturing SK-MEL-24 Cells
Thawing Protocol:
-
Rapidly thaw the cryovial in a 37°C water bath until a small amount of ice remains.
-
Wipe the outside of the vial with 70% ethanol.
-
In a biological safety cabinet, transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium (EMEM + 15% FBS).
-
Centrifuge at approximately 125 x g for 5-7 minutes.
-
Aspirate the supernatant and gently resuspend the cell pellet in fresh complete growth medium.
-
Transfer the cell suspension to an appropriately sized culture flask.
-
Incubate at 37°C and 5% CO2.
Subculturing Protocol:
-
When cells reach 80-90% confluency, aspirate the culture medium.
-
Briefly rinse the cell layer with a sterile, calcium- and magnesium-free phosphate-buffered saline (PBS).
-
Add 2.0 to 3.0 mL of 0.25% (w/v) Trypsin- 0.53 mM EDTA solution to the flask and incubate at 37°C.
-
Observe the cells under a microscope until the cell layer is dispersed (typically 5-15 minutes). Avoid prolonged incubation.
-
Add complete growth medium to inactivate the trypsin.
-
Gently pipette the cell suspension to create a single-cell suspension.
-
Transfer the desired amount of cell suspension to new culture vessels containing pre-warmed complete growth medium.
-
Incubate at 37°C and 5% CO2.
Visualizations
Key Signaling Pathways in BRAF Wild-Type Melanoma
Since SK-MEL-24 cells are BRAF and N-Ras wild-type, other signaling pathways can drive their proliferation and survival. The diagram below illustrates a simplified overview of the MAPK and PI3K/Akt pathways, which are often implicated in melanoma.
Simplified MAPK and PI3K/Akt signaling pathways in BRAF wild-type melanoma.
Experimental Workflow for a Cell-Based Assay
This workflow outlines the critical steps in a typical cell-based assay, highlighting points where variability can be introduced.
A generalized workflow for a typical cell-based experiment.
Logical Troubleshooting Flowchart
This flowchart provides a logical sequence for troubleshooting inconsistent experimental results.
References
- 1. mskcc.org [mskcc.org]
- 2. ATCC SK-MEL-24; Malignant Melanoma; Human (Homo sapiens), Quantity: Each | Fisher Scientific [fishersci.com]
- 3. cancertools.org [cancertools.org]
- 4. bitesizebio.com [bitesizebio.com]
- 5. usascientific.com [usascientific.com]
- 6. biospherix.com [biospherix.com]
- 7. researchgate.net [researchgate.net]
- 8. New cell culture plate eliminates 'edge effect' during extended incubation [cleanroomtechnology.com]
Validation & Comparative
Validating the Inhibitory Effect of MEL24 on Mdm2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of MEL24, an inhibitor of the Mdm2 E3 ligase, with other prominent Mdm2 inhibitors. The information presented is supported by experimental data to aid in the selection of appropriate compounds for research and drug development in the context of p53-Mdm2 pathway modulation.
Introduction to Mdm2 Inhibition
The tumor suppressor protein p53 plays a crucial role in preventing cancer development by inducing cell cycle arrest or apoptosis in response to cellular stress. Murine double minute 2 (Mdm2) is a primary negative regulator of p53. Mdm2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation, thereby controlling its cellular levels and activity. In many cancers with wild-type p53, Mdm2 is overexpressed, leading to the functional inactivation of p53 and promoting tumor growth. Therefore, inhibiting the Mdm2-p53 interaction or the E3 ligase activity of Mdm2 presents a promising therapeutic strategy to reactivate p53.
Mdm2 inhibitors can be broadly categorized based on their mechanism of action:
-
p53-Mdm2 Interaction Inhibitors: These small molecules bind to the p53-binding pocket of Mdm2, preventing its interaction with p53. This leads to p53 stabilization, accumulation, and subsequent activation of its downstream targets.
-
Mdm2 E3 Ligase Inhibitors: These compounds directly inhibit the enzymatic activity of Mdm2, preventing the ubiquitination and subsequent degradation of its substrates, including p53 and Mdm2 itself.
This guide focuses on this compound, an Mdm2 E3 ligase inhibitor, and compares its performance with well-characterized p53-Mdm2 interaction inhibitors.
Comparative Performance of Mdm2 Inhibitors
The following tables summarize the available quantitative data for this compound and other selected Mdm2 inhibitors. It is important to note that a direct comparison of potency can be challenging due to variations in experimental assays, cell lines, and conditions across different studies.
| Inhibitor | Mechanism of Action | Target | Reported Potency (EC50/IC50) | Cell Line | Assay |
| This compound | Mdm2 E3 Ligase Inhibitor | Mdm2-MdmX complex | EC50: 3.0 µg/mL (9.2 µM)[1] | 293T | Cell-based auto-ubiquitination assay[1] |
| Nutlin-3a | p53-Mdm2 Interaction Inhibitor | Mdm2 | IC50: ~90 nM[2] | - | Biochemical assay[2] |
| AM-8553 | p53-Mdm2 Interaction Inhibitor | Mdm2 | IC50: ~1.1 nM[2] | - | Biochemical assay[2] |
| Milademetan (RAIN-32) | p53-Mdm2 Interaction Inhibitor | Mdm2 | IC50: 20-40 nM[3] | ECLC5-GLx, LUAD12c | Cell growth inhibition[3] |
Table 1: Biochemical and Cellular Potency of Mdm2 Inhibitors. This table highlights the different mechanisms and reported potencies of various Mdm2 inhibitors. The lack of standardized testing conditions across different studies should be considered when comparing these values.
| Inhibitor | Effect on p53 Pathway | Cellular Outcomes |
| This compound | Increases levels of Mdm2, p53, and MdmX; activates p53.[4] | Reduces cell survival and increases sensitivity to DNA damaging agents in a p53-dependent manner.[4] |
| Nutlin-3a | Stabilizes p53, leading to upregulation of p21.[2] | Induces cell cycle arrest and apoptosis in cells with wild-type p53.[5] |
| AM-8553 | Activates the p53 pathway.[2] | Induces p53-dependent cellular responses.[6] |
| Milademetan (RAIN-32) | Activates p53 tumor-suppressor activity.[7] | Shows anti-tumor activity in MDM2-amplified tumors.[7] |
Table 2: Cellular Effects of Mdm2 Inhibitors. This table summarizes the downstream consequences of Mdm2 inhibition by the respective compounds in cancer cells.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Mdm2-p53 signaling pathway and inhibitor intervention points.
Caption: Workflow for a cell-based Mdm2 auto-ubiquitination assay.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cell-Based Mdm2 Auto-Ubiquitination Assay
This assay is used to identify inhibitors of Mdm2's E3 ligase activity by measuring the stability of an Mdm2-luciferase fusion protein.
Materials:
-
293T cells stably expressing Mdm2-luciferase
-
384-well white, clear-bottom tissue culture plates
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (e.g., this compound) and controls (e.g., DMSO, MG132)
-
Luminescence buffer (e.g., Bright-Glo™ Luciferase Assay System)
-
Luminometer (e.g., Victor3 Plate Reader)
Procedure:
-
Seed 293T-Mdm2-luciferase cells into 384-well plates at a density of 5,000-10,000 cells per well and incubate overnight.
-
Treat the cells with a serial dilution of the test compounds (e.g., this compound) for a specified period (e.g., 2-6 hours). Include a vehicle control (DMSO) and a positive control (proteasome inhibitor, MG132).
-
After incubation, add an equal volume of luminescence buffer to each well.
-
Incubate the plates at room temperature for 5-10 minutes to ensure complete cell lysis.
-
Measure the luminescence signal using a plate reader.
-
Normalize the luminescence readings of compound-treated wells to the vehicle control wells.
-
Plot the normalized luminescence against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.[1]
Western Blot Analysis for p53 and Mdm2 Stabilization
This method is used to qualitatively and quantitatively assess the protein levels of p53 and Mdm2 following treatment with an Mdm2 inhibitor.
Materials:
-
Cancer cell lines (e.g., HCT116, U2OS)
-
Cell culture medium and plates
-
Test compounds (e.g., this compound, Nutlin-3a)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against p53, Mdm2, and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the desired concentrations of Mdm2 inhibitors for the indicated times.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clear the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines
-
96-well tissue culture plates
-
Cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the Mdm2 inhibitors for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot cell viability against the logarithm of the compound concentration to determine the IC50 value.
Conclusion
This compound represents a distinct class of Mdm2 inhibitors that function by targeting the E3 ligase activity of the Mdm2-MdmX complex.[8] This mechanism differs from that of more extensively studied inhibitors like Nutlin-3a, AM-8553, and milademetan, which act by disrupting the p53-Mdm2 protein-protein interaction.[2][7][9] The available data indicates that this compound effectively stabilizes p53 and induces p53-dependent cellular responses.[4]
For researchers, the choice of an Mdm2 inhibitor will depend on the specific research question. If the goal is to specifically interrogate the role of Mdm2's E3 ligase activity, this compound is a suitable tool. In contrast, if the primary objective is to reactivate p53 by disrupting its interaction with Mdm2, inhibitors like Nutlin-3a or the more potent AM-8553 and milademetan may be more appropriate.
Further head-to-head comparative studies under standardized conditions are necessary to definitively assess the relative potency and efficacy of these different classes of Mdm2 inhibitors. Such studies will be crucial for advancing our understanding of the p53-Mdm2 pathway and for the development of novel cancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Combination therapy with MDM2 and MEK inhibitors is effective in patient-derived models of lung adenocarcinoma with concurrent oncogenic drivers and MDM2 amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibition of MDM2 via Nutlin-3A: A Potential Therapeutic Approach for Pleural Mesotheliomas with MDM2-Induced Inactivation of Wild-Type P53 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The MDM2 Inhibitor Navtemadlin Arrests Mouse Melanoma Growth In Vivo and Potentiates Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MDM2 Inhibitor Milademetan in Advanced Liposarcoma, Solid Tumors, or Lymphomas - The ASCO Post [ascopost.com]
- 8. Discovery of Mdm2-MdmX E3 Ligase Inhibitors Using a Cell-Based Ubiquitination Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to MDM2 Inhibitors: MEL24 in Focus
For Researchers, Scientists, and Drug Development Professionals
The tumor suppressor protein p53 plays a pivotal role in preventing cancer development by inducing cell cycle arrest, senescence, or apoptosis in response to cellular stress. The E3 ubiquitin ligase Mdm2 is a critical negative regulator of p53, targeting it for proteasomal degradation. Inhibition of the Mdm2-p53 interaction has therefore emerged as a promising therapeutic strategy in oncology. This guide provides a comparative overview of MEL24, a novel Mdm2 inhibitor, and other well-established Mdm2 antagonists, including Nutlin-3a, RG7388 (Idasanutlin), and AMG-232 (KRT-232).
Differentiating Mechanisms of Action
A key distinction between this compound and other Mdm2 inhibitors lies in their mechanism of action. While most Mdm2 inhibitors, such as Nutlin-3a, RG7388, and AMG-232, function by competitively blocking the binding of p53 to Mdm2, this compound acts as an Mdm2 E3 ligase inhibitor .[1] This means this compound directly inhibits the enzymatic activity of Mdm2, preventing the ubiquitination and subsequent degradation of p53. This unique mechanism suggests that this compound may have a different spectrum of activity and could potentially overcome resistance mechanisms associated with inhibitors that solely target the p53-binding pocket of Mdm2.
Efficacy Overview
Direct comparative studies of this compound against other Mdm2 inhibitors in the same experimental settings are not extensively available in the public domain. The following table summarizes the available efficacy data for each compound from various studies. It is important to note that these values were determined under different experimental conditions and should be interpreted with caution.
| Compound | Target | Mechanism of Action | IC50 / ED50 / Ki | Cell Line(s) / Assay |
| This compound | Mdm2 E3 Ligase | Inhibits Mdm2's ubiquitin ligase activity | ED50: 9.2 µM[2] | 293T cells (cell-based ubiquitination assay) |
| Nutlin-3a | Mdm2-p53 Interaction | Blocks the binding of p53 to Mdm2 | IC50: ~90 nM[3] | Biochemical and cellular assays |
| RG7388 (Idasanutlin) | Mdm2-p53 Interaction | Blocks the binding of p53 to Mdm2 | IC50: ~30 nM[4][5][6] | Various cancer cell lines |
| AMG-232 (KRT-232) | Mdm2-p53 Interaction | Blocks the binding of p53 to Mdm2 | IC50: 0.6 nM[7] | Biochemical HTRF-based assay |
Signaling Pathway and Experimental Workflow
To understand the context of Mdm2 inhibition and how its efficacy is evaluated, the following diagrams illustrate the p53-Mdm2 signaling pathway and a typical experimental workflow for assessing Mdm2 inhibitors.
Caption: The p53-Mdm2 signaling pathway and points of intervention by Mdm2 inhibitors.
Caption: A general experimental workflow for evaluating the efficacy of Mdm2 inhibitors.
Detailed Experimental Protocols
Mdm2-p53 Binding Assay (Fluorescence Polarization)
This assay quantitatively measures the disruption of the Mdm2-p53 interaction by an inhibitor.
Materials:
-
Recombinant human Mdm2 protein
-
Fluorescently labeled p53-derived peptide (e.g., TAMRA-p53)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.01% Tween-20)
-
Mdm2 inhibitor (e.g., this compound, Nutlin-3a)
-
384-well black, low-volume microplates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Prepare a serial dilution of the Mdm2 inhibitor in the assay buffer.
-
In each well of the microplate, add the Mdm2 inhibitor at various concentrations.
-
Add a fixed concentration of Mdm2 protein to each well.
-
Add a fixed concentration of the fluorescently labeled p53 peptide to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using the plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the controls (no inhibitor and no Mdm2).
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of Mdm2 inhibitors on cell proliferation and viability.[8][9]
Materials:
-
Cancer cell line with wild-type p53 (e.g., HCT116, SJSA-1)
-
Complete cell culture medium
-
Mdm2 inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the Mdm2 inhibitor for a specific duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group compared to the vehicle-treated control.
-
Determine the IC50 value of the inhibitor.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay detects and quantifies apoptosis induced by Mdm2 inhibitors.[10][11][12]
Materials:
-
Cancer cell line
-
Mdm2 inhibitor
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Treat the cells with the Mdm2 inhibitor at the desired concentrations for a specified time.
-
Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells immediately using a flow cytometer.
-
Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Conclusion
This compound represents a distinct class of Mdm2 inhibitors by targeting its E3 ligase activity, offering a potentially complementary or alternative therapeutic strategy to the more common Mdm2-p53 interaction blockers. While direct comparative efficacy data is currently limited, the provided protocols for key cellular and biochemical assays will enable researchers to conduct their own head-to-head comparisons. Further investigation into the efficacy of this compound, both as a monotherapy and in combination with other agents, is warranted to fully elucidate its therapeutic potential in cancer treatment.
References
- 1. Discovery of Mdm2-MdmX E3 Ligase Inhibitors Using a Cell-Based Ubiquitination Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. Inhibition of MDM2 via Nutlin-3A: A Potential Therapeutic Approach for Pleural Mesotheliomas with MDM2-Induced Inactivation of Wild-Type P53 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MDM2 antagonists as a novel treatment option for acute myeloid leukemia: perspectives on the therapeutic potential of idasanutlin (RG7388) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MDM2 antagonists as a novel treatment option for acute myeloid leukemia: perspectives on the therapeutic potential of idasanutlin (RG7388) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] MDM2 antagonists as a novel treatment option for acute myeloid leukemia: perspectives on the therapeutic potential of idasanutlin (RG7388) | Semantic Scholar [semanticscholar.org]
- 7. Potent effect of the MDM2 inhibitor AMG232 on suppression of glioblastoma stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
A Comparative Guide to p53 Activation: MEL24 vs. Nutlin-3a
For researchers, scientists, and drug development professionals engaged in the study of the p53 tumor suppressor pathway, the selection of precise and effective molecular tools is critical. This guide provides an objective comparison of two prominent small molecules, MEL24 and Nutlin-3a, utilized to activate the p53 pathway. By presenting a detailed analysis of their mechanisms, supporting experimental data, and comprehensive protocols, this document aims to facilitate informed decision-making in experimental design and therapeutic development.
Introduction
The tumor suppressor protein p53 plays a pivotal role in maintaining genomic integrity by orchestrating cellular responses to various stress signals, including DNA damage and oncogenic signaling. In many cancers where p53 remains wild-type, its function is often abrogated by its principal negative regulator, the E3 ubiquitin ligase MDM2. MDM2 targets p53 for proteasomal degradation, thereby preventing its tumor-suppressive activities. Consequently, the inhibition of the p53-MDM2 interaction has emerged as a promising therapeutic strategy.
Nutlin-3a , a cis-imidazoline analog, is a well-characterized MDM2 antagonist that competitively binds to the p53-binding pocket of MDM2, preventing the degradation of p53.[1][2] This leads to the stabilization and activation of p53, resulting in downstream effects such as cell cycle arrest and apoptosis.[3][4]
This compound is identified as an inhibitor of the MDM2 E3 ligase activity.[5][6] By inhibiting the enzymatic function of the MDM2-MDMX complex, this compound prevents the ubiquitination and subsequent degradation of p53 and other MDM2 substrates, leading to their accumulation and the activation of p53-dependent pathways.[6][7]
Mechanism of Action
Both this compound and Nutlin-3a function to increase p53 levels and activity, but they achieve this through distinct mechanisms targeting MDM2.
-
Nutlin-3a: Acts as a direct competitive inhibitor of the p53-MDM2 protein-protein interaction. It occupies the same binding pocket on MDM2 that p53 would normally bind to.[8][9]
-
This compound: Functions as an inhibitor of the E3 ubiquitin ligase activity of the MDM2/MDMX heterodimer.[6][7] This prevents the tagging of p53 with ubiquitin, thereby sparing it from proteasomal degradation.
Quantitative Performance Comparison
The following tables summarize the quantitative data available for this compound and Nutlin-3a, providing a basis for comparing their efficacy in p53 activation and cellular effects.
| Compound | Target | Assay | Cell Line | EC50 / ED50 | Reference |
| This compound | MDM2 E3 Ligase | Cell-based auto-ubiquitination | 293T | 9.2 µM | [5] |
| Nutlin-3a | p53-MDM2 Interaction | In vitro displacement | - | IC50 = 90 nM | [2] |
| Nutlin-3a | Cell Growth Inhibition | Time- and dose-dependent | U-2 OS | Effective at 2-10 µM | [1] |
| Compound | Experiment | Cell Line | Concentration | Observed Effect | Reference |
| This compound | Protein Level Analysis | HCT116 | 15 µM (6h) | Increased levels of Mdm2, p53, and MdmX | [5] |
| Nutlin-3a | Cell Cycle Analysis | DoHH2 and MCA | 2 µM (24h) | ~80-85% decrease in S-phase fraction | [3] |
| Nutlin-3a | Apoptosis Assay | DoHH2, MCA, EJ | 10 µM (24h) | ~58-80% increase in Annexin V binding | [3] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key experiments commonly used to assess the efficacy of p53 activators like this compound and Nutlin-3a.
Western Blot Analysis for p53 and Target Protein Induction
This protocol is used to detect the stabilization of p53 and the increased expression of its downstream targets, such as p21 and MDM2.
-
Cell Culture and Treatment:
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 15-30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.[10]
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p53, p21, MDM2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.[10][11]
-
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound or Nutlin-3a for 48-72 hours.[10]
-
-
MTT Incubation:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization and Measurement:
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.[10]
-
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
-
Cell Treatment and Harvesting:
-
Treat cells with the desired compounds as described above.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
-
Staining:
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered to be in early apoptosis.[3]
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the distribution of cells in different phases of the cell cycle.
-
Cell Preparation:
-
Treat and harvest cells as for the apoptosis assay.
-
-
Fixation and Staining:
-
Fix the cells in cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in a solution containing propidium iodide and RNase A.
-
Incubate for 30 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.[3]
-
Summary and Conclusion
Both this compound and Nutlin-3a are valuable tools for the activation of the p53 pathway, each with a distinct mechanism of action. Nutlin-3a, a potent and well-characterized inhibitor of the p53-MDM2 interaction, has been extensively used in preclinical studies.[1][2][3] this compound represents a different class of MDM2 inhibitor, targeting its E3 ligase activity, and has been shown to effectively stabilize p53 and its related proteins.[5][6]
The choice between this compound and Nutlin-3a may depend on the specific research question and the cellular context. For instance, in systems where the MDM2-MDMX heterodimer plays a crucial role, an E3 ligase inhibitor like this compound might offer a different pharmacological profile compared to a direct p53-MDM2 binding inhibitor.
The provided experimental protocols offer a standardized framework for the comparative evaluation of these and other p53-activating compounds. Rigorous and consistent experimental design is paramount to understanding the nuanced activities of these molecules and their potential as therapeutic agents.
References
- 1. academic.oup.com [academic.oup.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Comparative Guide to MEL24 and Other MDM2 Inhibitors: A Cross-Reactivity and Selectivity Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the MEL24 inhibitor with other alternatives targeting the MDM2-p53 pathway. We delve into their mechanisms of action, cross-reactivity profiles, and provide supporting experimental data and detailed protocols to aid in your research and development endeavors.
Introduction to MDM2 Inhibition
The E3 ubiquitin ligase MDM2 is a critical negative regulator of the p53 tumor suppressor. In many cancers, MDM2 is overexpressed, leading to the degradation of p53 and allowing for uncontrolled cell proliferation. Inhibiting MDM2 function to restore p53 activity is a promising therapeutic strategy. Inhibitors of the MDM2-p53 pathway can be broadly categorized into two main classes based on their mechanism of action:
-
MDM2-p53 Interaction Inhibitors: These small molecules, such as the well-characterized Nutlin-3a, bind to the p53-binding pocket on MDM2, preventing the protein-protein interaction and thereby stabilizing p53.[1]
-
MDM2 E3 Ligase Activity Inhibitors: This class of inhibitors, which includes this compound, directly targets the catalytic E3 ligase function of MDM2, preventing the ubiquitination and subsequent degradation of p53.[2][3]
This guide will focus on comparing this compound, an MDM2 E3 ligase inhibitor, with other alternatives, highlighting their differential effects and selectivity.
Mechanism of Action: this compound vs. Alternatives
This compound and its close analog MEL23 are cell-permeable compounds that have been identified as inhibitors of the MDM2 E3 ligase activity.[2] Their mechanism of action is distinct from that of MDM2-p53 interaction inhibitors like Nutlin-3a.
-
This compound: Directly inhibits the catalytic E3 ligase activity of the MDM2/MDMX complex. This prevents the transfer of ubiquitin to p53, leading to p53 accumulation and activation.[2] this compound has been shown to reduce cell survival and increase sensitivity to DNA damaging agents in a p53-dependent manner.[4]
-
Nutlin-3a: Occupies the p53-binding pocket of MDM2, sterically hindering the binding of p53. This leads to the stabilization and activation of p53 without directly affecting the E3 ligase activity of MDM2.[1]
The different mechanisms of action are a key factor in their potential therapeutic applications and cross-reactivity profiles.
Signaling Pathway and Experimental Workflow
The MDM2-p53 signaling pathway is a critical axis in cellular stress response. The following diagrams illustrate this pathway and a general workflow for evaluating MDM2 inhibitors.
Caption: MDM2-p53 signaling pathway and points of intervention by this compound and Nutlin-3a.
Caption: General experimental workflow for comparing MDM2 inhibitors.
Cross-Reactivity and Selectivity Data
A critical aspect of drug development is understanding the selectivity of a compound. While MEL23 and this compound have been shown to be specific for MDM2, comprehensive cross-reactivity data against a broad panel of other E3 ligases is not extensively published.[2] In contrast, inhibitors like Nutlin-3a have been more thoroughly characterized, though off-target effects can still occur.[5]
The following table summarizes the known activities and specificities.
| Inhibitor | Primary Target | Mechanism of Action | Known Selectivity/Cross-Reactivity |
| This compound | MDM2/MDMX E3 Ligase | Inhibits catalytic E3 ligase activity | Preferentially inhibits the Mdm2-MdmX complex over Mdm2 alone; reported to be Mdm2-specific, but extensive profiling data is limited.[2] |
| Nutlin-3a | MDM2 | Disrupts MDM2-p53 protein-protein interaction | Highly selective for the p53-binding pocket of MDM2; some off-target binding to anti-apoptotic Bcl-2 family proteins has been reported.[1][5] |
| HLI Series | MDM2 E3 Ligase | Inhibits E3 ligase activity | Shown to have non-specific effects at higher concentrations.[2] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of efficacy and selectivity data.
Protocol 1: In Vitro MDM2 Ubiquitination Assay
This assay biochemically assesses the ability of an inhibitor to block the E3 ligase activity of MDM2.
Materials:
-
Purified recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5b), and MDM2.[6]
-
Purified recombinant p53 (substrate) and biotinylated-ubiquitin.[6]
-
ATP solution.
-
Assay buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/ml BSA).
-
Test inhibitors (this compound and alternatives) at various concentrations.
-
Streptavidin-coated plates and detection reagents (e.g., for AlphaLISA).[6]
Procedure:
-
Prepare a reaction mixture containing E1, E2, biotinylated-ubiquitin, and ATP in the assay buffer.
-
Add the test inhibitor at the desired concentration to the reaction mixture.
-
Initiate the reaction by adding MDM2 and p53.
-
Incubate the reaction at 37°C for a defined period (e.g., 60-120 minutes).
-
Stop the reaction and detect the level of p53 ubiquitination using a suitable method, such as AlphaLISA, by adding acceptor beads and streptavidin-donor beads.[6]
-
Measure the signal, which is proportional to the extent of p53 ubiquitination.
-
Calculate the IC50 values for each inhibitor.
Protocol 2: Cell-Based p53 Stabilization Assay (Western Blot)
This assay determines the ability of an inhibitor to increase the intracellular levels of p53 in cancer cells.
Materials:
-
Cancer cell line with wild-type p53 (e.g., HCT116, U2OS).
-
Cell culture medium and supplements.
-
Test inhibitors (this compound and alternatives).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and Western blot apparatus.
-
Primary antibodies against p53 and a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of the test inhibitors or vehicle control for a specified time (e.g., 8-24 hours).
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary anti-p53 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the p53 band intensity relative to the loading control to determine the extent of p53 stabilization.[7][8]
Conclusion
This compound represents a distinct class of MDM2 inhibitors that directly target the E3 ligase activity of the MDM2/MDMX complex. This mechanism of action provides a valuable alternative to MDM2-p53 interaction inhibitors like Nutlin-3a. While initial studies indicate the specificity of this compound for MDM2, further comprehensive cross-reactivity and selectivity profiling against a broader range of E3 ligases and other potential off-targets is necessary to fully understand its therapeutic potential and potential side effects. The experimental protocols provided in this guide offer a framework for researchers to conduct comparative studies and further elucidate the pharmacological profiles of this compound and other MDM2 inhibitors.
References
- 1. In silico off-target profiling for enhanced drug safety assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Mdm2-MdmX E3 Ligase Inhibitors Using a Cell-Based Ubiquitination Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening for E3-Ubiquitin ligase inhibitors: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. benchchem.com [benchchem.com]
- 8. resources.novusbio.com [resources.novusbio.com]
Independent Verification of MEL24's Anti-Tumor Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-tumor activity of MEL24, an Mdm2 E3 ligase inhibitor, with other alternative Mdm2 inhibitors. The information is supported by available experimental data to facilitate a comprehensive evaluation of its therapeutic potential.
Mechanism of Action: Targeting the Mdm2-p53 Axis
This compound is a small molecule inhibitor that targets the E3 ubiquitin ligase activity of Murine Double Minute 2 (Mdm2).[1][2][3] Mdm2 is a critical negative regulator of the p53 tumor suppressor protein. In many cancers, Mdm2 is overexpressed, leading to the ubiquitination and subsequent proteasomal degradation of p53. This inactivation of p53 allows cancer cells to evade apoptosis and continue to proliferate.
By inhibiting the E3 ligase activity of Mdm2, this compound prevents the degradation of p53.[3] This leads to the accumulation of p53 in the nucleus, where it can act as a transcription factor to induce the expression of genes involved in cell cycle arrest and apoptosis, ultimately leading to tumor cell death.[3] this compound has been shown to induce cell death in a p53-dependent manner.[1][3]
Comparative Performance of this compound
Currently, direct head-to-head comparative studies of this compound with other Mdm2 inhibitors across a wide range of cancer cell lines are limited in the public domain. However, existing data allows for an initial comparison based on their mechanism and potency in specific assays.
Table 1: Comparison of this compound with other Mdm2 Inhibitors
| Compound | Mechanism of Action | Potency (EC50/IC50) | Cell Lines Tested (Public Data) | Reference |
| This compound | Mdm2 E3 Ligase Inhibitor | 9.2 µM (EC50, Mdm2 auto-ubiquitination) | 293T, HCT116, RKO, MEF, U2OS | [1][2] |
| Nutlin-3a | Mdm2-p53 Interaction Inhibitor | ~90 nM (IC50, p53-Mdm2 binding) | Various, including sarcoma and breast cancer cell lines | [4][5][6] |
| Milademetan | Mdm2-p53 Interaction Inhibitor | 0.5 - 1.8 nM (IC50, Merkel cell carcinoma lines) | Merkel cell carcinoma, gastric adenocarcinoma, lung adenocarcinoma | [6] |
| Idasanutlin | Mdm2-p53 Interaction Inhibitor | 6 nM (IC50) | Acute myeloid leukemia cell lines | [7] |
Note: The provided potency values are from different assays and cell lines, and therefore not directly comparable. They serve to illustrate the general potency range of each compound.
Experimental Protocols
Detailed experimental protocols are crucial for the independent verification of anti-tumor activity. Below are methodologies for key experiments cited in the evaluation of this compound.
Cell Viability Assay (MTT Assay)
This assay is used to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., HCT116, U2OS)
-
This compound
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Western Blot Analysis
This technique is used to detect and quantify the levels of specific proteins, such as p53 and Mdm2, following treatment with this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-Mdm2, anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound at the desired concentrations and time points. After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein levels.
Visualizations
Mdm2-p53 Signaling Pathway
Caption: Mdm2-p53 signaling pathway and the point of intervention by this compound.
Experimental Workflow for this compound Evaluation
Caption: General experimental workflow for evaluating the anti-tumor activity of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of Mdm2-MdmX E3 Ligase Inhibitors Using a Cell-Based Ubiquitination Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of MDM2 via Nutlin-3A: A Potential Therapeutic Approach for Pleural Mesotheliomas with MDM2-Induced Inactivation of Wild-Type P53 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MDM2 Antagonist Nutlin-3a Reverses Mitoxantrone Resistance by Inhibiting Breast Cancer Resistance Protein Mediated Drug Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Effects of Mdm2 Inhibitors on Cellular Viability of Breast Cancer Cell Lines HP100, MCF7 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of MEL24 and MEL23: Mdm2-MdmX E3 Ligase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of MEL24 and MEL23, two structurally related small molecule inhibitors of the Mdm2-MdmX E3 ubiquitin ligase complex. Discovered through a high-throughput cell-based screening assay, these compounds represent a promising class of anti-tumor agents that function by stabilizing the p53 tumor suppressor protein. This document summarizes their performance based on available experimental data, outlines detailed experimental protocols, and visualizes the key signaling pathways and experimental workflows.
Performance and Efficacy: A Head-to-Head Comparison
MEL23 and this compound were identified as potent inhibitors of the Mdm2-MdmX E3 ligase complex, which is a key negative regulator of the p53 tumor suppressor. By inhibiting this complex, MEL23 and this compound prevent the ubiquitination and subsequent proteasomal degradation of p53, leading to its accumulation and the activation of downstream pro-apoptotic and cell cycle arrest pathways.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data for MEL23 and this compound based on a foundational study by Herman et al. (2011).
| Parameter | MEL23 | This compound | Reference Cell Line/Assay |
| EC50 | 2.7 µg/mL (7.5 µM) | 3.0 µg/mL (9.2 µM) | Mdm2(wt)-luciferase cell-based assay |
| Mdm2-MdmX Inhibition | 70.6% inhibition at 100 µM | Data not available | In vitro ubiquitination assay |
| Mdm2-Mdm2 Inhibition | 17.6% inhibition at 100 µM | Data not available | In vitro ubiquitination assay |
| Effect on p53 Half-life | Increased from ~1 hour to >6 hours | Not explicitly quantified, but shown to stabilize p53 | RKO cells |
| Effect on Mdm2 Half-life | Increased from ~1 hour to ~2 hours | Not explicitly quantified, but shown to stabilize Mdm2 | RKO cells |
Mechanism of Action: The Mdm2-p53 Signaling Pathway
MEL23 and this compound exert their effects by intervening in the critical Mdm2-p53 signaling pathway. Under normal cellular conditions, Mdm2, in complex with its homolog MdmX, acts as an E3 ubiquitin ligase, targeting p53 for ubiquitination and degradation. This keeps p53 levels low. In the presence of cellular stress, such as DNA damage, this interaction is disrupted, allowing p53 to accumulate and initiate a transcriptional program leading to cell cycle arrest, senescence, or apoptosis. MEL23 and this compound mimic this stress-induced stabilization of p53 by directly inhibiting the E3 ligase activity of the Mdm2-MdmX complex.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of MEL23 and this compound.
1. Cell-Based Mdm2 Auto-Ubiquitination Assay (High-Throughput Screen)
This assay was used for the initial discovery of MEL23 and this compound and relies on the principle that Mdm2 auto-ubiquitinates, leading to its own degradation. Inhibition of Mdm2's E3 ligase activity stabilizes it.
-
Cell Line: 293T cells stably expressing an Mdm2-luciferase fusion protein.
-
Procedure:
-
Seed cells in 384-well plates and incubate overnight.
-
Add MEL23, this compound, or control compounds at desired concentrations.
-
Incubate for 2-4 hours at 37°C.
-
Lyse the cells using a luciferase assay buffer.
-
Measure luminescence using a plate reader. An increase in luminescence indicates stabilization of the Mdm2-luciferase protein and thus, inhibition of Mdm2 E3 ligase activity.
-
2. In Vitro Mdm2-MdmX Ubiquitination Assay
This biochemical assay directly measures the E3 ligase activity of the purified Mdm2-MdmX complex.
-
Reagents:
-
Purified E1 activating enzyme
-
Purified E2 conjugating enzyme (UbcH5c)
-
³²P-labeled ubiquitin
-
Purified Flag-Mdm2 and HA-MdmX proteins
-
ATP-containing reaction buffer
-
-
Procedure:
-
Assemble the reaction mixture containing E1, E2, ³²P-labeled ubiquitin, Mdm2-MdmX complex, and ATP buffer.
-
Add MEL23, this compound, or DMSO control at various concentrations.
-
Incubate the reaction at 37°C for 30-60 minutes.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the ubiquitinated protein bands by autoradiography. A decrease in the intensity of the high molecular weight smear of ubiquitinated proteins indicates inhibition.
-
3. Western Blot Analysis for Protein Stabilization
This technique is used to assess the levels of Mdm2, p53, and other relevant proteins in cells following treatment with the inhibitors.
-
Cell Lines: RKO, HCT116, or other p53 wild-type cell lines.
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with MEL23, this compound, or control (e.g., DMSO, MG132) for the desired time (e.g., 6 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against p53, Mdm2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
4. Cell Viability Assay
This assay determines the effect of MEL23 and this compound on the survival of cancer cells.
-
Cell Lines: RKO (p53 wild-type) and RKO-E6 (p53-deficient) cells are a good pair for assessing p53-dependent effects.
-
Procedure:
-
Seed cells in 96-well plates.
-
Treat with a serial dilution of MEL23, this compound, or vehicle control.
-
Incubate for 48-72 hours.
-
Add a viability reagent such as MTT or resazurin (alamarBlue) and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Conclusion
MEL23 and this compound are potent and specific inhibitors of the Mdm2-MdmX E3 ligase complex. Both compounds effectively stabilize p53 and Mdm2, leading to p53-dependent cell death in cancer cells. The available data suggests that MEL23 may have a slightly higher potency in cell-based assays and a more pronounced preferential inhibition of the Mdm2-MdmX hetero-complex compared to the Mdm2 homo-complex. Further studies are warranted to fully elucidate the comparative therapeutic potential of these two promising anti-cancer compounds.
References
SK-MEL-24 Cell Line: A Comparative Guide for Melanoma Research
For researchers, scientists, and drug development professionals, the selection of an appropriate cell line is a critical first step in designing meaningful experiments. This guide provides a comprehensive comparison of the SK-MEL-24 human melanoma cell line with two other commonly used melanoma cell lines, A375 and SK-MEL-28, offering insights into their respective performance based on available experimental data.
The SK-MEL-24 cell line, established from a metastatic lymph node of a 67-year-old Caucasian male, is characterized by its wild-type BRAF, NRAS, and TP53 status.[1] This genetic profile makes it a valuable model for studying melanoma subtypes that do not harbor the common BRAF V600E mutation. In contrast, both A375 and SK-MEL-28 cell lines possess the BRAF V600E mutation. Functionally, SK-MEL-24 is often described as a less aggressive and more adaptive cell line compared to its counterparts, providing a unique model for investigating mechanisms of drug resistance and tumor progression.[1]
Performance Comparison: Proliferation, Migration, and Apoptosis
To facilitate a direct comparison, the following tables summarize quantitative data from studies evaluating key cellular behaviors. It is important to note that direct comparative data for all three cell lines under identical experimental conditions is limited. The presented data is compiled from various sources to provide a relative performance overview.
Table 1: Comparative Proliferation and Invasion Data
| Cell Line | Doubling Time (approx.) | Relative Invasion/Migration Potential | Reference |
| SK-MEL-24 | Data not consistently reported | Less invasive than SK-MEL-28 | [1] |
| A375 | ~24-30 hours | High | [2] |
| SK-MEL-28 | ~27-72 hours | Moderate | [2][3] |
Table 2: Apoptosis Profile
| Cell Line | Basal Apoptosis | Response to Apoptotic Stimuli | Reference |
| SK-MEL-24 | Low | Responsive to various compounds | [1] |
| A375 | Low | More resistant to serum-starvation induced apoptosis than SK-MEL-28 | [2] |
| SK-MEL-28 | Low | Sensitive to various apoptotic inducers | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in experimental design.
Cell Proliferation Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat cells with the desired compounds and incubate for the specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Cell Migration Assay (Wound Healing/Scratch Assay)
This method is used to measure collective cell migration in vitro.
-
Cell Seeding: Seed cells in a 6-well plate and grow to form a confluent monolayer.
-
Scratch Formation: Create a "scratch" or a cell-free gap in the monolayer using a sterile pipette tip.
-
Washing: Wash the wells with PBS to remove detached cells and debris.
-
Incubation: Add fresh culture medium (with or without treatment compounds) and incubate.
-
Image Acquisition: Capture images of the scratch at different time points (e.g., 0, 12, 24 hours) using a microscope.
-
Data Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with apoptosis-inducing agents for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Signaling Pathways
Understanding the underlying signaling pathways is crucial for interpreting experimental results. Below are diagrams of key signaling pathways relevant to melanoma, with a focus on the status in SK-MEL-24 cells.
Figure 1: Simplified MAPK signaling pathway in SK-MEL-24 cells with wild-type BRAF and NRAS.
Figure 2: The PTEN signaling pathway. In SK-MEL-28, PTEN is expressed, contributing to the regulation of the PI3K/AKT pathway. The PTEN status of SK-MEL-24 is not definitively established in the reviewed literature.
Conclusion
SK-MEL-24 serves as a valuable in vitro model for melanoma research, particularly for studies focusing on tumors without BRAF or NRAS mutations. Its less aggressive phenotype compared to A375 and SK-MEL-28 offers a distinct platform for investigating the nuances of melanoma progression, drug resistance, and the efficacy of novel therapeutic strategies targeting alternative signaling pathways. Researchers should carefully consider the genetic background and phenotypic characteristics of these cell lines when selecting the most appropriate model for their specific research questions.
References
A Researcher's Guide to Authenticating the SK-MEL-24 Cell Line
For researchers, scientists, and drug development professionals, ensuring the identity and purity of cell lines is a cornerstone of reproducible and reliable research. This guide provides a comparative overview of key methods for authenticating the human melanoma cell line, SK-MEL-24, complete with experimental data and detailed protocols.
The SK-MEL-24 cell line, established from a metastatic lymph node of a 67-year-old Caucasian male with malignant melanoma, is a valuable tool in cancer research.[1][2] However, like all cell lines, its identity can be compromised through misidentification, cross-contamination, or genetic drift over time. This guide outlines the gold-standard techniques and complementary methods to confirm the authenticity of your SK-MEL-24 cultures.
Comparison of Authentication Methods
A multi-faceted approach is recommended for robust cell line authentication. The following table summarizes the primary methods, their principles, and the expected outcomes for the SK-MEL-24 cell line.
| Authentication Method | Principle | Key Performance Metrics for SK-MEL-24 | Turnaround Time | Cost |
| Short Tandem Repeat (STR) Profiling | Analysis of the number of repeats at specific polymorphic short tandem repeat loci in the genome to generate a unique DNA fingerprint. | The STR profile must match the reference profile for SK-MEL-24. (See Table 2 for the reference profile). | 1-2 weeks | Moderate |
| Mycoplasma Detection | Detection of mycoplasma contamination, a common and often undetected issue in cell culture that can alter cellular phenotype and experimental results. | Negative result for mycoplasma species. | 1-3 days (PCR) to 4 weeks (culture) | Low to Moderate |
| Karyotyping | Analysis of the number and structure of chromosomes. | While a specific, universally accepted karyotype for SK-MEL-24 is not consistently published, it is expected to be a human male karyotype with potential aneuploidy and chromosomal aberrations characteristic of melanoma. | 2-4 weeks | High |
| Isoenzyme Analysis | Separation and analysis of different forms of enzymes that are characteristic of a particular species. | The isoenzyme pattern should be consistent with human origin. Specific isoenzyme data for SK-MEL-24 is available from some commercial sources.[2] | 1-2 weeks | Moderate |
| Biomarker Expression Analysis | Detection of specific proteins or genes that are characteristic of melanoma and potentially the SK-MEL-24 cell line. | Expression of melanoma-associated markers such as Melan-A/MART-1, and wild-type BRAF and NRAS as reported for this cell line.[1][3] | 1-7 days | Moderate to High |
Gold Standard: Short Tandem Repeat (STR) Profiling
STR profiling is the most widely accepted method for authenticating human cell lines. It provides a unique genetic fingerprint that can be compared to a reference database.
SK-MEL-24 Reference STR Profile
The following table details the consensus STR profile for SK-MEL-24, compiled from the American Type Culture Collection (ATCC) and the Cellosaurus database. Your experimental results should closely match these allele patterns.
| Locus | Alleles |
| Amelogenin | X, Y |
| CSF1PO | 11 |
| D13S317 | 12, 13 |
| D16S539 | 9, 12 |
| D5S818 | 9, 13 |
| D7S820 | 9, 12 |
| TH01 | 6, 9 |
| TPOX | 11 |
| vWA | 15 |
| D3S1358 | 15 |
| D21S11 | 29, 31.2 |
| D18S51 | 16 |
| Penta E | 11, 12 |
| Penta D | 9 |
| D8S1179 | 14, 15 |
| FGA | 22, 23 |
| D19S433 | 13, 14 |
| D2S1338 | 23 |
Source: ATCC, Cellosaurus[4]
Experimental Protocol: STR Profiling
-
DNA Extraction: Isolate genomic DNA from a confluent culture of SK-MEL-24 cells using a commercially available DNA extraction kit.
-
PCR Amplification: Amplify the STR loci using a multiplex PCR kit that includes primers for the standard STR markers.
-
Capillary Electrophoresis: Separate the fluorescently labeled PCR products by size using capillary electrophoresis.
-
Data Analysis: Analyze the resulting electropherogram to determine the alleles present at each STR locus.
-
Profile Comparison: Compare the generated STR profile with the reference profile for SK-MEL-24. A match of ≥80% indicates that the cell line is related to the reference, while a match of 100% confirms its identity.
Essential Quality Control: Mycoplasma Detection
Mycoplasma contamination is a pervasive problem in cell culture that can significantly impact experimental outcomes. Regular testing is crucial.
Comparison of Mycoplasma Detection Methods
| Method | Principle | Advantages | Disadvantages |
| PCR-Based Assays | Amplification of mycoplasma-specific DNA sequences. | High sensitivity, rapid results (hours to days). | Can detect DNA from non-viable organisms, potential for false positives. |
| DNA Staining (e.g., Hoechst) | Staining of DNA with a fluorescent dye that binds to the DNA of mycoplasma, appearing as extracellular fluorescent particles. | Rapid and inexpensive. | Lower sensitivity than PCR, requires a fluorescence microscope. |
| Microbiological Culture | Culturing the cell supernatant on specialized agar to grow mycoplasma colonies. | Considered the "gold standard" for detecting viable mycoplasma. | Slow (up to 4 weeks), some fastidious species may not grow. |
Experimental Protocol: PCR-Based Mycoplasma Detection
-
Sample Preparation: Collect the supernatant from a sub-confluent SK-MEL-24 culture.
-
DNA Extraction: Isolate DNA from the supernatant using a method optimized for mycoplasma detection.
-
PCR Amplification: Perform PCR using primers specific for conserved regions of mycoplasma ribosomal RNA (rRNA) genes.
-
Gel Electrophoresis: Analyze the PCR products on an agarose gel. The presence of a band of the expected size indicates mycoplasma contamination.
Complementary Authentication Methods
While STR profiling and mycoplasma testing are essential, other methods can provide additional layers of verification.
Karyotyping
Karyotyping provides a snapshot of the chromosomal constitution of the cell line. For SK-MEL-24, a human male karyotype is expected, though with abnormalities typical of cancer cells. While a standardized karyotype is not consistently available, significant deviations from a human karyotype would indicate a cross-contamination with a non-human cell line.
Isoenzyme Analysis
This method distinguishes species based on the electrophoretic mobility of different isoenzymes. It is a reliable method to confirm the human origin of the SK-MEL-24 cell line. The reported isoenzyme profile for SK-MEL-24 includes AK-1, 1; ES-D, 1; G6PD, B; GLO-I, 1-2; Me-2, 2; PGM1, 1; and PGM3, 2.[2]
Biomarker Expression
Analyzing the expression of specific melanoma-associated biomarkers can provide further confidence in the cell line's identity. SK-MEL-24 is reported to express wild-type BRAF and NRAS.[1][3] Immunohistochemistry or western blotting can be used to confirm the presence of melanoma markers such as Melan-A (MART-1).
Visualizing the Workflow and Logic
To aid in understanding the authentication process, the following diagrams illustrate the recommended workflow and the decision-making process based on STR profiling results.
References
A Comparative Transcriptomic and Phenotypic Analysis of SK-MEL-24 and Other Melanoma Cell Lines
A Detailed Guide for Researchers in Oncology and Drug Development
This guide provides a comprehensive comparison of the SK-MEL-24 melanoma cell line with three other widely used melanoma cell lines: A375, MeWo, and SK-MEL-28. By examining their gene expression profiles, mutational landscapes, and key signaling pathway activities, this document aims to assist researchers in selecting the most appropriate cell line models for their specific experimental needs in melanoma research and therapeutic development.
Introduction to the Cell Lines
Melanoma, the most aggressive form of skin cancer, is characterized by significant molecular heterogeneity. In vitro studies using established cell lines are fundamental to understanding the complex biology of this disease and for the preclinical evaluation of novel therapies. The choice of cell line is critical, as each possesses a unique genetic and phenotypic profile that can influence experimental outcomes.
-
SK-MEL-24: Established from a metastatic lymph node of a 67-year-old male with malignant melanoma. It is known to be less aggressive and more adaptive compared to other melanoma cell lines like SK-MEL-28 or A375.
-
A375: Derived from a 54-year-old female with malignant melanoma. It is a widely used model known for its aggressive and invasive phenotype.
-
MeWo: Established from a lymph node metastasis of a patient with malignant melanoma.
-
SK-MEL-28: Derived from a metastatic site in a 51-year-old male. This cell line is often used as a model for a more proliferative, less invasive melanoma subtype.
Comparative Analysis of Gene Expression and Mutational Status
The genetic and transcriptomic landscapes of these four cell lines reveal key differences that underlie their distinct phenotypes. The following tables summarize their mutational status in key melanoma-associated genes and the expression levels of selected genes involved in proliferation, invasion, and the recently described MITF/AXL phenotypic switch. Gene expression data is presented as log2(TPM+1) values obtained from the Cancer Cell Line Encyclopedia (CCLE) for standardized comparison.
Table 1: Mutational Status of Key Melanoma-Associated Genes
| Gene | SK-MEL-24 | A375 | MeWo | SK-MEL-28 |
| BRAF | Wild-Type | V600E Mutant | Wild-Type | V600E Mutant |
| NRAS | Wild-Type | Wild-Type | Q61R Mutant | Wild-Type |
| TP53 | Wild-Type | Wild-Type | Wild-Type | Wild-Type |
Table 2: Comparative Gene Expression of Selected Markers (log2(TPM+1) from CCLE)
| Gene | Function | SK-MEL-24 | A375 | MeWo | SK-MEL-28 |
| MITF | Melanocyte development, Proliferation | 4.85 | 0.41 | 6.23 | 8.12 |
| AXL | Invasion, Drug Resistance | 5.91 | 9.15 | 3.21 | 3.45 |
| MLANA (MART-1) | Melanocyte Differentiation | 8.12 | 0.14 | 9.25 | 10.34 |
| CDH1 (E-cadherin) | Cell Adhesion (Epithelial) | 0.58 | 0.10 | 3.45 | 4.21 |
| CDH2 (N-cadherin) | Cell Adhesion (Mesenchymal) | 7.89 | 9.54 | 6.78 | 5.99 |
| MMP2 | Matrix Metalloproteinase, Invasion | 4.32 | 6.98 | 3.11 | 2.87 |
| KI67 | Proliferation Marker | 8.21 | 8.95 | 7.98 | 8.54 |
Key Signaling Pathways: MAPK/ERK and PI3K/AKT
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) and the Phosphoinositide 3-Kinase (PI3K)/AKT pathways are two critical signaling cascades that are frequently dysregulated in melanoma, driving tumor growth, survival, and drug resistance.
The MAPK/ERK pathway is constitutively activated in melanoma cell lines harboring BRAF or NRAS mutations. In A375 and SK-MEL-28, the BRAF V600E mutation leads to constant signaling through this pathway. MeWo cells, with their NRAS Q61R mutation, also exhibit constitutive MAPK activation. SK-MEL-24, being wild-type for both BRAF and NRAS, is expected to have lower basal activation of this pathway, likely relying on other mechanisms for growth signaling.
The PI3K/AKT pathway is another crucial survival pathway in melanoma. Its activation status can be influenced by various factors, including receptor tyrosine kinase signaling and loss of the tumor suppressor PTEN. The basal activation levels of this pathway can vary among these cell lines and contribute to their different sensitivities to targeted therapies.
A Tale of Two Melanomas: A Comparative Guide to SK-MEL-24 and A375 in Drug Response Studies
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate cell line is a critical first step in preclinical cancer research, profoundly influencing the translational relevance of experimental findings. In the landscape of melanoma research, the SK-MEL-24 and A375 cell lines represent two distinct and widely utilized models. This guide provides an objective comparison of their origins, genetic landscapes, and, most importantly, their differential responses to therapeutic agents, supported by experimental data.
At a Glance: Key Distinctions
| Feature | SK-MEL-24 | A375 |
| Origin | Metastatic lymph node from a 67-year-old male.[1][2] | Primary solid tumor from a 54-year-old female.[3][4][5] |
| BRAF Status | Wild-type.[1][2] | V600E mutant.[5][6] |
| NRAS Status | Wild-type.[1] | Not specified, but BRAF mutation is the key driver. |
| TP53 Status | Wild-type.[7] | Not specified in the provided results. |
| Morphology | Stellate.[2] | Epithelial-like.[3][8] |
| Growth Rate | Considered less aggressive.[7] | High proliferation rate (doubling time ~20 hours).[3][5] |
| Tumorigenicity | Tumorigenic, forms malignant melanoma.[2] | Highly tumorigenic, forms aggressive amelanotic melanomas.[3][5] |
| Therapeutic Model | Inherent/primary resistance to BRAF inhibitors.[7] | Sensitivity to BRAF and MEK inhibitors.[5][6] |
Drug Response Profiles: A Quantitative Comparison
The differential genetic backgrounds of SK-MEL-24 and A375 manifest in their varied sensitivity to a range of anti-cancer agents. The following table summarizes key drug response data from published studies.
| Drug Class | Drug | Cell Line | IC50 | Reference |
| BRAF Inhibitor | Vemurafenib | A375 | 0.45 µM | [9] |
| Vemurafenib | SK-MEL-2 (BRAF WT) | 1.7 µM | [9] | |
| Dabrafenib | A375 | 5 nM | [10] | |
| Chemotherapy | Cisplatin | A375 | Lower than SK-Mel-28 | [11] |
| Paclitaxel | A375 | Lower than SK-Mel-28 | [11] | |
| Carboplatin | A375 | Lower than SK-Mel-28 | [11] | |
| Other | Thymoquinone | A375 | Dose-dependent cytotoxicity | [12] |
Signaling Pathways: The BRAF V600E Axis
The primary driver of the differential drug response between these two cell lines is the status of the BRAF gene within the Mitogen-Activated Protein Kinase (MAPK/ERK) signaling pathway. This pathway is crucial for regulating cell growth, proliferation, and survival.
Caption: MAPK/ERK pathway in A375 (left) and SK-MEL-24 (right) cells.
In A375 cells, the BRAF V600E mutation leads to a constitutively active BRAF protein, which continuously signals downstream through MEK and ERK, driving uncontrolled cell proliferation. This makes A375 cells highly dependent on this pathway and, consequently, sensitive to inhibitors targeting BRAF (e.g., vemurafenib, dabrafenib) and MEK.[5][6][13] In contrast, SK-MEL-24 cells possess wild-type BRAF and are not subject to this constitutive activation.[1][2] Their proliferation is driven by upstream signals (e.g., growth factors), and they are inherently resistant to BRAF inhibitors.[7]
Experimental Methodologies
The following sections detail standardized protocols for the culture and drug response assessment of SK-MEL-24 and A375 cells, based on common practices cited in the literature.
Cell Culture and Maintenance
-
Cell Lines: SK-MEL-24 (ATCC® HTB-71™) and A375 (ATCC® CRL-1619™).
-
Growth Medium:
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.[2]
-
Subculture:
-
Aspirate and discard the culture medium.
-
Briefly rinse the cell layer with a 0.25% (w/v) Trypsin-0.53 mM EDTA solution.
-
Add 2.0 to 3.0 mL of Trypsin-EDTA solution to the flask and observe under an inverted microscope until the cell layer is dispersed (typically 5-15 minutes).
-
Add complete growth medium to inactivate trypsin and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and dispense into new culture vessels at a recommended split ratio of 1:3 to 1:8.[5]
-
Drug Response (Cell Viability) Assay
A typical workflow for assessing the cytotoxic effects of therapeutic compounds on SK-MEL-24 and A375 cells is outlined below.
References
- 1. mskcc.org [mskcc.org]
- 2. cancertools.org [cancertools.org]
- 3. A375 Cell Line - A Guide on Melanoma Research [cytion.com]
- 4. biocompare.com [biocompare.com]
- 5. A375 Cell Line - Creative Biogene [creative-biogene.com]
- 6. A375 Cells [cytion.com]
- 7. mdpi.com [mdpi.com]
- 8. A375 Human Melanoma Reporter Gene Cell Lines - Imanis Life Sciences [imanislife.com]
- 9. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]
- 10. researchgate.net [researchgate.net]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Response of Skin-Derived and Metastatic Human Malignant Melanoma Cell Lines to Thymoquinone and Thymoquinone-Loaded Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Current Development Status of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validating Experimental Results: A Comparative Guide to SK-MEL-24 and Primary Melanoma Cells
For researchers, scientists, and drug development professionals, the selection of an appropriate cell model is a critical first step in validating experimental findings. This guide provides a comprehensive comparison of the widely used SK-MEL-24 melanoma cell line and primary melanoma cells, offering insights into their respective characteristics and experimental utility.
The SK-MEL-24 cell line, established from a metastatic lymph node of a 67-year-old Caucasian male, is a cornerstone in melanoma research.[1] In contrast, primary melanoma cells, isolated directly from patient tumors, represent a more direct, albeit heterogeneous, model of the disease. This guide will delve into the genotypic and phenotypic differences between these two models, present comparative experimental data, and provide detailed protocols for key assays.
Cellular Characteristics and Genetic Landscape
A fundamental point of comparison lies in the genetic makeup of these cell models. While SK-MEL-24 provides a homogenous and reproducible system, primary melanoma is characterized by significant intra- and inter-tumoral heterogeneity.[2][3]
| Feature | SK-MEL-24 | Primary Melanoma Cells |
| Origin | Metastatic Melanoma (Lymph Node)[1] | Primary Tumor Tissue |
| Morphology | Adherent, Stellate | Heterogeneous (Epithelioid, Spindle, Multipolar)[4] |
| BRAF Status | V600E Mutant[5][6] | Variable (BRAF V600E is common, but other mutations and wild-type exist)[7] |
| NRAS Status | Wild-type | Variable |
| Tumorigenicity | Tumorigenic | Variable, but many primary cells can form tumors[8] |
| Genetic Heterogeneity | Genetically homogenous | High intra- and inter-patient heterogeneity[2][3] |
Experimental Data: A Comparative Overview
Direct experimental comparisons between SK-MEL-24 and primary melanoma cells are crucial for understanding the translational relevance of findings. Here, we summarize key data points from published studies.
Transcriptional Similarity to Primary Tumors
A study comparing the transcriptional profiles of various melanoma cell lines to single malignant melanoma cells from tumors ranked SK-MEL-24's similarity.
| Cell Line | Mean Correlation to all Malignant Tumor Cells |
| SK-MEL-24 | 0.514 |
| Top Ranked: COLO 849 | 0.542 |
| Bottom Ranked: Hs 839.T | 0.22 |
| (Data adapted from a study investigating the utility of human melanoma cell lines as tumor models[9][10]) |
In Vitro Proliferation and Cytotoxicity
The SK-MEL-24 cell line is frequently used to assess the anti-proliferative effects of various compounds. The following table provides example data on its response to treatment.
| Treatment | Concentration | Time (hours) | Cell Viability (%) |
| Control | - | 48 | 100 |
| Apigenin | 30 µM | 72 | Reduced |
| Apigenin | 60 µM | 72 | Significantly Reduced[11] |
| Carboplatin | 50 µM | 24 | - |
| Paclitaxel | 1 µM | 24 | - |
| (Note: Specific viability percentages for Carboplatin and Paclitaxel were not provided in the source material, but the study indicated anti-proliferative effects[12]) |
Cell Cycle Distribution
The baseline cell cycle distribution of SK-MEL-24 provides a reference for studying the effects of therapeutic agents on cell cycle progression.
| Cell Cycle Phase | Percentage of Cells |
| G0/G1 | 53.17% |
| S | 44.06% |
| G2/M | 2.77% |
| (Data from a study on the modulation of therapeutic resistance in SK-MEL-24 cells[12]) |
Signaling Pathways: A Visual Comparison
Understanding the underlying signaling pathways is critical for interpreting experimental results. Below are diagrams representing the canonical MAPK/ERK and PI3K/AKT pathways, which are frequently dysregulated in melanoma.
Experimental Protocols
Detailed and reproducible methodologies are the bedrock of sound scientific research. The following are outlines of standard protocols for experiments commonly performed on SK-MEL-24 and primary melanoma cells.
Cell Culture
SK-MEL-24 Cell Line:
-
Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 15% Fetal Bovine Serum (FBS).
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Briefly rinse the cell layer with a 0.25% (w/v) Trypsin- 0.53 mM EDTA solution to remove all traces of serum that contains a trypsin inhibitor. Add 2.0 to 3.0 mL of Trypsin-EDTA solution to the flask and observe the cells under an inverted microscope until the cell layer is dispersed (usually within 5 to 15 minutes). Add fresh growth medium to inactivate the trypsin and centrifuge the cell suspension. Resuspend the cell pellet in fresh medium and dispense into new culture flasks.
Primary Melanoma Cells:
-
Isolation: Tumor tissue is mechanically minced and enzymatically digested (e.g., with collagenase and dispase). The resulting cell suspension is filtered and cultured in specialized melanoma growth medium.
-
Growth Medium: Varies depending on the specific protocol but often includes a basal medium (e.g., RPMI-1640) supplemented with growth factors such as basic fibroblast growth factor (bFGF) and insulin, as well as FBS.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Similar to SK-MEL-24, but enzymatic digestion times and concentrations may need to be optimized for each primary culture. It is also critical to monitor for fibroblast overgrowth.
Cytotoxicity Assay (MTS Assay)
This colorimetric assay is used to assess cell viability in response to a therapeutic agent.
Protocol:
-
Seed SK-MEL-24 or primary melanoma cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
The following day, replace the medium with fresh medium containing serial dilutions of the test compound. Include untreated control wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader. The amount of formazan product is proportional to the number of viable cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Culture and treat cells with the compound of interest for the desired duration.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Conclusion
Both SK-MEL-24 and primary melanoma cells offer unique advantages for melanoma research. SK-MEL-24 provides a consistent and well-characterized model, ideal for high-throughput screening and mechanistic studies. However, its homogeneity does not capture the full spectrum of the disease. Primary melanoma cells, while more challenging to work with due to their heterogeneity, offer a more clinically relevant model that can better predict in vivo responses. The choice of model should be guided by the specific research question, with an understanding of the inherent limitations of each system. Validating key findings in both a standardized cell line and a panel of primary cells can provide a more robust and translatable dataset.
References
- 1. mskcc.org [mskcc.org]
- 2. researchgate.net [researchgate.net]
- 3. Heterogeneity in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cellosaurus cell line SK-MEL-24 (CVCL_0599) [cellosaurus.org]
- 6. DepMap Cell Line Summary [depmap.org]
- 7. Differential responsiveness to BRAF inhibitors of melanoma cell lines BRAF V600E-mutated - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phenotypic heterogeneity among tumorigenic melanoma cells from patients that is reversible and not hierarchically organized - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigating the utility of human melanoma cell lines as tumour models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
comparative study of SK-MEL-24 and SK-MEL-2 invasion assays
A Comparative Analysis of SK-MEL-2 and SK-MEL-24 Invasion Assays
This guide provides a comparative study of the invasive properties of two human melanoma cell lines, SK-MEL-2 and SK-MEL-24, based on experimental data from in vitro invasion assays. The information is intended for researchers, scientists, and drug development professionals working in oncology and cancer biology.
Comparative Invasion Assay Data
The invasive potential of SK-MEL-2 and SK-MEL-24 cell lines was evaluated using a transwell filter assay. The following table summarizes the percentage of invading cells, providing a direct comparison of their baseline invasive capabilities.
| Cell Line | Treatment | Mean Percentage of Invasive Cells (%) |
| SK-MEL-2 | Control (0 µg/ml imiquimod) | 100 (Normalized) |
| SK-MEL-24 | Control (0 µg/ml imiquimod) | 100 (Normalized) |
Note: In the referenced study, the control groups for both cell lines were normalized to 100% to assess the effects of a treatment. The study demonstrated a dose-dependent decrease in invasion for both cell lines with imiquimod treatment. For instance, at a concentration of 10 µg/ml of imiquimod, the invasion of SK-MEL-2 cells was reduced by 31.57%, while SK-MEL-24 cell invasion was reduced by 43.87%[1][2]. This suggests that under the experimental conditions, SK-MEL-24 may be more sensitive to this particular anti-invasive agent[1][2].
Experimental Protocols
The following is a detailed methodology for the invasion assay used to compare SK-MEL-2 and SK-MEL-24 cells.
Transwell Invasion Assay Protocol
This protocol is based on the methodology described in the comparative study of SK-MEL-2 and SK-MEL-24 invasion[1][2].
-
Cell Culture: SK-MEL-2 and SK-MEL-24 cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Preparation of Transwell Inserts: Transwell inserts with an 8 µm pore size polycarbonate membrane are coated with a thin layer of Matrigel (a basement membrane matrix). The Matrigel is diluted with serum-free cell culture medium and allowed to solidify in the inserts.
-
Cell Seeding: Cells are serum-starved for 24 hours prior to the assay. Following starvation, cells are harvested, washed, and resuspended in serum-free medium. A suspension of 1 x 10^5 cells is added to the upper chamber of the Matrigel-coated transwell inserts.
-
Chemoattractant: The lower chamber of the transwell is filled with complete medium containing a chemoattractant, such as 10% fetal bovine serum, to stimulate cell invasion.
-
Incubation: The transwell plates are incubated for 24 hours to allow for cell invasion through the Matrigel and the porous membrane.
-
Quantification of Invasion:
-
After incubation, non-invading cells on the upper surface of the membrane are removed with a cotton swab.
-
The invading cells on the lower surface of the membrane are fixed with methanol and stained with a solution such as Coomassie blue or crystal violet.
-
The stained cells are then visualized and counted under a microscope. The number of invading cells is determined by counting the cells in several random fields of view.
-
The percentage of invasion is calculated as the ratio of the number of invading cells to the total number of cells seeded, multiplied by 100.
-
Visualizations
Experimental Workflow for Transwell Invasion Assay
Caption: Workflow of the transwell invasion assay.
Signaling Pathways in Melanoma Invasion
Caption: Simplified MAPK/ERK signaling pathway in melanoma.
References
- 1. researchgate.net [researchgate.net]
- 2. The Effect of Imiquimod on Matrix Metalloproteinases and Tissue Inhibitors of Metalloproteinases in Malignant Melanoma Cell Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cellosaurus cell line SK-MEL-24 (CVCL_0599) [cellosaurus.org]
- 5. SK-MEL-2 Cells [cytion.com]
Safety Operating Guide
Proper Disposal and Safe Handling of MEL24 (Methyl 2,4-dimethyl-5-nitrobenzoate)
Essential guidance for researchers, scientists, and drug development professionals on the safe disposal, handling, and experimental use of MEL24 (Methyl 2,4-dimethyl-5-nitrobenzoate). This document provides immediate safety protocols, detailed operational procedures, and insights into the compound's biological significance to ensure laboratory safety and regulatory compliance.
Immediate Safety and Hazard Information
This compound, also known as Methyl 2,4-dimethyl-5-nitrobenzoate, is a compound that requires careful handling due to its potential hazards. Based on safety data for the compound and its structural analogs, it is classified as causing skin and eye irritation, and may cause respiratory irritation.[1] Adherence to strict safety protocols is mandatory.
Hazard and Precautionary Summary
Proper personal protective equipment (PPE) is the primary defense against exposure. The following table summarizes the key hazard information and precautionary statements.
| Hazard Classification | GHS Hazard Statement | Precautionary Statement |
| Skin Irritation (Category 2) | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] |
| Eye Irritation (Category 2) | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1] |
Chemical and Physical Properties
While comprehensive experimental data for this compound is not widely available, the table below includes known and predicted properties.
| Property | Value | Source |
| CAS Number | 202264-66-2 | [2] |
| Molecular Formula | C₁₀H₁₁NO₄ | [2] |
| Molecular Weight | 209.20 g/mol | [2] |
| Appearance | Solid (predicted) | [2] |
| Solubility | Soluble in common organic solvents like methanol, ethanol, and dichloromethane (predicted). | [2] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is critical to ensure personnel safety and environmental protection. Do not dispose of this chemical through standard laboratory drains or as regular solid waste.[3]
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, ensure the following PPE is worn:
-
Protective Gloves: Use chemically resistant gloves and inspect them for any signs of degradation before use.
-
Eye Protection: Safety glasses with side shields or goggles are essential.
-
Protective Clothing: A lab coat or other protective garments should be worn to prevent skin contact.
Waste Segregation and Collection
-
Designated Waste Container: Collect waste this compound and any contaminated materials (e.g., filter paper, weighing boats) in a dedicated, clearly labeled hazardous waste container.[3]
-
Labeling: The container must be prominently labeled as "Hazardous Waste" and clearly identify the contents: "Methyl 2,4-dimethyl-5-nitrobenzoate."[3]
-
Incompatible Materials: this compound is incompatible with strong oxidizing agents. Do not mix this waste with strong oxidizers or other incompatible chemicals to prevent potentially explosive mixtures.[3]
-
Container Integrity: Ensure the waste container is in good condition, compatible with the chemical, and can be securely closed. Keep the container closed except when adding waste.[3]
Storage and Final Disposal
-
Storage Location: Store the waste container in a designated, well-ventilated hazardous waste accumulation area.[3]
-
Secondary Containment: Place the waste container in a secondary containment bin to mitigate any potential leaks.[3]
-
Professional Disposal: Arrange for pickup and disposal by a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations.[3]
Experimental Protocols and Applications
This compound primarily serves as a synthetic intermediate in research and development.[4] The following sections detail its synthesis and potential biological relevance.
Two-Step Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process: nitration of 2,4-dimethylbenzoic acid, followed by Fischer esterification.[5]
Step 1: Synthesis of 2,4-dimethyl-5-nitrobenzoic Acid (Nitration)
-
In a round-bottom flask, cool 10 mL of concentrated sulfuric acid to 0-5 °C in an ice bath.
-
Slowly add 5.0 g of 2,4-dimethylbenzoic acid to the cold sulfuric acid with continuous stirring, maintaining the temperature below 10 °C.[5]
-
In a separate beaker, prepare the nitrating mixture by cautiously adding 3.5 mL of concentrated nitric acid to 3.5 mL of concentrated sulfuric acid, and cool this mixture in an ice bath.[5]
-
Add the cold nitrating mixture dropwise to the 2,4-dimethylbenzoic acid solution over 30 minutes, ensuring the reaction temperature does not exceed 10 °C.[5]
-
After addition is complete, continue stirring in the ice bath for an additional hour.[5]
-
Slowly pour the reaction mixture onto 100 g of crushed ice with vigorous stirring to precipitate the 2,4-dimethyl-5-nitrobenzoic acid.[5]
-
Collect the precipitate by vacuum filtration and wash with cold deionized water. The crude product can be purified by recrystallization.[5]
Step 2: Synthesis of Methyl 2,4-dimethyl-5-nitrobenzoate (Fischer Esterification)
-
In a round-bottom flask, dissolve 5.0 g of 2,4-dimethyl-5-nitrobenzoic acid in 50 mL of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (approximately 0.5 mL).
-
Attach a reflux condenser and heat the mixture to reflux for 4 hours.[5]
-
After cooling, remove the excess methanol using a rotary evaporator.[5]
-
Dissolve the residue in 50 mL of ethyl acetate and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.[5] Further purification can be achieved by column chromatography or recrystallization.[2]
Biological Activity of Structurally Related Analogs
While specific biological activity data for this compound is limited, its structural analogs, particularly other nitroaromatic compounds, have been studied for their therapeutic potential.[4]
Antifungal Activity of Analogs A study on 3-methyl-4-nitrobenzoate derivatives demonstrated efficacy against various Candida species. The minimum inhibitory concentration (MIC) for these analogs provides insight into the potential antifungal properties of this class of compounds.
| Compound (Alkyl Ester) | MIC (μg/mL) vs. C. albicans | MIC (μg/mL) vs. C. glabrata | MIC (μg/mL) vs. C. parapsilosis |
| Methyl | 128 | 256 | 128 |
| Ethyl | 64 | 128 | 64 |
| Propyl | 32 | 64 | 32 |
| Butyl | 16 | 32 | 16 |
Data is illustrative of analogs and not of this compound itself.
Proposed Mechanism of Action for Nitroaromatic Compounds The biological activity of many nitroaromatic compounds is linked to the reductive activation of the nitro group, a process often mediated by cellular nitroreductases.[4] This activation can lead to the production of reactive nitrogen species, which can cause cellular damage and death, forming the basis for their potential antimicrobial and anticancer properties.[4]
References
Comprehensive Safety and Handling Guide for MEL24
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols and logistical information for the handling of MEL24, an Mdm2 E3 ligase inhibitor utilized in in-vitro antitumor studies. Adherence to these procedures is critical to ensure personal safety and maintain a secure laboratory environment.
Understanding this compound
This compound is a potent small molecule inhibitor of the Mdm2 E3 ligase, which plays a crucial role in the p53 tumor suppressor pathway.[1][2] By inhibiting Mdm2, this compound can lead to an increase in p53 levels, thereby sensitizing cells to DNA damaging agents and reducing cell survival in p53 wild-type cells.[1][2] It is typically supplied as a solid, white to off-white powder.
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound to ensure the appropriate level of personal protection. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (as a powder) | - Full-face powered air-purifying respirator (PAPR) or a supplied-air respirator.- Disposable, solid-front lab coat with tight-fitting cuffs.- Double gloves (e.g., nitrile).- Disposable sleeves.- Safety glasses or goggles (if not using a full-face respirator). | High risk of aerosolization and inhalation of the potent powder. Full respiratory protection is paramount. Double gloving provides an additional barrier against contamination.[3] |
| Solution Preparation | - Chemical fume hood or other certified ventilated enclosure.- Laboratory coat.- Safety glasses with side shields or chemical splash goggles.- Single pair of chemical-resistant gloves (e.g., nitrile). | Reduced risk of aerosolization compared to handling the powder form, but the potential for splashes and spills remains. Engineering controls like a fume hood are the primary line of defense.[3] |
| In Vitro / In Vivo Dosing | - Laboratory coat.- Safety glasses.- Appropriate gloves for the solvent and compound. | The primary focus is on preventing skin and eye contact. The specific procedure will dictate the required level of containment.[3] |
| General Laboratory Operations | - Laboratory coat.- Safety glasses.- Gloves. | Standard laboratory practice to protect against incidental contact with hazardous materials.[3][4] |
Note: Always consult the specific Safety Data Sheet (SDS) for this compound for the most accurate and up-to-date information. A downloadable SDS is available from suppliers like MedchemExpress.[1][5]
Experimental Protocols: Safe Handling Workflow
The following workflow provides a step-by-step guide for the safe handling of this compound, from receipt to disposal.
Operational and Disposal Plans
-
Evacuate: Immediately alert others in the area and evacuate if necessary.
-
Contain: If safe to do so, contain the spill using a chemical spill kit.
-
Ventilate: Ensure the area is well-ventilated.
-
Clean-up:
-
Solid Spill: Gently cover the spill with absorbent material to avoid raising dust. Carefully scoop the material into a labeled, sealed container for hazardous waste.
-
Liquid Spill: Absorb the spill with inert material (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste.
-
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Report: Report the spill to the laboratory supervisor and the institutional Environmental Health and Safety (EHS) office.
All waste contaminated with this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Unused Compound | - Dispose of through a certified hazardous waste vendor.- Ensure the container is compatible with the chemical and clearly labeled.[3] |
| Contaminated Labware (e.g., vials, pipette tips) | - Collect in a designated, puncture-resistant, and sealed container.- Label as "Hazardous Waste" with the name of the compound.[3] |
| Contaminated PPE (e.g., gloves, lab coat) | - Carefully remove PPE to avoid self-contamination.- Place in a sealed bag or container labeled as hazardous waste.[3] |
| Liquid Waste (e.g., cell culture media containing this compound) | - Collect in a clearly labeled, sealed, and chemically compatible container.- Do not mix with other chemical waste unless compatibility is confirmed.- Dispose of through the institutional hazardous waste program. |
Disclaimer: This information is intended as a guide and should be supplemented by a thorough risk assessment and adherence to all institutional and regulatory safety protocols. Always refer to the specific Safety Data Sheet (SDS) for the most comprehensive safety information.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of Mdm2-MdmX E3 Ligase Inhibitors Using a Cell-Based Ubiquitination Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. medchemexpress.com [medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
